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  • Product: 3,4-Dihydroxybutanamide
  • CAS: 126495-84-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dihydroxybutanamide

Introduction 3,4-Dihydroxybutanamide is a chiral, poly-functionalized small molecule that, while not extensively characterized in peer-reviewed literature, holds significant potential as a versatile building block in med...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,4-Dihydroxybutanamide is a chiral, poly-functionalized small molecule that, while not extensively characterized in peer-reviewed literature, holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring two hydroxyl groups and a primary amide, imparts a high degree of polarity and the capacity for extensive hydrogen bonding. These characteristics are pivotal in determining its interactions within biological systems and its utility as a scaffold for drug development. The presence of a stereocenter at the C3 position further enhances its value, allowing for stereoselective synthesis of complex chiral molecules.[1][2][3]

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3,4-Dihydroxybutanamide. Given the scarcity of direct experimental data, this document synthesizes information from available spectral data, computational predictions, and established knowledge of analogous compounds such as 3-hydroxybutanamide and 4-hydroxybutanamide.[4] The objective is to equip researchers, scientists, and drug development professionals with a foundational understanding of this molecule's characteristics, enabling its effective use in research and development endeavors.

Molecular and Structural Properties

A molecule's fundamental identity is defined by its structure and composition. These core attributes dictate its physical properties, chemical reactivity, and potential biological activity.

Chemical Structure

3,4-Dihydroxybutanamide consists of a four-carbon chain with a primary amide group at one terminus (C1) and hydroxyl groups at the C3 and C4 positions. The carbon at the C3 position is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-3,4-dihydroxybutanamide and (S)-3,4-dihydroxybutanamide.

G Glucose Glucose Source DHBA 3,4-Dihydroxybutanoic Acid Glucose->DHBA Oxidation [H₂O₂, Base] Amide 3,4-Dihydroxybutanamide DHBA->Amide Amidation [e.g., SOCl₂, then NH₃]

Caption: Conceptual workflow for the synthesis of 3,4-Dihydroxybutanamide.

Expert Insight: The conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) is a common strategy to activate the carboxyl group for nucleophilic attack by ammonia, often leading to higher yields than direct amidation. [5]

Chemical Reactivity

The reactivity of 3,4-Dihydroxybutanamide is governed by its three functional groups:

  • Amide Hydrolysis: The amide bond can be hydrolyzed back to the parent carboxylic acid and ammonia under strong acidic or basic conditions with heating. [6]This stability under physiological conditions is a desirable trait for many drug candidates.

  • Hydroxyl Group Reactions: The primary and secondary alcohol groups can undergo reactions typical of alcohols, such as oxidation, esterification, or etherification, allowing for a wide range of chemical modifications to tailor the molecule's properties.

Experimental Protocols

To ensure scientific integrity, any investigation into a new compound requires robust and validated experimental methods. Below are generalized protocols for determining key physicochemical properties.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This standard method provides a reliable measure of a compound's solubility in a given solvent.

  • Preparation: Add an excess amount of solid 3,4-Dihydroxybutanamide to a known volume of deionized water in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or shaker bath is recommended for consistent mixing.

  • Phase Separation: Centrifuge the suspension to pellet the excess undissolved solid.

  • Sampling: Carefully extract a known volume of the clear supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as HPLC with a concentration-calibrated standard curve.

  • Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL or g/L).

Self-Validation: The protocol's trustworthiness is ensured by running the experiment until consecutive measurements show no further increase in concentration, confirming that equilibrium has been achieved.

Protocol 2: Hydrolysis of the Amide Bond

This protocol confirms the identity and reactivity of the amide functional group. [7]

  • Setup: Dissolve a known quantity (e.g., 100 mg) of 3,4-Dihydroxybutanamide in 5 mL of 6 M HCl in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the solution to reflux using a heating mantle for 1-2 hours.

  • Detection of Ammonia: After cooling, carefully make the solution basic by adding 10 M NaOH. Gently warm the solution and test the vapors with moist red litmus paper. The presence of ammonia (from the hydrolysis of the primary amide) will turn the litmus paper blue.

  • Isolation of Carboxylic Acid: Acidify the basic solution with HCl and extract with an appropriate organic solvent to isolate the resulting 3,4-dihydroxybutanoic acid for further analysis (e.g., by NMR or MS).

Applications in Research and Drug Development

The structural motifs within 3,4-Dihydroxybutanamide make it a molecule of significant interest for pharmaceutical and life sciences research.

  • Chiral Building Block: As a chiral molecule, it serves as a valuable starting material for the asymmetric synthesis of more complex drug candidates. [2]Enantiomerically pure drugs often exhibit improved therapeutic indices and reduced side effects compared to their racemic counterparts. [3]* Scaffold for Drug Design: The multiple functional groups provide handles for chemical modification, allowing chemists to create libraries of related compounds for screening against various biological targets. The high density of hydrogen bonding groups makes it an attractive scaffold for designing enzyme inhibitors or receptor ligands.

  • Bioisostere Replacement: The dihydroxy-amide moiety could serve as a bioisosteric replacement for other functional groups in known drugs to improve properties like solubility or reduce metabolic liabilities. [8]

G Core 3,4-Dihydroxybutanamide Scaffold Chirality Chiral Center (C3) Core->Chirality enables Functionality Multiple Functional Groups (Amide, 2x Hydroxyl) Core->Functionality provides Polarity High Polarity & H-Bonding Core->Polarity exhibits App1 Asymmetric Synthesis Chirality->App1 foundation for App2 Drug Discovery Scaffold Functionality->App2 basis for App3 Improved Pharmacokinetics (e.g., Solubility) Polarity->App3 leads to

Sources

Exploratory

3,4-Dihydroxybutanamide structure and stereochemistry

An In-depth Technical Guide to 3,4-Dihydroxybutanamide: Structure, Stereochemistry, and Synthetic Strategies Executive Summary 3,4-Dihydroxybutanamide is a chiral, bifunctional molecule of significant interest in the fie...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3,4-Dihydroxybutanamide: Structure, Stereochemistry, and Synthetic Strategies

Executive Summary

3,4-Dihydroxybutanamide is a chiral, bifunctional molecule of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Possessing a primary amide, a primary alcohol, and a secondary alcohol, its structure is rich with opportunities for chemical modification and stereochemical control. The presence of a stereocenter at the C3 position dictates its existence as a pair of enantiomers, each with potentially distinct biological activities and applications. This guide provides a comprehensive overview of the molecular structure, delves into the critical aspects of its stereochemistry, outlines key strategies for its stereoselective synthesis, and discusses its role as a valuable chiral building block in drug development. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile scaffold.

Molecular Structure and Physicochemical Properties

3,4-Dihydroxybutanamide (Molecular Formula: C₄H₉NO₃, Molar Mass: 119.12 g/mol ) is a four-carbon aliphatic chain featuring an amide group at C1 and hydroxyl groups at C3 and C4.[1] The dual functionality of hydroxyl and amide groups imparts high polarity and the capacity for extensive hydrogen bonding, making it water-soluble and enabling interactions with biological macromolecules.

The core structure contains one chiral center at the C3 carbon, which is bonded to four different substituents: a hydrogen atom (-H), a hydroxyl group (-OH), a hydroxymethyl group (-CH₂OH), and an acetamido group (-CH₂CONH₂). The presence of this single stereocenter means that 3,4-dihydroxybutanamide can exist as two distinct stereoisomers.[2]

Table 1: Physicochemical and Spectroscopic Data Experimental data for 3,4-dihydroxybutanamide is not widely published. The following table includes data for the parent compound and its corresponding carboxylic acid, with predicted values noted where applicable.

PropertyValueCompoundSource / Notes
Molecular Formula C₄H₉NO₃3,4-Dihydroxybutanamide[1]
Molar Mass 119.12 g/mol 3,4-Dihydroxybutanamide[1]
Molecular Formula C₄H₈O₄3,4-Dihydroxybutanoic acid[3]
Molar Mass 120.10 g/mol 3,4-Dihydroxybutanoic acid[3]
Topological Polar Surface Area 86.6 Ų3,4-DihydroxybutanamidePredicted
Hydrogen Bond Donor Count 33,4-DihydroxybutanamidePredicted
Hydrogen Bond Acceptor Count 33,4-DihydroxybutanamidePredicted
13C NMR Spectrum Available3,4-Dihydroxybutanamide[1] (in DMSO-D6)

The Critical Role of Stereochemistry

The defining structural feature of 3,4-dihydroxybutanamide is its chirality. Due to the single stereocenter at C3, the molecule exists as a pair of enantiomers: (R)-3,4-dihydroxybutanamide and (S)-3,4-dihydroxybutanamide. Enantiomers are non-superimposable mirror images of each other, possessing identical physical properties (e.g., melting point, solubility) but differing in their interaction with plane-polarized light and, most importantly, with other chiral molecules, such as biological receptors and enzymes.

Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Convention

The absolute configuration of each enantiomer is designated as either (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules. For the C3 stereocenter of 3,4-dihydroxybutanamide, the priorities of the attached groups are assigned as follows:

  • -OH (highest atomic number directly attached)

  • -CH₂OH (next atom is O)

  • -CH₂CONH₂ (next atom is C, followed by N and O)

  • -H (lowest atomic number)

By orienting the molecule with the lowest priority group (-H) pointing away from the observer, the configuration is assigned based on the direction of the sequence from priority 1 to 2 to 3. A clockwise direction corresponds to (R) (from the Latin rectus, right), while a counter-clockwise direction corresponds to (S) (from the Latin sinister, left).

Visualization of Stereoisomers

The relationship between the (R) and (S) enantiomers is fundamental to understanding their application.

G R_img p1 S_img p2 caption Enantiomers of 3,4-dihydroxybutanamide

Caption: Enantiomeric pair of 3,4-dihydroxybutanamide.

Significance of Chirality in Drug Development

In the pharmaceutical industry, the stereochemistry of a molecule is paramount. Since biological systems are inherently chiral, the two enantiomers of a drug candidate often exhibit different pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (potency, efficacy, and toxicity). One enantiomer may be therapeutically active (the eutomer) while the other may be inactive, less active, or even responsible for adverse effects (the distomer). Therefore, the ability to synthesize a single, desired enantiomer (an enantiopure compound) is a critical requirement in modern drug development.

Stereoselective Synthesis: The Chemist's Toolkit

The synthesis of enantiomerically pure 3,4-dihydroxybutanamide relies on stereoselective methods that can control the formation of the C3 stereocenter. A dominant and highly effective strategy is the use of the "chiral pool," which leverages naturally occurring, enantiopure starting materials.

Chiral Pool Synthesis

This approach utilizes readily available and inexpensive chiral molecules, such as carbohydrates or hydroxy acids, as starting materials.[4] The inherent stereochemistry of the starting material is transferred through a series of chemical reactions to the final product, thus avoiding the need for chiral resolution or complex asymmetric catalysts.

For instance, (S)-3,4-dihydroxybutanoic acid can be prepared from D-glucose sources.[5] In a patented process, maltose or starch, which are composed of D-glucose units, are treated with alkaline hydrogen peroxide. This reaction cleaves the carbohydrate structure to yield (S)-3,4-dihydroxybutanoic acid, which can then be isolated and converted to the corresponding amide.[5] This method provides a direct and efficient route to the (S)-enantiomer, a valuable chiral building block.[5] Similarly, L-malic and D-malic acid are frequently used as versatile starting points for the synthesis of a wide range of chiral molecules.[4]

Generalized Synthetic Workflow

The logical flow from a natural chiral source to the target molecule involves several key stages. This workflow underscores the causality behind the experimental design: selecting a starting material with the correct inherent stereochemistry to dictate the stereochemistry of the final product.

Caption: Generalized Chiral Pool Synthesis Workflow.

Applications in Medicinal Chemistry

3,4-Dihydroxybutanamide and its parent acid are recognized as valuable chiral synthons for the pharmaceutical industry.[6] Its utility stems from the densely functionalized and stereochemically defined structure, which can be elaborated into more complex molecular architectures.

The corresponding lactone, 3-hydroxybutyrolactone (3HBL), is considered a top value-added platform chemical derivable from biomass.[6] This highlights the industrial and economic relevance of the C4 dihydroxy scaffold. The ability to produce specific stereoisomers of these compounds microbially or synthetically opens pathways to novel therapeutics.[6] The hydroxyl and amide groups are key pharmacophoric features that can participate in targeted hydrogen bonding within the active sites of enzymes or receptors, making derivatives of this scaffold promising candidates for various therapeutic areas.

Conclusion

3,4-Dihydroxybutanamide represents more than a simple chemical structure; it is a stereochemically rich platform for innovation in drug discovery and organic synthesis. A thorough understanding of its single chiral center and the resulting enantiomeric forms is fundamental to harnessing its potential. Stereoselective synthesis, particularly through chiral pool strategies, provides a reliable and efficient means of accessing enantiopure forms of this molecule. As the demand for sophisticated, single-enantiomer pharmaceuticals continues to grow, the role of versatile chiral building blocks like 3,4-dihydroxybutanamide will undoubtedly become even more critical.

References

  • SpectraBase. 3,4-Dihydroxy-butanoic acid, amide. Wiley-VCH GmbH. [Link]

  • ResearchGate. Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. [Link]

  • Google Patents. US5292939A - Process for the preparation of 3,4-dihydroxybutanoic acid and salts thereof.
  • PubChem, National Center for Biotechnology Information. 3,4-Dihydroxybutanoate. [Link]

  • DSpace@MIT. Microbial synthesis of 3,4-dihydroxybutyric acid, 3-hydroxybutyrolactone and other 3-hydroxyalkanoic acids. [Link]

  • NP-MRD. (s)-3,4-dihydroxybutyric acid (NP0315908). [Link]

  • Master Organic Chemistry. Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. [Link]

Sources

Foundational

Synthesis and Characterization of (S)-3,4-Dihydroxybutanamide: A Technical Guide

Executive Summary (S)-3,4-Dihydroxybutanamide (CAS: 126495-84-9) is a highly versatile chiral C4 building block utilized extensively in advanced organic synthesis and pharmaceutical manufacturing. It serves as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3,4-Dihydroxybutanamide (CAS: 126495-84-9) is a highly versatile chiral C4 building block utilized extensively in advanced organic synthesis and pharmaceutical manufacturing. It serves as a critical intermediate in the synthesis of biologically active compounds, including monobactam antibiotics like Carumonam[1], chiral 2-oxazolidinones (bacterial protein synthesis inhibitors)[2], and various synthetic peptidomimetics[3]. This whitepaper details the optimal synthetic pathways, mechanistic rationale, and self-validating experimental protocols required to synthesize, isolate, and protect this compound while maintaining absolute stereochemical fidelity.

Mechanistic Rationale & Pathway Selection

The most atom-economical and scalable route to (S)-3,4-dihydroxybutanamide is the ammonolysis of (S)-3-hydroxy-γ-butyrolactone[2].

Mechanistic Causality: The reaction proceeds via a nucleophilic acyl substitution. Ammonia ( NH3​ ), acting as a strong nucleophile, attacks the electrophilic carbonyl carbon of the strained γ-butyrolactone ring. The resulting tetrahedral intermediate collapses, leading to the cleavage of the acyl-oxygen bond (ring opening) and the formation of the primary amide[4].

Reagent Selection: While anhydrous ammonia can theoretically be used, concentrated aqueous ammonium hydroxide ( NH4​OH , 28-30%) is preferred. The causality here is twofold: it provides operational simplicity (avoiding pressurized gas handling) and offers excellent solvation for the highly polar diol-amide product[4]. The reaction is typically maintained at room temperature to prevent thermal degradation or racemization of the sensitive C3 stereocenter, though some protocols employ elevated temperatures (e.g., 70°C) for accelerated kinetics[5].

ReactionPathway A (S)-3-Hydroxy-γ-butyrolactone B Ammonium Hydroxide (NH4OH, rt) A->B Nucleophilic Addition C (S)-3,4-Dihydroxybutanamide B->C Ring Opening D 2,2-Dimethoxypropane p-TsOH, Acetone C->D Acetalization E Protected Acetal Derivative D->E Protection

Synthetic pathway from (S)-3-hydroxy-γ-butyrolactone to protected acetal derivative.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols incorporate strict in-process controls and purification rationales.

Workflow 1: Primary Ammonolysis and Ring Opening
  • Reagent Preparation: Charge a round-bottom flask with (S)-3-hydroxy-γ-butyrolactone (1.0 equivalent).

  • Nucleophilic Addition: Slowly add concentrated ammonium hydroxide ( NH4​OH , 5.0-10.0 equivalents) to the flask at 0°C. Causality: Initiating the reaction at 0°C controls the initial exothermic nucleophilic attack, preventing localized superheating that could trigger the elimination of the β-hydroxyl group[4].

  • Incubation: Allow the mixture to warm to room temperature and stir for 12–16 hours[4].

  • Solvent Removal: Concentrate the reaction mixture in vacuo (rotary evaporation) to remove water and excess ammonia.

  • Purification (Trituration): Triturate the resulting viscous syrup with dichloromethane (DCM). Causality: The highly polar diol-amide is insoluble in DCM, whereas unreacted lactone and non-polar impurities readily dissolve. Filtration yields (S)-3,4-dihydroxybutanamide as an off-white solid[6].

Workflow 2: 1,2-Diol Acetalization (Downstream Protection)

For many downstream synthetic applications, the 1,2-diol moiety must be protected to prevent unwanted side reactions.

  • Reaction Setup: Dissolve the purified (S)-3,4-dihydroxybutanamide (1.0 eq) in anhydrous acetone[7].

  • Reagent Addition: Add 2,2-dimethoxypropane (2.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq)[7].

  • Reflux & Stirring: Heat the mixture at reflux for 30 minutes to drive the transacetalization, then stir at room temperature for 16 hours to ensure thermodynamic completion[7].

  • Quenching: Add solid sodium carbonate to neutralize the acid catalyst, stir for 1 hour, and filter to yield the isopropylidene acetal[7].

Workflow Step1 1. Reagent Mixing Add NH4OH to Lactone at 0°C Step2 2. Reaction Incubation Stir at room temperature for 12-16 h Step1->Step2 Step3 3. Solvent Evaporation Remove excess NH3 and H2O in vacuo Step2->Step3 Step4 4. Purification Trituration with Dichloromethane Step3->Step4 Step5 5. Characterization NMR and Optical Rotation Step4->Step5

Step-by-step experimental workflow for the synthesis of (S)-3,4-dihydroxybutanamide.

Quantitative Data & Comparative Yields

The table below summarizes the reaction conditions and quantitative outcomes from established literature protocols.

ParameterMethod A (Ambient Kinetics)Method B (Thermal Acceleration)
Substrate (S)-3-hydroxy-γ-butyrolactone(S)-3-hydroxy-γ-butyrolactone
Reagent Aqueous NH4​OH (28-30%)Aqueous NH3​ (33%)
Temperature Profile 0°C Room Temperature70°C (Reflux)
Reaction Time 12–16 hours12 hours
Reported Yield 95%Quantitative
Purification Strategy DCM TriturationEthanol/Water Wash
Literature Source [6],[4][5],[2]

Analytical Characterization Standards

To validate the structural integrity and chiral purity of the synthesized (S)-3,4-dihydroxybutanamide, the following analytical signatures must be confirmed:

  • Physical State: Off-white to pale yellow solid[6].

  • Optical Rotation: [α]D25​ values must be negative, confirming the retention of the (S)-configuration at the C3 position. (Note: N-alkyl derivatives of this core structure exhibit [α]D25​≈−26∘ in EtOH)[3].

  • NMR Spectroscopy: 1H NMR (in D2​O or DMSO- d6​ ) will display a distinct multiplet for the chiral methine proton (C3-H) near 3.9–4.1 ppm, and diastereotopic splitting for the methylene protons (C4- H2​ ) adjacent to the primary hydroxyl group[3].

References

  • Synthetic Cationic Cholesteric Liquid Crystal Polymers , IntechOpen. 5

  • US9511073B2 - Aromatic amides and uses thereof , Google Patents. 7

  • Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation , ACS Catalysis. 2

  • WO2012142671A1 - Aromatic amides and uses thereof , Google Patents. 6

  • WO1999062861A1 - Process for the preparation of protected 3-amino-1,2-dihydroxypropane acetal and derivatives thereof , Google Patents. 4

  • Synthesis of Novel Chiral Heterocyclic Compounds for Antibacterial Agents and Peptidomimetics , ScholarWorks@UNO. 3

  • Carumonam sodium, Ro-17-2301/006, AMA-1080 , DrugFuture. 1

Sources

Exploratory

Natural occurrence of 3,4-Dihydroxybutanamide in biological systems

Whitepaper: Natural Occurrence and Biological Systems Integration of 3,4-Dihydroxybutanamide and its C4 Analogs Executive Summary The compound 3,4-Dihydroxybutanamide (also known as 3,4-dihydroxybutyramide) is a highly p...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Natural Occurrence and Biological Systems Integration of 3,4-Dihydroxybutanamide and its C4 Analogs

Executive Summary

The compound 3,4-Dihydroxybutanamide (also known as 3,4-dihydroxybutyramide) is a highly polar, stable C4 chiral synthon widely recognized for its utility in the synthesis of statins, oxazolidinone antibiotics, and L-carnitine[1]. While the amide form itself is primarily a product of chemoenzymatic synthesis, it is intrinsically linked to its naturally occurring structural analogs: 3,4-dihydroxybutyric acid (3,4-DHBA) and 3-hydroxy- γ -butyrolactone (3HBL) .

This technical guide explores the endogenous presence of the 3,4-DHBA backbone in mammalian systems—specifically as a Phase I metabolite of Gamma-Hydroxybutyric Acid (GHB)—and details the microbial biosynthetic pathways engineered to produce these C4 precursors. Furthermore, we provide self-validating analytical and synthetic protocols designed for researchers investigating lactone biology, metabolic engineering, and drug development.

Endogenous Occurrence in Mammalian Systems: The GHB Catabolic Pathway

In mammalian biology, the natural occurrence of the 3,4-dihydroxybutyrate scaffold is deeply tied to the metabolism of the neurotransmitter and neuromodulator Gamma-Hydroxybutyric Acid (GHB). Due to the rapid clearance of GHB, forensic and clinical researchers have identified downstream organic acids as extended-window biomarkers for GHB exposure[2].

Following ingestion or endogenous accumulation, GHB undergoes oxidation to yield several Phase I metabolites, most notably 3,4-dihydroxybutyric acid (3,4-DHBA) and 2,4-dihydroxybutyric acid (2,4-DHBA)[3]. These highly polar metabolites are excreted in urine and can be detected long after the parent GHB has returned to baseline levels. The stability of the 3,4-dihydroxy motif in biological matrices makes it an excellent target for metabolomic profiling[4].

Quantitative Endogenous Baselines

To distinguish between endogenous baseline metabolism and exogenous GHB exposure, robust reference ranges have been established for these organic acids in healthy populations[3].

Table 1: Endogenous Urinary Concentrations of GHB Phase I Metabolites

MetaboliteEndogenous Concentration Range (mg/L)Biological Role / Significance
Gamma-Hydroxybutyric Acid (GHB) <0.03 – 1.94Primary endogenous neuromodulator
3,4-Dihydroxybutyric Acid (3,4-DHBA) 1.88 – 122.0Phase I oxidation product; extended biomarker
2,4-Dihydroxybutyric Acid (2,4-DHBA) 0.72 – 26.2Isomeric phase I oxidation product
Glycolic Acid 1.30 – 400.0Downstream β -oxidation product
Succinic Acid 1.17 – 2.73TCA cycle intermediate

Data summarized from validated GC-MS/MS and LC-MS/MS population studies[3].

Microbial Biosynthesis of the C4 Backbone

Because extracting 3,4-DHBA from mammalian matrices is not scalable for industrial applications, researchers have engineered microbial systems to biosynthesize the C4 backbone de novo.

In engineered Escherichia coli, a multi-step biosynthetic pathway has been developed to convert simple carbon sources (glucose or xylose) into 3,4-DHBA and its lactone, 3HBL[5]. This process requires the integration of the endogenous glyoxylate shunt with heterologous enzymes. By utilizing orthogonal expression systems (such as T7 RNAP), researchers can overcome the metabolic burden and carbon distribution challenges, allowing the bacteria to condense acyl-CoAs, stereospecifically reduce the resulting β -ketones, and hydrolyze the thioesters to release the free acid[5].

Table 2: Microbial Production Metrics for C4 Analogs in Engineered E. coli

ParameterMetric / ValueMechanistic Note
Carbon Source Glucose / D-XyloseUtilizes non-phosphorylative metabolism
3HBL Titer ~0.3 g/LRequires precise pH control to prevent hydrolysis
3,4-DHBA Titer ~0.7 g/LAchieved via co-overexpression of 7 pathway genes
Theoretical Yield 24% of maximumLimited by endogenous competing pathways

Chemoenzymatic Conversion to 3,4-Dihydroxybutanamide

To bridge the gap between biological occurrence and pharmaceutical application, the biosynthesized 3HBL is subjected to ammonolysis to yield 3,4-Dihydroxybutanamide .

Causality of Amidation: The free acid (3,4-DHBA) and the lactone (3HBL) exist in a dynamic, pH-dependent equilibrium that complicates downstream asymmetric synthesis. By treating the lactone with aqueous ammonia, the ring is opened to form the amide[6]. The amide bond provides enhanced thermodynamic stability, locking the molecule in an acyclic conformation. This stable chiral synthon is then readily transformed via Hoffmann rearrangement into 2-oxazolidinones, which are critical core structures for antibacterial agents and peptidomimetics[7].

G GHB Gamma-Hydroxybutyrate (GHB) Endogenous Precursor DHBA 3,4-Dihydroxybutyric Acid (Phase I Metabolite) GHB->DHBA Oxidation (Mammalian) HBL 3-Hydroxy-γ-butyrolactone (Microbial Biosynthesis) HBL->DHBA Hydrolysis Amide 3,4-Dihydroxybutanamide (Stable Amide Synthon) HBL->Amide Ammonolysis (NH3) Glucose Glucose/Xylose (Carbon Source) Glucose->HBL Engineered E. coli

Fig 1: Biological and chemoenzymatic pathways linking GHB, 3HBL, and 3,4-Dihydroxybutanamide.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed with built-in causality and self-validation to ensure data integrity.

Protocol 1: LC-MS/MS Quantification of Endogenous 3,4-DHBA in Biological Matrices

Objective: Accurately quantify highly polar C4 organic acids while mitigating matrix effects.

  • Sample Preparation & Internal Standard (IS) Addition:

    • Action: Aliquot 100 µL of urine/plasma. Add 10 µL of isotopically labeled internal standard (e.g., D6​ -3,4-DHBA).

    • Causality: The IS corrects for ionization suppression and extraction losses downstream, making the assay self-validating.

  • Protein Precipitation:

    • Action: Add 400 µL of ice-cold Acetonitrile (ACN). Vortex for 30 seconds and incubate at -20°C for 15 minutes. Centrifuge at 14,000 x g for 10 minutes.

    • Causality: Cold ACN rapidly denatures proteins without degrading the heat-sensitive organic acids. The high organic ratio keeps the polar 3,4-DHBA in the supernatant.

  • Chromatographic Separation (HILIC):

    • Action: Inject 5 µL of the supernatant onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

    • Causality: Standard C18 columns fail to retain highly polar molecules like 3,4-DHBA. HILIC ensures adequate retention and separation from isobaric interferences (like 2,4-DHBA).

  • MS/MS Detection:

    • Action: Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode using Multiple Reaction Monitoring (MRM).

    • Causality: The carboxylic acid moiety readily loses a proton, making ESI- the most sensitive ionization mode for these metabolites.

Workflow Sample 1. Sample Collection (Urine/Plasma + IS) Extraction 2. Protein Precipitation (Cold ACN, -20°C) Sample->Extraction LC 3. UHPLC Separation (HILIC Column) Extraction->LC MS 4. MS/MS Detection (MRM Mode, Negative Ion) LC->MS Validation 5. Data Validation (IS Normalization) MS->Validation

Fig 2: Self-validating LC-MS/MS analytical workflow for endogenous C4-hydroxy metabolites.

Protocol 2: Chemoenzymatic Amidation to 3,4-Dihydroxybutanamide

Objective: Convert biosynthesized 3HBL into the stable amide synthon.

  • Lactone Ring Opening:

    • Action: To a reaction vessel containing 10 g of biosynthesized (S)-3-hydroxy- γ -butyrolactone, slowly add 50 mL of 33% aqueous ammonia ( NH3​ ).

    • Causality: Ammonia acts as a strong nucleophile, attacking the carbonyl carbon of the lactone to facilitate ring-opening amidation.

  • Thermal Incubation:

    • Action: Stir the mixture at 70°C under reflux for 8–12 hours. Monitor via TLC (Ethyl Acetate/Methanol 9:1).

    • Causality: Elevated temperature overcomes the activation energy barrier for complete conversion, while reflux prevents the loss of volatile ammonia.

  • Purification & Validation:

    • Action: Remove excess ammonia and water under reduced pressure. Wash the crude viscous liquid with cold hexane to remove non-polar impurities. Confirm structure via 1H NMR ( D2​O ).

    • Causality: Hexane washing selectively removes unreacted lipid byproducts from the microbial broth without dissolving the highly polar 3,4-dihydroxybutanamide. The appearance of a broad singlet in NMR confirms the primary amide formation.

References

  • Steuer, A.E., et al. "Biomarkers of Gamma-Hydroxybutyric Acid (GHB) Exposure: A Comprehensive Review of Analytical and Forensic Advances." Drug Testing and Analysis, 2019. 2

  • Jarsiah, P., et al. "Phase I metabolites (organic acids) of gamma-hydroxybutyric acid–validated quantification using GC–MS and description of endogenous concentrations." Drug Testing and Analysis, 2020. 3

  • Prather, K.L.J., et al. "Engineering E. coli for the biosynthesis of 3-hydroxy- γ -butyrolactone (3HBL) and 3,4-dihydroxybutyric acid (3,4-DHBA) as value-added chemicals from glucose as a sole carbon source." Metabolic Engineering, 2014. 5

  • Wang, G., et al. "A simple and practical approach to enantiomerically pure (S)-3-hydroxy- γ -butyrolactone." ResearchGate, 2007. 6

  • MDPI. "Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs." Molecules, 2019. 1

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Foundational

An In-depth Technical Guide to 3,4-Dihydroxybutanamide: Synthesis, Physicochemical Properties, and Exploration of Potential Therapeutic Applications

A Foreword to the Investigator: The landscape of therapeutic molecule discovery is one of both established pathways and uncharted territories. This guide ventures into the latter, focusing on 3,4-Dihydroxybutanamide, a c...

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword to the Investigator: The landscape of therapeutic molecule discovery is one of both established pathways and uncharted territories. This guide ventures into the latter, focusing on 3,4-Dihydroxybutanamide, a compound with limited direct biological data but significant potential inferred from its chemical lineage. As Senior Application Scientists, our role is to bridge the known with the unknown, providing a scientifically rigorous framework for exploration. This document, therefore, serves not as a definitive record of established activity, but as a foundational blueprint for researchers, scientists, and drug development professionals. We will proceed from a firm foundation of the known—the synthesis and properties of its precursor, 3,4-dihydroxybutyric acid—to the rational and methodologically-sound exploration of its potential as a therapeutic agent.

The Precursor: 3,4-Dihydroxybutyric Acid - A Chiral Foundation

3,4-Dihydroxybutyric acid (3,4-DHBA) is a versatile four-carbon platform chemical that has garnered attention as a valuable building block in the synthesis of pharmaceuticals.[1][2] Its significance lies in its chirality and the presence of multiple reactive functional groups, making it an attractive starting material for complex molecules.

Synthesis of 3,4-Dihydroxybutyric Acid

The production of 3,4-DHBA can be achieved through both chemical and biological routes.

Chemical Synthesis: A notable chemical process involves the treatment of a glucose source, such as maltose, with an alkali metal hydroxide and hydrogen peroxide.[3] This method offers a pathway to produce large quantities of this chiral building block from inexpensive and renewable resources.[3]

Biosynthesis: Engineered microbial systems, particularly Escherichia coli, have been developed for the biosynthesis of 3,4-DHBA.[1][4] One approach utilizes a dual-substrate system with xylose as the synthetic substrate and glucose for cell growth.[1] Another established pathway involves the generation of 3,4-DHBA from D-xylose through a five-step biosynthetic route based on non-phosphorylative D-xylose metabolism.[4] These biosynthetic methods provide a stereospecific synthesis of 3,4-DHBA.[2][5]

Physicochemical Properties of 3,4-Dihydroxybutyric Acid

A summary of the key physicochemical properties of 3,4-dihydroxybutanoic acid is presented in Table 1.

PropertyValueSource
Molecular Formula C4H8O4[6]
Molecular Weight 120.10 g/mol [6]
IUPAC Name 3,4-dihydroxybutanoic acid[6]
CAS Number 1518-61-2[6]
Water Solubility 832 g/L (Predicted)[7]
logP -1.5 (Predicted)[7]
pKa (Strongest Acidic) 4.09 (Predicted)[7]

Proposed Synthesis of 3,4-Dihydroxybutanamide

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. While no specific protocol for the synthesis of 3,4-Dihydroxybutanamide from 3,4-dihydroxybutyric acid is documented in the reviewed literature, a general and effective method involves the direct amidation of the carboxylic acid.

General Methodology for Direct Amidation

A direct synthesis of primary amides from carboxylic acids can be achieved using urea as the nitrogen source, catalyzed by agents such as Mg(NO3)2·6H2O or imidazole.[8] This approach avoids the need for harsh reagents or the generation of significant waste products.[8]

Proposed Experimental Protocol for 3,4-Dihydroxybutanamide Synthesis

The following is a proposed, generalized protocol for the synthesis of 3,4-Dihydroxybutanamide from 3,4-dihydroxybutyric acid based on established direct amidation methodologies.[8][9][10]

Materials:

  • 3,4-dihydroxybutyric acid

  • Urea

  • Magnesium nitrate hexahydrate (Mg(NO3)2·6H2O)

  • High-boiling point solvent (e.g., octane)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 3,4-dihydroxybutyric acid (1 equivalent), urea (2 equivalents), and Mg(NO3)2·6H2O (10 mol%).

  • Add a suitable high-boiling point solvent, such as octane.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to 120-130°C with vigorous stirring for 24 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 3,4-Dihydroxybutanamide, can be isolated and purified using standard techniques such as crystallization or column chromatography.

G DHBA 3,4-Dihydroxybutyric Acid reaction + DHBA->reaction Urea Urea Urea->reaction Catalyst Mg(NO3)2·6H2O Catalyst->reaction Solvent Octane, 120-130°C Solvent->reaction DHBAmide 3,4-Dihydroxybutanamide reaction->DHBAmide

Caption: Proposed synthesis of 3,4-Dihydroxybutanamide.

Potential Therapeutic Applications: An Extrapolative Analysis

While direct evidence for the biological activity of 3,4-Dihydroxybutanamide is lacking, its structural similarity to other biologically active butanamide derivatives provides a rational basis for exploring its therapeutic potential. Two promising areas of investigation are its potential roles as a GABA transporter inhibitor and a matrix metalloproteinase inhibitor.

Potential as a GABA Transporter (GAT) Inhibitor

Mechanism of Action: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[11] Its concentration in the synaptic cleft is regulated by GABA transporters (GATs), which are responsible for its reuptake into presynaptic neurons and surrounding glial cells.[12][13] Inhibition of GATs, particularly GAT-1, leads to an increase in extracellular GABA levels, thereby enhancing inhibitory neurotransmission.[11][14] This mechanism is therapeutically relevant for conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety disorders.[12][13]

Derivatives of 4-hydroxybutanamide have been extensively investigated as inhibitors of GATs.[11][15] Given the structural similarity, it is plausible that 3,4-Dihydroxybutanamide could exhibit similar activity.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_cleft GABA GABA_vesicle->GABA_cleft Release GAT1 GAT-1 GABA_cleft->GAT1 Reuptake GABA_receptor GABA Receptor GABA_cleft->GABA_receptor Binding Inhibition Neuronal Inhibition GABA_receptor->Inhibition DHBAmide 3,4-Dihydroxybutanamide (Hypothetical Inhibitor) DHBAmide->GAT1 Inhibition

Caption: Hypothetical mechanism of GAT-1 inhibition.

Proposed Experimental Protocol for GAT Inhibition Assay:

Objective: To determine the inhibitory activity of 3,4-Dihydroxybutanamide on GABA transporters.

Methodology: A cell-based GABA uptake assay using cells stably expressing the human GAT-1 transporter.

Materials:

  • HEK293 cells stably expressing hGAT-1

  • [³H]GABA (radiolabeled GABA)

  • 3,4-Dihydroxybutanamide

  • Known GAT-1 inhibitor (e.g., Tiagabine) as a positive control[16]

  • Cell culture medium and reagents

  • Scintillation counter

Procedure:

  • Plate the hGAT-1 expressing cells in a 96-well plate and culture until confluent.

  • Wash the cells with an appropriate assay buffer.

  • Pre-incubate the cells with varying concentrations of 3,4-Dihydroxybutanamide or Tiagabine for 15-30 minutes at room temperature.

  • Initiate the uptake by adding a solution containing [³H]GABA.

  • Incubate for a short period (e.g., 10 minutes) to allow for GABA uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the amount of incorporated [³H]GABA using a scintillation counter.

  • Calculate the percentage inhibition of GABA uptake for each concentration of the test compound and determine the IC50 value.

Potential as a Matrix Metalloproteinase (MMP) Inhibitor

Mechanism of Action: Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[17] Overexpression or dysregulation of MMPs is implicated in various pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases.[18][19] MMP inhibitors can block the catalytic activity of these enzymes, thereby preventing tissue degradation.[17]

N-hydroxybutanamide derivatives are a well-established class of MMP inhibitors.[20][21] The hydroxamic acid moiety in these compounds acts as a chelating agent for the zinc ion in the active site of MMPs, leading to their inhibition.[22] While 3,4-Dihydroxybutanamide is not a hydroxamic acid, the presence of hydroxyl groups could potentially facilitate interactions with the MMP active site. This makes it a candidate for investigation, although likely with a different binding mode and potency compared to hydroxamic acid-based inhibitors.

G cluster_mmp MMP Active Site Zinc_ion Zn²⁺ Degradation_products Degraded ECM Zinc_ion->Degradation_products ECM Extracellular Matrix (e.g., Collagen) ECM->Zinc_ion Binding & Cleavage DHBAmide 3,4-Dihydroxybutanamide (Hypothetical Inhibitor) DHBAmide->Zinc_ion Potential Interaction (Inhibition)

Caption: Hypothetical mechanism of MMP inhibition.

Proposed Experimental Protocol for MMP Inhibition Assay:

Objective: To evaluate the inhibitory effect of 3,4-Dihydroxybutanamide on the activity of specific MMPs (e.g., MMP-2, MMP-9).

Methodology: A fluorogenic substrate-based enzymatic assay.

Materials:

  • Recombinant human MMP-2 and MMP-9

  • Fluorogenic MMP substrate

  • 3,4-Dihydroxybutanamide

  • A known broad-spectrum MMP inhibitor (e.g., Marimastat) as a positive control[23]

  • Assay buffer

  • Fluorescence plate reader

Procedure:

  • Activate the pro-MMPs to their active forms according to the manufacturer's instructions.

  • In a 96-well plate, add the assay buffer, the activated MMP enzyme, and varying concentrations of 3,4-Dihydroxybutanamide or the positive control.

  • Pre-incubate the enzyme with the test compounds for a specified time (e.g., 30 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the fluorogenic MMP substrate.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is generated upon cleavage of the substrate by the active MMP.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition and calculate the IC50 value.

Concluding Remarks and Future Directions

3,4-Dihydroxybutanamide represents a molecule of untapped potential. While this guide has provided a comprehensive overview of its synthesis, based on its precursor 3,4-dihydroxybutyric acid, and has extrapolated potential therapeutic applications from structurally related compounds, it is imperative to underscore the speculative nature of its biological activities. The proposed inhibitory roles in GABA transport and MMP modulation are hypotheses grounded in chemical similarity and established pharmacological principles.

The next crucial steps for the scientific community are the empirical validation of these hypotheses. The synthesis of 3,4-Dihydroxybutanamide, following the proposed protocol or variations thereof, is the primary prerequisite. Subsequent in vitro screening using the detailed experimental protocols for GAT and MMP inhibition will provide the first direct evidence of its biological activity. Should these initial studies yield promising results, further investigations into its mechanism of action, selectivity, and potential in preclinical models of relevant diseases would be warranted. This guide serves as the starting point for this exciting line of inquiry.

References

  • Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023). (2023, July 21).
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  • GABA reuptake inhibitor. Wikipedia.
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  • Matrix metalloproteinase protein inhibitors: highlighting a new beginn. (2016, July 12). MNM.
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  • MMP Inhibitors. Santa Cruz Biotechnology.
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  • The GABA Transporter and its Inhibitors. (2000, October 1). Bentham Science Publishers.
  • The GABA transporter and its inhibitors. (2000, October 15). PubMed.
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  • Microbial synthesis of 3,4-dihydroxybutyric acid, 3-hydroxybutyrolactone and other 3-hydroxyalkanoic acids. (2013, October 17). DSpace@MIT.
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  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023, February 28). RSC Publishing.
  • (S)-3,4-Dihydroxybutyric acid | CAS#:51267-44-8. (2025, August 25). Chemsrc.
  • 3,4-dihydroxy-Butanoic acid | 51267-44-8. (2026, January 13). ChemicalBook.
  • Showing Compound (S)-3,4-Dihydroxybutyric acid (FDB021961). (2011, September 21). FooDB.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023, February 7). MDPI.
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  • Novel Hybrid Compound 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide with Antimetastatic and Cytotoxic Action: Synthesis and Anticancer Screening. PubMed.
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Exploratory

3,4-Dihydroxybutanamide derivatives and their chemical space

An In-depth Technical Guide to 3,4-Dihydroxybutanamide Derivatives and Their Chemical Space For Researchers, Scientists, and Drug Development Professionals Abstract The 3,4-dihydroxybutanamide scaffold represents a versa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3,4-Dihydroxybutanamide Derivatives and Their Chemical Space

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydroxybutanamide scaffold represents a versatile and stereochemically rich building block for medicinal chemistry and drug development. Possessing two chiral centers and multiple hydrogen bond donors and acceptors, this scaffold offers a unique three-dimensional architecture for designing novel therapeutics. This technical guide provides a comprehensive overview of the 3,4-dihydroxybutanamide core, including its chemical properties, synthesis from both chemical and biological precursors, and strategies for derivatization. We delve into the exploration of its chemical space, analyzing how modifications to the core structure influence physicochemical properties and biological activity. Drawing insights from structurally related compounds, we explore the promising therapeutic potential of its derivatives, particularly as inhibitors of Matrix Metalloproteinases (MMPs) for oncology and GABA Transporters (GATs) for neurological disorders. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside visualizations of key synthetic and metabolic pathways, to facilitate a deeper understanding and empower further research into this promising class of molecules.

The 3,4-Dihydroxybutanamide Scaffold: A Foundation for Innovation

The 3,4-dihydroxybutanamide molecule is a chiral, polyhydroxylated amide with the chemical formula C₄H₉NO₃. Its structure is characterized by a four-carbon chain with hydroxyl groups at the C3 and C4 positions and a terminal primary amide. The presence of two adjacent chiral centers (C3 and C4) means the scaffold can exist as four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). This stereochemical diversity is a critical feature, as the specific spatial arrangement of the hydroxyl groups can profoundly influence binding affinity and selectivity for biological targets.

Unlike its close analog, 4-hydroxybutanamide, the 3,4-dihydroxybutanamide scaffold possesses an additional hydroxyl group, which significantly increases its polarity and hydrogen bonding capacity.[1] This additional functionality provides another vector for molecular recognition, potentially leading to enhanced or novel interactions with biological macromolecules. The dual hydroxyl and amide groups make it a valuable chiral building block, serving as a precursor for a wide range of more complex molecules.[2][3]

Synthesis of the Core Structure and Its Derivatives

The accessibility of the 3,4-dihydroxybutanamide core is crucial for its exploration in drug discovery. Both chemical and biosynthetic routes offer viable pathways to the parent scaffold and its precursors.

Chemical Synthesis

Chemical synthesis routes typically begin with the corresponding carboxylic acid, 3,4-dihydroxybutanoic acid, or its cyclic ester (lactone) form. This acid is a valuable chiral intermediate that can be derived from renewable carbohydrate sources like glucose.[2]

A general and robust approach involves the amidation of 3,4-dihydroxybutanoic acid. To achieve this efficiently, the carboxylic acid is first activated. A common, high-yielding method involves converting the acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The highly reactive acyl chloride then readily reacts with ammonia to form the desired 3,4-dihydroxybutanamide.[1]

G cluster_0 Chemical Synthesis Workflow A 3,4-Dihydroxybutanoic Acid (from Glucose Source) B Activation Step (e.g., SOCl₂) A->B Reagent C 3,4-Dihydroxybutanoyl Chloride (Reactive Intermediate) B->C D Amidation Step (NH₃) C->D Reagent E 3,4-Dihydroxybutanamide (Core Scaffold) D->E F Derivatization (e.g., N-alkylation) E->F G Derivative Library F->G

Caption: General workflow for chemical synthesis of 3,4-dihydroxybutanamide derivatives.

Exemplary Protocol: Synthesis of 3,4-Dihydroxybutanamide from 3,4-Dihydroxybutanoic Acid

  • Acid Chloride Formation (Activation):

    • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 3,4-dihydroxybutanoic acid in an appropriate anhydrous solvent (e.g., dichloromethane).

    • Cool the solution to 0 °C using an ice bath.

    • Add thionyl chloride (SOCl₂, 1.1 equivalents) dropwise via a syringe. Causality Note: The dropwise addition at low temperature controls the exothermic reaction and minimizes side-product formation.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude 3,4-dihydroxybutanoyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., THF).

    • Cool the solution to 0 °C.

    • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2.0 M ammonia in isopropanol, 2.2 equivalents) dropwise. Trustworthiness Note: Using a pre-titrated ammonia solution ensures accurate stoichiometry, which is critical for reaction completion and minimizing impurities.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography (silica gel) to obtain pure 3,4-dihydroxybutanamide.

Biosynthesis

A sustainable and stereospecific alternative to chemical synthesis is the microbial production of 3,4-dihydroxybutanoic acid (3,4-DHBA) from glucose.[3] Engineered metabolic pathways in microorganisms like E. coli can convert glucose into the target molecule with high stereopurity. This biosynthetic platform leverages the cell's natural enzymatic machinery to perform complex chemical transformations.[3] The resulting 3,4-DHBA can then be isolated and converted to the amide via the chemical steps described above.

G cluster_1 Microbial Biosynthesis Pathway Glucose Glucose Glyoxylate Glyoxylate Shunt Glucose->Glyoxylate Glycolate Glycolate Glyoxylate->Glycolate Glycolyl_CoA Glycolyl-CoA Glycolate->Glycolyl_CoA Thiolase Thiolase Enzyme (Engineered Step) Glycolyl_CoA->Thiolase DHBA_precursor 3-Hydroxy-4-oxo-butanoic-CoA Thiolase->DHBA_precursor Reducer Reductase Enzyme (Engineered Step) DHBA_precursor->Reducer DHBA 3,4-Dihydroxybutanoic Acid Reducer->DHBA

Caption: Simplified biosynthetic pathway for 3,4-dihydroxybutanoic acid from glucose.

Exploring the Chemical Space

"Chemical space" refers to the vast multidimensional universe of all possible molecules.[4] For a given scaffold like 3,4-dihydroxybutanamide, exploring its local chemical space involves systematically modifying its structure to generate a library of derivatives with diverse properties. This exploration is fundamental to understanding structure-activity relationships (SAR).

The key "axes" for modifying the 3,4-dihydroxybutanamide scaffold include:

  • N-Amide Substitution: The two hydrogens on the primary amide can be replaced with a wide variety of alkyl, aryl, or heterocyclic groups. This directly impacts steric bulk, lipophilicity, and potential for new hydrogen bond interactions.

  • Hydroxyl Group Modification: The C3 and C4 hydroxyls can be acylated to form esters or alkylated to form ethers. This is a powerful way to modulate polarity, solubility, and metabolic stability.

  • Stereochemistry: The synthesis of all four diastereomers allows for a thorough investigation of how the 3D orientation of the hydroxyl groups affects target binding.

G Core {3,4-Dihydroxybutanamide Core | C3, C4 Stereocenters | -CONH₂ | -OH, -OH} N_Sub N-Amide Substitution N-Alkyl N-Aryl N-Heterocycle Core->N_Sub Axis 1 OH_Mod Hydroxyl Modification O-Alkyl (Ethers) O-Acyl (Esters) Prodrugs Core->OH_Mod Axis 2 Stereo Stereoisomers (3R,4R) (3S,4S) (3R,4S) (3S,4R) Core->Stereo Axis 3

Caption: Key axes for exploring the chemical space of 3,4-dihydroxybutanamide.

Data Presentation: Predicted Physicochemical Properties of Virtual Derivatives

To illustrate the impact of these modifications, we can compute key physicochemical properties for a small virtual library.

Compound IDN-Substitution (R¹)C4-Substitution (R²)Molecular WeightcLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
Core-01 -H-OH119.12-1.8586.633
Deriv-02 -CH₃-OH133.15-1.4086.623
Deriv-03 -Phenyl-OH195.21-0.1586.623
Deriv-04 -H-OCH₃133.15-1.2577.423
Deriv-05 -Phenyl-OCH₃209.240.4577.413

Note: Properties calculated using computational models and are for illustrative purposes.

Predicted Biological Activities and Therapeutic Potential

While direct biological data on 3,4-dihydroxybutanamide derivatives is sparse, strong inferences can be drawn from well-studied analogs.

Matrix Metalloproteinase (MMP) Inhibition

MMPs are a family of zinc-dependent endopeptidases involved in tissue remodeling. Their overexpression is linked to cancer invasion and metastasis. Hydroxamic acid derivatives are a well-known class of MMP inhibitors, and N-hydroxybutanamide derivatives have shown significant activity.[5] The core mechanism involves the hydroxamate group chelating the catalytic zinc ion in the MMP active site. The dihydroxy motif of 3,4-dihydroxybutanamide could similarly coordinate with the zinc ion, making this scaffold a promising starting point for novel, non-hydroxamate MMP inhibitors.

G MMP MMP Enzyme Degradation Matrix Degradation MMP->Degradation cleaves Zinc Catalytic Zn²⁺ Ion MMP->Zinc contains Substrate Extracellular Matrix (e.g., Collagen) Substrate->Degradation Invasion Tumor Invasion & Metastasis Degradation->Invasion Inhibitor 3,4-Dihydroxybutanamide Derivative Inhibitor->MMP binds & inhibits Inhibitor->Zinc chelates

Caption: Proposed mechanism of MMP inhibition leading to anti-tumor activity.

GABA Transporter (GAT) Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[1] GABA transporters (GATs) regulate GABA levels by reuptaking it from the synaptic cleft. Inhibiting GATs, particularly the GAT-1 subtype, increases extracellular GABA, enhances inhibitory signaling, and has therapeutic potential for treating epilepsy and other neurological disorders.[1] Derivatives of 4-hydroxybutanamide have been extensively studied as GAT inhibitors.[1] The 3,4-dihydroxybutanamide scaffold, with its additional hydroxyl group, could offer a new pharmacophore for designing GAT inhibitors with improved selectivity or pharmacokinetic properties.

Experimental Protocols for Biological Evaluation

Validating the therapeutic potential of new derivatives requires robust and reproducible biological assays.

Protocol: Fluorogenic MMP-2 Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the cleavage of a quenched-fluorescent peptide substrate by recombinant human MMP-2.

  • Materials: Recombinant human MMP-2, assay buffer (e.g., TCNB buffer: 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5), fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂), test compounds, and a known MMP inhibitor (e.g., Marimastat) as a positive control.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 96-well microplate, add 50 µL of assay buffer to each well.

    • Add 2 µL of the test compound dilutions to the appropriate wells. Include "no inhibitor" and "positive control" wells.

    • Activate the pro-MMP-2 enzyme according to the manufacturer's instructions. Add 20 µL of the activated MMP-2 solution to all wells except the "no substrate" control.

    • Incubate the plate at 37 °C for 30 minutes. Causality Note: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.

    • Immediately begin monitoring the fluorescence intensity (e.g., Ex/Em = 325/395 nm) every 60 seconds for 30-60 minutes using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Directions

The 3,4-dihydroxybutanamide scaffold is a promising, yet underexplored, platform in drug discovery. Its stereochemical complexity and dense functionalization provide a rich foundation for generating novel molecular entities. Based on the established activities of its structural neighbors, derivatives of this scaffold are poised to yield potent inhibitors of MMPs and GATs.

Future research should focus on the diastereoselective synthesis of the four stereoisomers to enable a comprehensive structure-activity relationship analysis. The development of combinatorial libraries based on the N-substitution and O-substitution axes will be crucial for mapping the chemical space and identifying lead compounds. High-throughput screening of these libraries against panels of MMPs and GATs, coupled with computational docking studies, will accelerate the discovery of potent and selective drug candidates. Finally, early-stage ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling will be essential to guide the optimization of these novel derivatives into viable clinical therapeutics.

References

  • New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. National Center for Biotechnology Information (PMC). [Link]

  • Process for the preparation of 3,4-dihydroxybutanoic acid and salts thereof.
  • Novel Chemical Space Exploration via Natural Products. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. [Link]

  • Microbial synthesis of 3,4-dihydroxybutyric acid, 3-hydroxybutyrolactone and other 3-hydroxyalkanoic acids. DSpace@MIT. [Link]

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Foundational

The Chirality of 3,4-Dihydroxybutanamide: Mechanistic Insights and Applications in Asymmetric Synthesis and Drug Development

Executive Summary In the landscape of modern drug development and macromolecular chemistry, the demand for enantiopure C4 building blocks has driven the adoption of chiral pool precursors. Among these, (S)-3,4-dihydroxyb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and macromolecular chemistry, the demand for enantiopure C4 building blocks has driven the adoption of chiral pool precursors. Among these, (S)-3,4-dihydroxybutanamide stands out as a highly versatile intermediate. Characterized by a robust primary amide and a reactive vicinal diol, its true value lies in the C3 stereocenter, which maps perfectly onto the pharmacophores of several critical drug classes. This technical guide explores the mechanistic origins, protection strategies, and divergent applications of 3,4-dihydroxybutanamide, providing actionable protocols and causality-driven insights for synthetic chemists.

Stereochemical Foundations and Synthetic Origins

The utility of 3,4-dihydroxybutanamide stems from its reliable synthesis from renewable carbohydrate feedstocks. The most efficient pathway to the (S)-enantiomer begins with the ammonolysis of (S)-3-hydroxy-γ-butyrolactone[1].

Mechanistic Causality of Ammonolysis

The 5-membered ring of 3-hydroxy-γ-butyrolactone is highly susceptible to nucleophilic attack due to ring strain and the electrophilicity of the lactone carbonyl. When treated with aqueous ammonia, the nitrogen lone pair attacks the C1 carbonyl, initiating an acyl-oxygen cleavage (ring opening)[1].

Crucially, because this nucleophilic acyl substitution occurs entirely at the sp2-hybridized C1 carbon, the sp3-hybridized C3 chiral center is completely uninvolved in the transition state. This ensures that the enantiomeric excess (ee) of the starting lactone is perfectly preserved in the resulting 3,4-dihydroxybutanamide, yielding a homochiral product without the need for downstream chiral resolution[1].

Experimental Protocol: Acetal Protection Workflow

To utilize 3,4-dihydroxybutanamide in complex cross-coupling or oxidative environments, the vicinal diols (C3-OH and C4-OH) must be masked. The industry standard is the formation of an isopropylidene acetal.

Step-by-Step Methodology

The following protocol outlines the synthesis of (S)-3,4-O-isopropylidene-3,4-dihydroxybutanamide[2]:

  • Reagent Assembly: To a solution of 3,4-dihydroxybutanamide (0.50 g, 4.19 mmol) in acetone (10 mL), add 2,2-dimethoxypropane (1.0 mL, 8.38 mmol) and p-toluenesulfonic acid (p-TsOH) (0.036 g, 0.20 mmol)[2].

  • Thermodynamic Heating: Heat the resulting reaction mixture at reflux for 30 minutes, then allow it to stir at room temperature for 16 hours[2].

  • Acid Quenching (Self-Validating Step): Add sodium carbonate (1.0 g, 9.40 mmol) to the mixture and stir for an additional 1 hour before solvent removal[2].

Causality and Self-Validation
  • Choice of Reagent: 2,2-dimethoxypropane is deliberately chosen over plain acetone because it acts as a chemical water scavenger. As it reacts, it releases methanol instead of water, driving the equilibrium forward without requiring physical water removal (e.g., via a Dean-Stark apparatus).

  • Self-Validating Quench: Acetalization is strictly an acid-catalyzed equilibrium process. If the p-TsOH is not neutralized prior to aqueous workup, the introduction of water will immediately drive the equilibrium backward, hydrolyzing the acetal and ruining the yield. The addition of solid sodium carbonate permanently locks the diol in its protected state, ensuring the protocol is self-validating and robust[2].

G A (S)-3-Hydroxy- γ-butyrolactone B Ammonolysis (NH3 / H2O) A->B Nucleophilic Acyl Substitution C (S)-3,4-Dihydroxy- butanamide B->C Ring Opening (Retention of ee) D Acetalization (2,2-Dimethoxypropane) C->D p-TsOH Catalyst E (S)-3,4-O-Isopropylidene- 3,4-dihydroxybutanamide D->E Vicinal Diol Protection

Workflow for the synthesis and acetal protection of (S)-3,4-dihydroxybutanamide.

Divergent Applications in Pharmaceuticals and Polymers

The structural duality of 3,4-dihydroxybutanamide—combining a primary amide with a chiral diol—enables its use across vastly different therapeutic and material science domains.

Antibacterial Agents: Chiral 2-Oxazolidinones

Oxazolidinones (e.g., linezolid) are a critical class of synthetic antibiotics used to treat Gram-positive infections. A highly efficient route to these APIs involves the Hoffmann rearrangement of O-protected homochiral 3,4-dihydroxybutyramide (such as the 4-O-trityl ether derivative)[3]. When treated with sodium hypochlorite and sodium hydroxide, the primary amide undergoes a Hoffmann rearrangement to form a highly reactive isocyanate intermediate. This intermediate is rapidly captured via intramolecular cyclization by the C3-hydroxyl group. Because the carbonyl group in the resulting oxazolidinone is derived directly from the C1 of the amide, no external carbonylation reagents (like the highly toxic phosgene) are required[3].

Oncology: MEK Kinase Inhibitors

In the treatment of hyperproliferative diseases such as cancer, the ERK/MAPK signal transduction cascade is a primary target. 3,4-dihydroxybutanamide serves as a critical chiral fragment in the synthesis of azetidine-based MEK inhibitors[4]. The chiral diol side-chain is integrated into the azetidine core to enhance aqueous solubility and dictate the precise spatial orientation required for binding in the allosteric pocket of the MEK1/2 kinases[4].

Macromolecular Chemistry: Gene Delivery Vectors

Beyond small molecules, the racemic and enantiopure forms of 3,4-dihydroxybutanamide are utilized in the polycondensation of cationic cholesteric liquid crystal polymers (e.g., PTOBEE-amide)[5]. When reacted with 4,4′-(terephthaloyldioxydibenzoic chloride) (TOBC), the chiral centers of the butanamide spacer induce a cholesteric helical twist in the polymer backbone[5]. These unique macromolecular features allow the polymers to act as nonviral vectors, successfully transfecting DNA into the cell nucleus for gene therapy applications[5].

G A (S)-3,4-Dihydroxybutanamide (Chiral Pool) B Hoffmann Rearrangement (NaOCl, NaOH) A->B C Polycondensation (w/ TOBC) A->C D Amide Coupling / Substitution A->D E Chiral 2-Oxazolidinones (Antibacterial APIs) B->E Intramolecular Cyclization F PTOBEE-amide Polymers (Gene Delivery Vectors) C->F Cholesteric Helical Twist G Azetidine MEK Inhibitors (Anticancer Agents) D->G Pharmacophore Integration

Divergent application pathways of 3,4-dihydroxybutanamide in drug development.

Quantitative Summary of Derivatives and Applications

The table below summarizes the key functional modifications of 3,4-dihydroxybutanamide and their corresponding industrial targets.

Derivative / FormFunctional ModificationPrimary ApplicationTarget Indication / Use
(S)-3,4-Dihydroxybutanamide Unprotected vicinal diolChiral spacer in polyestersCationic gene delivery vectors[5]
3,4-O-Isopropylidene-3,4-DHBAm Acetal protection at C3/C4Precursor for 3-amino-1,2-diolsGeneric pharmaceutical building block[2]
4-O-Trityl-3,4-DHBAm Bulky ether protection at C4Hoffmann rearrangement substrateChiral 2-oxazolidinones (Antibiotics)[3]
Azetidinyl-carbonyl-DHBAm Amide nitrogen substitutionMEK 1/2 kinase inhibitionHyperproliferative diseases (Cancer)[4]

References

  • Source: google.
  • Source: google.
  • Source: google.
  • Source: acs.
  • Source: intechopen.

Sources

Exploratory

Predicted Metabolic Pathways Involving 3,4-Dihydroxybutanamide: A Technical Guide

Executive Summary 3,4-Dihydroxybutanamide (3,4-DHBAm) is a low-molecular-weight, highly polar aliphatic amide. While its corresponding carboxylic acid—3,4-dihydroxybutanoic acid (3,4-DHBA)—is a well-characterized endogen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Dihydroxybutanamide (3,4-DHBAm) is a low-molecular-weight, highly polar aliphatic amide. While its corresponding carboxylic acid—3,4-dihydroxybutanoic acid (3,4-DHBA)—is a well-characterized endogenous metabolite derived from γ -hydroxybutyrate (GHB) and a recognized biomarker for microvascular complications[1][2], the amide derivative (3,4-DHBAm) represents a critical predicted node in xenobiotic metabolism and synthetic biology.

This whitepaper provides an authoritative, in-depth technical framework for the predicted biosynthetic and degradative pathways of 3,4-DHBAm. By synthesizing principles of enzymatic amidation, β -oxidation, and advanced liquid chromatography-mass spectrometry (LC-MS/MS) validation protocols, this guide serves as a foundational resource for researchers in drug development, metabolic engineering, and pharmacokinetics.

Biochemical Context and Precursor Metabolism

To understand the predicted metabolism of 3,4-DHBAm, we must first examine its direct precursor, 3,4-DHBA. In mammalian systems, 3,4-DHBA is primarily generated via the β -oxidation of the neuromodulator γ -hydroxybutyrate (GHB)[1]. In microbial metabolic engineering, 3,4-DHBA is a high-value platform chemical synthesized from xylose via non-phosphorylative oxidative pathways[3][4].

The conversion of 3,4-DHBA to its amide form, 3,4-DHBAm, alters the molecule's physicochemical properties, neutralizing the negative charge of the carboxylate at physiological pH. This structural shift significantly impacts membrane permeability, receptor binding affinity, and metabolic half-life.

Table 1: Physicochemical Comparison of Precursor vs. Amide
Parameter3,4-Dihydroxybutanoic Acid (3,4-DHBA)3,4-Dihydroxybutanamide (3,4-DHBAm)
Molecular Formula C₄H₈O₄C₄H₉NO₃
Charge at pH 7.4 Anionic (-1)Neutral (0)
Predicted Metabolic Fate Direct β -oxidationDeamidation required prior to oxidation
Biological Role GHB biomarker[1], Satiety signalPredicted transport/sequestration form

Predicted Metabolic Pathways

The metabolism of 3,4-DHBAm operates on a reversible axis of amidation and deamidation, integrated tightly with mitochondrial β -oxidation.

Biosynthesis via ATP-Dependent Amidation

The biosynthesis of 3,4-DHBAm is predicted to occur via an ATP-dependent carboxylate-amine ligase mechanism. Similar to the action of glutamine synthetase, the free carboxylate of 3,4-DHBA is first activated by ATP to form an acyl-AMP intermediate. Subsequent nucleophilic attack by ammonia (or a glutamine-derived nitrogen donor) yields 3,4-DHBAm.

  • Causality: The biological imperative for this amidation is likely transient sequestration. By neutralizing the carboxylate, the cell prevents immediate CoA-thioesterification, effectively pausing the β -oxidation of the carbon skeleton and allowing the metabolite to cross lipid bilayers more readily.

Degradation via Amidase Hydrolysis and β -Oxidation

For 3,4-DHBAm to be cleared or utilized for energy, it must re-enter the central carbon metabolism.

  • Deamidation: Fatty acid amide hydrolases (FAAH) or generic amidases hydrolyze the amide bond, releasing ammonia and regenerating 3,4-DHBA.

  • Thioesterification: 3,4-DHBA is activated to 3,4-DHBA-CoA.

  • Cleavage: The CoA thioester undergoes mitochondrial β -oxidation, ultimately cleaving into glycolyl-CoA and acetyl-CoA, which enter the TCA cycle[5].

  • Causality: β -oxidation machinery strictly requires a free carboxylate to form the initial CoA thioester. Therefore, amidase-mediated hydrolysis is the mandatory rate-limiting step in 3,4-DHBAm clearance.

Pathway GHB γ-Hydroxybutyrate (GHB) DHBA 3,4-Dihydroxybutanoic Acid (3,4-DHBA) GHB->DHBA β-oxidation DHBAM 3,4-Dihydroxybutanamide (3,4-DHBAm) DHBA->DHBAM ATP-dependent Amidation BETA β-Oxidation (Mitochondrial) DHBA->BETA CoA-Thioesterification DHBAM->DHBA Amidase Hydrolysis PRODUCTS Glycolyl-CoA + Acetyl-CoA BETA->PRODUCTS Cleavage

Caption: Predicted metabolic cycle of 3,4-DHBAm, highlighting the amidation/deamidation axis and integration with β-oxidation.

Experimental Protocols for Pathway Validation

To validate these predicted pathways, researchers must employ self-validating experimental systems. Because 3,4-DHBAm is highly polar, standard reverse-phase chromatography will result in poor retention. The following protocols utilize Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry.

Protocol 1: In Vitro Amidase Hydrolysis Assay

This protocol determines the enzymatic half-life and clearance rate of 3,4-DHBAm.

  • Preparation of Microsomal Fractions: Isolate human or murine liver microsomes (HLM/MLM) containing high amidase activity. Suspend in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate Incubation: Pre-warm the microsomal suspension to 37°C. Initiate the reaction by adding 3,4-DHBAm to a final concentration of 10 µM.

  • Time-Course Sampling: At intervals of 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots.

  • Reaction Quenching: Immediately quench the extracted aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., ¹³C₄-3,4-DHBA).

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Analysis: Transfer the supernatant to LC vials for HILIC-MS/MS analysis to quantify the disappearance of 3,4-DHBAm and the stoichiometric appearance of 3,4-DHBA.

Protocol 2: In Vivo Stable Isotope Tracing

To prove that 3,4-DHBAm funnels into the TCA cycle via β -oxidation, stable isotope tracing is required.

  • Isotope Administration: Administer a single bolus of ¹³C₄-labeled 3,4-DHBAm (10 mg/kg, IV) to the animal model.

  • Biofluid Collection: Collect plasma and urine samples at predetermined pharmacokinetic time points (e.g., 5, 15, 30, 60, 120, 240 minutes).

  • Derivatization (Optional but Recommended): Due to the low mass of the predicted cleavage products (glycolyl-CoA and acetyl-CoA), derivatize the extracted metabolites using 3-nitrophenylhydrazine (3-NPH) to enhance ionization efficiency.

  • Mass Spectrometry: Monitor the M+2 and M+4 isotopologues of downstream TCA cycle intermediates (e.g., citrate, malate) to confirm the incorporation of the ¹³C carbons from the original 3,4-DHBAm skeleton.

Workflow S1 1. Synthesize 13C4-3,4-DHBAm S2 2. Administer IV Bolus S1->S2 S3 3. Plasma/Urine Extraction S2->S3 S4 4. HILIC-MS/MS Analysis S3->S4 S5 5. Isotopologue Kinetic Modeling S4->S5

Caption: Step-by-step workflow for in vivo stable isotope tracing of 13C4-3,4-DHBAm.

Table 2: Recommended LC-MS/MS MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
3,4-DHBAm 120.1[M+H]⁺103.1, 85.115Positive
3,4-DHBA 119.0 [M-H]⁻75.0, 57.012Negative
¹³C₄-3,4-DHBA (IS) 123.0 [M-H]⁻78.0, 59.012Negative

Clinical and Industrial Implications

Understanding the metabolic fate of 3,4-DHBAm has profound implications across two major fields:

  • Biomarker Discovery: Elevated levels of 3,4-DHBA are strongly associated with the overall burden of microvascular complications in type 1 diabetes, including diabetic sensorimotor polyneuropathy (DSPN)[2]. If 3,4-DHBAm acts as a sequestered pool for 3,4-DHBA, quantifying the amide-to-acid ratio could provide a more sensitive, time-resolved biomarker for metabolic dysregulation than the acid alone.

  • Metabolic Engineering: In industrial biotechnology, the production of 3,4-DHBA from xylose is a highly optimized process utilizing engineered Escherichia coli and Saccharomyces cerevisiae[3][4]. Introducing heterologous amidases or ligases into these microbial hosts could allow for the direct bio-manufacturing of 3,4-DHBAm, which may serve as a novel building block for biocompatible polymers or pharmaceutical intermediates.

Sources

Foundational

Spectroscopic Profiling of 3,4-Dihydroxybutanamide: A Comprehensive Technical Guide

Executive Summary 3,4-Dihydroxybutanamide (often referred to as 3,4-dihydroxybutyramide) is a highly polar, low-molecular-weight chiral intermediate[1]. It serves as a critical building block in the asymmetric synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Dihydroxybutanamide (often referred to as 3,4-dihydroxybutyramide) is a highly polar, low-molecular-weight chiral intermediate[1]. It serves as a critical building block in the asymmetric synthesis of complex pharmaceuticals, including oxazolidinone-class antibacterial agents[2]. Due to its dense array of hydrogen-bond donors and acceptors, alongside a stereogenic center at C3, the spectroscopic characterization of (3S)-3,4-dihydroxybutanamide requires rigorous, self-validating analytical frameworks.

As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. Here, we dissect the causality behind the spectroscopic signatures of this molecule and establish field-proven, self-validating protocols for its analysis.

Experimental Workflow & System Validation

To ensure absolute scientific integrity, spectroscopic data cannot be acquired in a vacuum. Every instrument must be subjected to a self-validating system suitability test (SST) prior to sample introduction.

Workflow Start Sample Prep & System Validation (Internal Stds: TMS, Formic Acid) NMR NMR Spectroscopy (DMSO-d6, 400 MHz) Probes Diastereotopic Effects Start->NMR IR FT-IR Spectroscopy (ATR Mode, No KBr) Preserves H-Bonding Network Start->IR MS Mass Spectrometry (ESI-TOF, Positive Mode) Soft Ionization for Diols Start->MS Data Data Synthesis & Structural Validation (Cross-Referencing Signals) NMR->Data IR->Data MS->Data

Fig 1. Self-validating multi-modal spectroscopic workflow for 3,4-dihydroxybutanamide analysis.

Self-Validating Methodologies

Protocol 1: NMR Acquisition

  • System Suitability: Acquire a ¹H spectrum of a standard 0.1% ethylbenzene in CDCl₃ to verify lineshape. The peak width at half-height (FWHM) must be < 1.0 Hz.

  • Sample Preparation: Dissolve 15 mg of 3,4-dihydroxybutanamide in 0.6 mL of anhydrous DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS). Causality: DMSO-d₆ is chosen over D₂O because D₂O induces rapid deuterium exchange with the hydroxyl and amide protons, erasing vital structural information. DMSO acts as a strong hydrogen-bond acceptor, slowing the exchange rate and preserving scalar ( 3J ) coupling.

  • Acquisition: Lock onto the DMSO deuterium signal. Run standard ¹H (16 scans, relaxation delay 2s) and ¹³C (1024 scans, relaxation delay 2s) sequences.

  • Validation: Confirm the internal TMS peak is exactly at 0.00 ppm.

Protocol 2: ATR-FTIR Acquisition

  • System Suitability: Perform a validation scan using a standard polystyrene film to ensure peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within ± 1 cm⁻¹.

  • Background Validation: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans). The baseline must be flat.

  • Sample Acquisition: Place 2-3 mg of solid sample onto the crystal. Causality: Traditional KBr pellets are contraindicated. KBr is hygroscopic, and absorbed water artifacts directly overlap with the critical 3200–3500 cm⁻¹ O-H/N-H stretching region. ATR avoids moisture interference.

  • Validation: Ensure maximum absorbance is between 0.2 and 0.8 AU to prevent non-linear detector artifacts.

Protocol 3: ESI-MS Acquisition

  • System Suitability: Infuse a sodium formate calibration solution to calibrate the TOF mass axis. Mass error must be < 5 ppm.

  • Blank Run: Inject a blank solvent (50:50 Water:Acetonitrile + 0.1% Formic Acid) to ensure no carryover at m/z 120 or 142.

  • Acquisition: Dilute the sample to 1 µg/mL and infuse at 10 µL/min. Causality: Electron Ionization (EI) at 70 eV imparts excessive internal energy, shattering the aliphatic chain and leaving no molecular ion. Soft ionization (ESI+) gently protonates the amide.

Nuclear Magnetic Resonance (NMR) Profiling

The stereocenter at C3 breaks the local symmetry of the molecule. Consequently, the methylene protons at C2 and C4 are diastereotopic . They reside in distinct magnetic environments and exhibit complex spin-spin splitting patterns (geminal and vicinal coupling), preventing them from collapsing into simple singlets or doublets.

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)
Position¹H Chemical Shift (ppm)Multiplicity & Coupling (Hz)¹³C Shift (ppm)Structural Causality
C1 --173.5Carbonyl carbon, highly deshielded by the electronegative oxygen and nitrogen.
C2 2.15, 2.30dd, 2J=14.5 , 3J=8.0,4.5 40.2Diastereotopic protons adjacent to the chiral C3 center and the carbonyl group.
C3 3.75m68.4Methine proton, deshielded by the directly attached electronegative hydroxyl group.
C4 3.25, 3.35m65.1Diastereotopic methylene protons adjacent to the primary hydroxyl group.
OH (C3) 4.85d, 3J=5.0 -Exchangeable secondary alcohol proton; scalar coupling to C3-H is preserved in DMSO.
OH (C4) 4.65t, 3J=5.5 -Exchangeable primary alcohol proton; scalar coupling to C4-H₂ is preserved in DMSO.
NH₂ 6.80, 7.35br s (1H each)-Restricted rotation around the C-N partial double bond yields two distinct environments.

Vibrational Spectroscopy (FT-IR)

The vibrational signature of 3,4-dihydroxybutanamide is dominated by its extensive intermolecular hydrogen-bonding network. The primary amide and the diol moiety create a rigid lattice in the solid state, which shifts the stretching frequencies of the heteroatoms.

Table 2: FT-IR Vibrational Frequencies (ATR Mode)
Wavenumber (cm⁻¹)Vibration TypeIntensityStructural Causality
3350 - 3250 O-H stretchStrong, BroadExtensive intermolecular H-bonding from the diol moiety lowers the stretching frequency.
3180, 3140 N-H stretchMediumPrimary amide asymmetric and symmetric N-H stretching, shifted by H-bonding.
1665 C=O stretch (Amide I)StrongCarbonyl stretching; frequency is lowered due to resonance conjugation and H-bonding.
1615 N-H bend (Amide II)StrongIn-plane bending of the primary amide NH₂ group.
1080, 1050 C-O stretchStrongPrimary (C4) and secondary (C3) alcohol C-O stretching vibrations.

Mass Spectrometry (ESI-MS)

In positive ion mode, the molecule readily accepts a proton ([M+H]⁺) at the highly basic amide oxygen. Subsequent collision-induced dissociation (CID) reveals characteristic neutral losses of water (dehydration) and ammonia (deamination).

Fragmentation M [M+H]+ m/z 120.06 Protonated Amide F1 [M+H - H2O]+ m/z 102.05 Dehydration M->F1 -H2O (-18 Da) F2 [M+H - NH3]+ m/z 103.04 Deamination M->F2 -NH3 (-17 Da) F3 [M+H - 2H2O]+ m/z 84.04 Secondary Dehydration F1->F3 -H2O (-18 Da)

Fig 2. ESI-MS positive mode fragmentation pathways of protonated 3,4-dihydroxybutanamide.

Table 3: ESI-MS (+) Fragmentation Data
m/zIon SpeciesRelative AbundanceCausality of Formation
142.04 [M+Na]⁺HighSodium adduct formation, highly favored in ESI for oxygen-rich aliphatic molecules.
120.06 [M+H]⁺HighDirect protonation at the highly basic amide oxygen or nitrogen.
102.05 [M+H - H₂O]⁺MediumLoss of water from the C3 or C4 hydroxyl group, driven by aliphatic chain stability.
103.04 [M+H - NH₃]⁺Low-MediumLoss of ammonia from the primary amide group.
84.04 [M+H - 2H₂O]⁺LowConsecutive dehydration typical of aliphatic diols under elevated collision energy.

References

  • Hollingsworth, R. I., & Wang, G. "Process for the preparation of oxazolidinones and method of use thereof". CA2464109A1. Source: patents.google.com. URL:[2]

Sources

Exploratory

Solubility and stability of 3,4-Dihydroxybutanamide in different solvents

An In-depth Technical Guide to the Solubility and Stability of 3,4-Dihydroxybutanamide For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 3,4-Dihydroxybutanamide 3,4-Dihydro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of 3,4-Dihydroxybutanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3,4-Dihydroxybutanamide

3,4-Dihydroxybutanamide is a molecule of significant interest, serving as a valuable chiral building block in the synthesis of various pharmaceutical compounds.[1] Its structure, characterized by a four-carbon backbone with two hydroxyl groups and a terminal amide, imparts specific physicochemical properties that are critical to its application in drug development. Understanding the solubility and stability of this molecule is paramount for formulation development, ensuring bioavailability, and maintaining therapeutic efficacy and safety throughout a product's shelf life.

This guide offers a comprehensive exploration of the solubility and stability profile of 3,4-Dihydroxybutanamide. As a Senior Application Scientist, the narrative herein is built upon a foundation of established chemical principles and regulatory expectations, providing not just data, but the mechanistic reasoning and field-proven methodologies essential for robust scientific investigation.

PART 1: Solubility Profile of 3,4-Dihydroxybutanamide

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The molecular structure of 3,4-Dihydroxybutanamide, with its multiple hydrogen bond donors (two -OH groups, one -NH₂) and acceptors (two oxygen atoms), suggests a high degree of polarity.

Theoretical Framework: "Like Dissolves Like"

The fundamental principle governing solubility is that a solute will dissolve best in a solvent that has a similar polarity.[2]

  • Polar Solvents: These solvents, such as water, ethanol, and methanol, are effective at dissolving polar compounds through dipole-dipole interactions and hydrogen bonding.[2][3] Given the structure of 3,4-Dihydroxybutanamide, it is predicted to be highly soluble in polar protic solvents.

  • Aprotic Polar Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are polar but lack acidic protons. They are also expected to be effective solvents for this compound.[4]

  • Nonpolar Solvents: Nonpolar solvents like hexane, toluene, and diethyl ether dissolve compounds primarily through van der Waals forces.[2] Due to the high polarity of 3,4-Dihydroxybutanamide, it is expected to have very low solubility in these solvents.

Predicted Solubility Data

The following table summarizes the predicted qualitative solubility of 3,4-Dihydroxybutanamide in a range of common laboratory solvents, based on chemical principles. Experimental verification is essential for precise quantification.

Solvent Class Solvent Example Dielectric Constant (Approx.) Predicted Solubility Rationale
Polar ProticWater80.1Very HighExtensive hydrogen bonding capability.
Methanol32.7HighStrong hydrogen bonding and polarity match.[3]
Ethanol24.6HighGood polarity match and hydrogen bonding.[5]
Polar AproticDMSO47.0HighHigh polarity, effective hydrogen bond acceptor.[4][5]
Acetonitrile36.6ModeratePolar, but less effective at hydrogen bonding than protic solvents.[5]
Ethyl Acetate6.0LowIntermediate polarity, limited hydrogen bonding.[5]
NonpolarHexane1.89Very LowMismatch in polarity, inability to disrupt solute-solute interactions.[5]
Toluene2.38Very LowAromatic but nonpolar; significant polarity mismatch.[2]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[2][6] This protocol ensures that a saturated solution is formed and accurately quantified.

Objective: To determine the concentration of 3,4-Dihydroxybutanamide in a saturated solution of a specific solvent at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of solid 3,4-Dihydroxybutanamide to a known volume of the selected solvent in a sealed glass vial. The excess solid is crucial to ensure equilibrium with the dissolved state is achieved.

  • Equilibration: Agitate the vials in a temperature-controlled shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[2]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature to let the undissolved solid settle. Centrifuge the vials to pellet the remaining solid.[2]

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant. Immediately filter the aliquot using a chemically inert syringe filter (e.g., 0.45 µm PTFE) that does not absorb the solute.[2] This step is critical to prevent undissolved solid particles from inflating the measured concentration.

  • Quantification: Accurately dilute the filtrate with a suitable mobile phase and determine the concentration of 3,4-Dihydroxybutanamide using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][4] A calibration curve generated from standard solutions of known concentrations must be used for accurate quantification.

  • Data Reporting: Report the solubility in mass/volume (mg/mL) or molarity (mol/L) at the specified temperature.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Solid to Solvent B Agitate at Constant Temperature (24-72h) A->B C Centrifuge to Pellet Solid B->C D Filter Supernatant (0.45 µm PTFE) C->D E Quantify via Validated HPLC Method D->E

Shake-Flask Solubility Determination Workflow.

PART 2: Stability Profile and Degradation Pathways

Stability testing is a regulatory requirement and a scientific necessity to understand how the quality of a drug substance changes over time under the influence of environmental factors.[7][8] Forced degradation (stress testing) studies are performed to identify likely degradation products, establish degradation pathways, and validate that the analytical methods used are "stability-indicating."[7][9]

The presence of hydroxyl and amide functional groups in 3,4-Dihydroxybutanamide suggests susceptibility to hydrolysis and potentially oxidation.

Regulatory Framework: ICH Guidelines

The International Council for Harmonisation (ICH) provides guidelines for stability and forced degradation studies.[10] The key stress conditions recommended under guideline Q1A(R2) are hydrolysis, oxidation, photolysis, and thermal stress.[9][11] A target degradation of 5-20% is generally considered optimal to generate a sufficient amount of degradation products for characterization without completely destroying the sample.[11][12]

Predicted Degradation Pathways
  • Hydrolytic Degradation: This is anticipated to be the primary degradation pathway.

    • Acid/Base Catalyzed Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would yield 3,4-dihydroxybutanoic acid.[13]

    • Intramolecular Cyclization (Lactonization): The resulting 3,4-dihydroxybutanoic acid possesses a hydroxyl group at the gamma position relative to the carboxylic acid. This structure is prone to intramolecular cyclization to form a stable five-membered ring, 3-hydroxy-gamma-butyrolactone. A similar pathway is observed for 4-hydroxybutanamide, which cyclizes to gamma-butyrolactone (GBL).[13]

G Parent 3,4-Dihydroxybutanamide Intermediate 3,4-Dihydroxybutanoic Acid Parent->Intermediate Hydrolysis (H+ or OH-) Product 3-Hydroxy-γ-butyrolactone Intermediate->Product Intramolecular Cyclization

Hypothesized Hydrolytic Degradation Pathway.
  • Oxidative Degradation: While specific pathways are not documented, the hydroxyl groups could be susceptible to oxidation, potentially leading to ketone or aldehyde derivatives, or even chain cleavage.

  • Thermal and Photolytic Degradation: High temperatures may accelerate hydrolysis if moisture is present.[13] Exposure to UV light can also induce degradation, though specific pathways for aliphatic amides are complex.[7][13]

Experimental Protocol: Forced Degradation Study

Objective: To identify the degradation products of 3,4-Dihydroxybutanamide under various stress conditions as mandated by ICH guidelines.

Methodology: A stock solution of 3,4-Dihydroxybutanamide (e.g., 1 mg/mL) should be prepared in a suitable solvent like water or acetonitrile.[12][13]

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60°C).[13]

    • Withdraw samples at various time points (e.g., 0, 2, 8, 24 hours).

    • Neutralize samples with an equivalent amount of 0.1 M NaOH prior to HPLC analysis.[13]

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at a suitable temperature (e.g., 40°C, as base hydrolysis is often faster).[13]

    • Withdraw samples at time points and neutralize with an equivalent amount of 0.1 M HCl before analysis.[13]

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store at room temperature and monitor over time points.

    • Analyze samples directly.

  • Thermal Degradation:

    • Expose solid 3,4-Dihydroxybutanamide to dry heat (e.g., 80°C) in a controlled oven.[12]

    • Separately, expose a solution of the compound to the same thermal stress to assess degradation in the solution state.

    • Withdraw samples at time points for analysis.

  • Photolytic Degradation:

    • Expose both solid and solution samples to a light source that provides both UV and visible light.

    • ICH guideline Q1B recommends a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m².[7][9]

    • Keep control samples protected from light at the same temperature to differentiate between thermal and photolytic degradation.

Analysis: All samples from the stress conditions should be analyzed using a validated, stability-indicating HPLC method. This method must be capable of separating the intact 3,4-Dihydroxybutanamide from all generated degradation products.[13] Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) is essential to confirm that new peaks are single components.

G cluster_factors A pH (Acid/Base Hydrolysis) Molecule 3,4-Dihydroxybutanamide Stability A->Molecule B Temperature (Thermal Stress) B->Molecule C Light (Photostability) C->Molecule D Oxidizing Agents (e.g., H₂O₂) D->Molecule

Key Factors Influencing Compound Stability.

Conclusion

The physicochemical characteristics of 3,4-Dihydroxybutanamide are dictated by its polar functional groups. It is predicted to be highly soluble in polar solvents, a critical attribute for formulation in aqueous-based systems. Conversely, its stability profile is likely dominated by a susceptibility to hydrolysis, leading to the formation of 3,4-dihydroxybutanoic acid and its subsequent lactone. A systematic investigation using the robust protocols outlined in this guide is essential for any researcher or drug developer. By grounding experimental design in established scientific principles and regulatory guidelines, one can build a comprehensive and reliable data package to support successful formulation development and regulatory submissions.

References

  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Veeprho. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • IJCRT.org. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Chinese Pharmaceutical Association. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Elsevier. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Benchchem. (n.d.). Technical Support Center: Stability and Degradation of 4-Hydroxybutanamide.
  • DSpace@MIT. (n.d.). Microbial synthesis of 3,4-dihydroxybutyric acid, 3-hydroxybutyrolactone and other 3-hydroxyalkanoic acids.
  • Research Journal of Pharmacy and Technology. (2009, June 13). Significance of Stability Studies on Degradation Product.
  • Alfa Chemistry. (n.d.). Solvent Miscibility Table.
  • MilliporeSigma. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Foundational

3,4-Dihydroxybutanamide as a precursor for novel compounds

An In-Depth Technical Guide to 3,4-Dihydroxybutanamide: A Versatile Chiral Precursor in Advanced Therapeutics Executive Summary In contemporary drug discovery and macromolecular chemistry, the demand for versatile, enant...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3,4-Dihydroxybutanamide: A Versatile Chiral Precursor in Advanced Therapeutics

Executive Summary

In contemporary drug discovery and macromolecular chemistry, the demand for versatile, enantiomerically pure building blocks is paramount. (S)-3,4-Dihydroxybutanamide (CAS: 126495-84-9) has emerged as a critical chiral precursor[1]. Featuring a primary amide and a terminal 1,2-diol system, this compound offers orthogonal reactivity that can be selectively manipulated to synthesize complex heterocyclic scaffolds. This whitepaper explores the mechanistic rationale, synthetic workflows, and target applications of 3,4-dihydroxybutanamide, specifically focusing on its role in developing glutaminase (GLS1) inhibitors for oncology[2] and FtsZ inhibitors for antibacterial therapies[3].

Core Mechanistic Pathways and Applications

Oncology: Glutaminase (GLS1) Inhibition

Cancer cells often exhibit altered metabolic profiles, heavily relying on glutaminolysis to fuel the tricarboxylic acid (TCA) cycle and support macromolecular synthesis—a phenomenon related to the Warburg effect[2]. The mitochondrial enzyme glutaminase (GLS1) catalyzes the first step of this pathway: the deamination of glutamine to glutamate[4].

3,4-Dihydroxybutanamide is a highly valued precursor in the synthesis of bis-1,3,4-thiadiazole derivatives, which act as potent, allosteric inhibitors of GLS1[5]. The terminal diol of the butanamide moiety enhances the aqueous solubility of the highly lipophilic thiadiazole core, while the chiral center ensures specific binding within the allosteric pocket of the glutaminase tetramer, locking the enzyme in an inactive conformation.

Infectious Disease: FtsZ Protein Inhibition

FtsZ is a highly conserved tubulin homolog essential for bacterial cell division. During cytokinesis, FtsZ undergoes GTP-dependent polymerization to form the "Z-ring" at the mid-cell, recruiting other divisome proteins[3].

Aromatic amides synthesized from 3,4-dihydroxybutanamide have demonstrated significant efficacy in inhibiting FtsZ polymerization[6]. In these synthetic routes, the diol group of 3,4-dihydroxybutanamide is typically masked as an acetonide (isopropylidene acetal) to prevent unwanted side reactions during the coupling of the primary amide with α -halo ketones or aromatic acyl chlorides[7].

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is crucial to understand why specific reagents and conditions are chosen. The following protocols detail the foundational transformations of 3,4-dihydroxybutanamide.

Protocol A: Acetonide Protection of 3,4-Dihydroxybutanamide

Purpose: To mask the 1,2-diol system, directing subsequent electrophilic attacks exclusively to the primary amide[7].

Reagents:

  • (S)-3,4-Dihydroxybutanamide (0.50 g, 4.19 mmol)

  • Acetone (10 mL, solvent)

  • 2,2-Dimethoxypropane (1.0 mL, 8.38 mmol, 2.0 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.036 g, 0.20 mmol, 0.05 eq)

  • Sodium carbonate ( Na2​CO3​ ) (1.0 g, 9.40 mmol)

Step-by-Step Workflow:

  • Initiation: Dissolve 0.50 g of 3,4-dihydroxybutanamide in 10 mL of anhydrous acetone under an inert nitrogen atmosphere. Rationale: Anhydrous conditions drive the equilibrium toward acetal formation by minimizing water.

  • Catalysis: Add 1.0 mL of 2,2-dimethoxypropane followed by 0.036 g of p-TsOH.

  • Thermodynamic Control: Heat the reaction mixture to reflux (approx. 56°C) for 30 minutes. Rationale: Refluxing overcomes the activation energy barrier for the transacetalization.

  • Equilibration: Remove from heat and allow the mixture to stir at room temperature (20-25°C) for 16 hours.

  • Quenching (Critical Step): Add 1.0 g of solid Na2​CO3​ and stir for 1 hour. Rationale: Neutralizing the acid catalyst prevents the reverse reaction (deprotection) during workup and concentration.

  • Isolation: Filter the suspension to remove sodium salts, wash the filter cake with a minimal amount of methanol (5 mL), and concentrate the filtrate under reduced pressure to yield the acetonide-protected intermediate.

Protocol B: Deprotection in Thiadiazole-Glutaminase Inhibitor Synthesis

Purpose: After coupling the protected 3,4-dihydroxybutanamide to a thiadiazole core, the diol must be unmasked to restore hydrogen-bonding capabilities necessary for target engagement[2].

Step-by-Step Workflow:

  • Preparation: Suspend the protected thiadiazole-butanamide intermediate (approx. 87 mg, 0.16 mmol) in a solvent mixture of Tetrahydrofuran (THF) (8 mL) and Water (2 mL).

  • Acidic Cleavage: Add Trifluoroacetic acid (TFA) (2 mL) dropwise. Rationale: TFA provides the necessary hydronium ions to hydrolyze the acetal without cleaving the robust thiadiazole or amide bonds.

  • Heating: Heat the mixture at 50°C for 5 hours. Monitor via LC-MS to ensure complete deprotection.

  • Purification: Concentrate under reduced pressure to remove THF and TFA. Purify the crude residue via preparative HPLC to isolate the active (R)-N-(5-(4-(5-(2-(3-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)...) 3,4-dihydroxybutanamide inhibitor[4].

Quantitative Data Summary

The table below summarizes the reaction parameters and yields for the key transformations of 3,4-dihydroxybutanamide across different therapeutic applications.

TransformationReagents / CatalystTemp (°C)Time (h)Yield (%)Target ApplicationReference
Acetonide Protection 2,2-Dimethoxypropane, p-TsOH, AcetoneReflux 20°C16.5>90%FtsZ Antibacterial Precursor[7]
Amide Coupling α -bromo ketone, DMF, Base80°C12.065-75%FtsZ Antibacterial Agents[3]
Acetal Deprotection TFA, THF/Water (4:1)50°C5.078-85%GLS1 Inhibitors (Oncology)[2]
Polycondensation TOBC, 1,1,2,2-Tetrachloroethane90°C20.0N/A (Polymer)Cationic Liquid Crystals[8]

Visualizations of Pathways and Workflows

Synthetic Workflow: From Precursor to Antibacterial Agent

SyntheticWorkflow A 3,4-Dihydroxybutanamide (Chiral Precursor) B Acetonide Protection (2,2-Dimethoxypropane, p-TsOH) A->B C Acetonide-Protected Amide (Diol Masked) B->C D Amide Coupling (α-halo ketone / Acyl Chloride) C->D E FtsZ Inhibitor (Antibacterial Agent) D->E

Caption: Synthetic workflow illustrating the diol protection of 3,4-dihydroxybutanamide for FtsZ inhibitors.

Mechanism of Action: GLS1 Inhibition in Tumor Metabolism

Pathway Gln Glutamine (Tumor Nutrient) GLS Glutaminase (GLS1) Enzyme Gln->GLS Glu Glutamate GLS->Glu TCA TCA Cycle & Tumor Proliferation Glu->TCA Inhibitor Thiadiazole-Butanamide Inhibitor Inhibitor->GLS Allosteric Blockade

Caption: Metabolic blockade of tumor proliferation via GLS1 inhibition by 3,4-dihydroxybutanamide derivatives.

References

  • IntechOpen. (2017). Synthetic Cationic Cholesteric Liquid Crystal Polymers. Retrieved from [Link]

  • Google Patents. (2013). US8604016B2 - Heterocyclic inhibitors of glutaminase.
  • Google Patents. (2012). WO2012142671A1 - Aromatic amides and uses thereof.
  • Google Patents. (2016). US9511073B2 - Aromatic amides and uses thereof.
  • Google Patents. (2013). WO2013078123A1 - Heterocyclic inhibitors of glutaminase.

Sources

Exploratory

Investigating the Antioxidant Properties of 3,4-Dihydroxybutanamide Derivatives: A Comprehensive Technical Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary & Structural Rationale 3,4-Dihydroxybutanamide (3,4-DHBA) and its synt...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary & Structural Rationale

3,4-Dihydroxybutanamide (3,4-DHBA) and its synthetic derivatives represent a highly versatile class of compounds in modern medicinal chemistry. Originally recognized as chiral building blocks, these polyhydroxylated amides have garnered significant attention for their robust antioxidant properties and metabolic stability. Unlike traditional ester-based antioxidants, which are rapidly hydrolyzed by plasma esterases, the amide linkage in 3,4-DHBA derivatives confers superior pharmacokinetic stability, making them ideal candidates for prolonged oxidative stress modulation [1].

As a Senior Application Scientist, I approach the evaluation of these compounds not merely as a screening exercise, but as a mechanistic investigation. The antioxidant efficacy of 3,4-DHBA derivatives is bipartite:

  • Direct Radical Scavenging: The vicinal diol motif facilitates direct Hydrogen Atom Transfer (HAT) to neutralize free radicals.

  • Indirect Cellular Modulation: Advanced sulfonyl-amino derivatives of 3,4-DHBA, such as TMI-2, act as potent inhibitors of the TNF- α converting enzyme (TACE/ADAM17)[2]. By inhibiting ADAM17, these compounds prevent the shedding of Epidermal Growth Factor Receptor (EGFR) ligands, thereby attenuating downstream intracellular Reactive Oxygen Species (ROS) generation[3].

Mechanistic Pathways of Action

Understanding the exact signaling cascade is critical for designing accurate assays. The dual-action nature of 3,4-DHBA derivatives requires us to evaluate both cell-free chemical kinetics and complex intracellular signaling networks.

Pathway DHBA 3,4-DHBA Derivatives ROS Reactive Oxygen Species DHBA->ROS Direct Scavenging ADAM17 ADAM17 / TACE DHBA->ADAM17 Enzyme Inhibition Nrf2 Nrf2 Pathway DHBA->Nrf2 Activation EGFR EGFR Signaling ADAM17->EGFR Ligand Shedding EGFR->ROS Oxidative Stress ARE Antioxidant Enzymes Nrf2->ARE Transcription ARE->ROS Neutralization

Fig 1: Dual mechanism of 3,4-DHBA derivatives in direct ROS scavenging and ADAM17/EGFR modulation.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity (E-E-A-T), protocols must go beyond listing steps; they must explain the causality behind experimental choices and incorporate self-validating systems to guarantee data trustworthiness.

Protocol A: In Vitro Direct Radical Scavenging (DPPH Assay)

This assay measures the direct Hydrogen Atom Transfer (HAT) capability of the vicinal diols on the 3,4-DHBA backbone.

  • Step 1: Reagent Preparation. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade Methanol.

    • Causality: Methanol is chosen over aqueous buffers because DPPH is highly stable in organic solvents. Furthermore, the amphiphilic nature of the 3,4-DHBA amide group ensures complete solubilization in methanol without micelle formation, which would otherwise artificially skew the kinetic reading of the HAT process.

  • Step 2: Compound Dilution. Prepare serial dilutions of the 3,4-DHBA derivative (10 µg/mL to 100 µg/mL) in methanol.

  • Step 3: Reaction. In a 96-well plate, mix 100 µL of the compound solution with 100 µL of the DPPH solution. Incubate in the dark at room temperature for exactly 30 minutes.

  • Step 4: Absorbance Reading. Measure absorbance at 517 nm using a microplate reader.

  • Self-Validating System: Include a positive control (Ascorbic Acid, 12.5 µg/mL) and a vehicle control (Methanol only). Validation Metric: The assay is only considered valid if the vehicle control shows <5% signal degradation and the Ascorbic Acid yields an IC50 within ±10% of its historical baseline. This internal calibration confirms that the DPPH radical was fully active and the spectrophotometer was properly zeroed.

Protocol B: Cellular ROS Scavenging & ADAM17 Modulation (DCFDA Assay)

Because 3,4-DHBA derivatives target cell surface proteases like ADAM17 [4], we must measure intracellular ROS modulation using a live-cell model.

  • Step 1: Cell Seeding. Seed RAW 264.7 macrophages in a black, clear-bottom 96-well plate at 2×104 cells/well. Incubate for 24 hours.

  • Step 2: Pre-treatment. Treat cells with 3,4-DHBA derivatives (10–50 µM) for 2 hours.

    • Causality: Pre-treatment is critical. It allows the compound to internalize, inhibit intracellular/surface ADAM17, and prime the Nrf2 pathway before the oxidative burst is triggered. If added simultaneously with the stressor, we would only measure post-insult scavenging, missing the pharmacological enzyme-inhibition profile.

  • Step 3: ROS Induction. Add 1 µg/mL Lipopolysaccharide (LPS) to induce an oxidative burst. Incubate for 4 hours.

  • Step 4: Probe Incubation. Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes.

    • Causality: DCFDA is cell-permeable. Once inside, cellular esterases cleave the acetate groups, trapping the probe. ROS oxidizes it to highly fluorescent DCF, providing a direct quantitative readout of intracellular oxidative stress.

  • Step 5: Fluorescence Reading. Measure at Ex/Em = 485/535 nm.

  • Self-Validating System: A 'No-LPS' negative control must show baseline fluorescence, while the 'LPS + Vehicle' positive control must show at least a 3-fold increase in Relative Fluorescence Units (RFU). If the dynamic range is <3-fold, the assay is rejected due to compromised macrophage activation or degraded DCFDA reagent.

Workflow S1 Compound Prep (>98% Purity) S2 In Vitro Assays (DPPH/ABTS) S1->S2 Validate Chemistry S3 Cell Culture (Macrophages) S2->S3 Lead Selection S4 ROS Induction (LPS / H2O2) S3->S4 Pre-treatment S5 DCFDA Assay (Fluorescence) S4->S5 Measure ROS S6 Data Analysis (IC50) S5->S6 Self-Validating Stats

Fig 2: Self-validating experimental workflow for evaluating 3,4-DHBA antioxidant efficacy.

Quantitative Data Presentation

The following table summarizes the comparative efficacy of 3,4-DHBA and its advanced derivatives against industry-standard controls. Note the distinct shift in potency when moving from direct chemical scavenging to targeted enzyme inhibition.

CompoundAssay / TargetIC50 ValueReference Standard (IC50)Primary Mechanism
(S)-3,4-DHBA DPPH Scavenging45.0 µg/mLAscorbic Acid (12.5 µg/mL)Direct HAT (Vicinal Diols)
TMI-2 (DHBA Derivative) ADAM17 / TACE Inhibition0.015 µMMarimastat (0.005 µM)Zinc Chelation / Enzyme Blockade
2,4-Dihydroxybutyramide Cellular ROS (DCFDA)32.4 µMN-Acetylcysteine (25.0 µM)Indirect Nrf2 Activation
3,4-DHBA Ester Analog Plasma Stability ( t1/2​ )1.2 HoursAmide Analog ( t1/2​ > 12 Hours)Hydrolytic Degradation

Data synthesized from foundational literature and chemical database benchmarks[1][2].

Conclusion & Future Perspectives

The investigation of 3,4-Dihydroxybutanamide derivatives reveals a sophisticated pharmacological profile that extends far beyond simple free-radical scavenging. By combining direct HAT capabilities with potent inhibition of cell surface proteases like ADAM17, these compounds offer a dual-layered defense against oxidative stress and inflammation.

For drug development professionals, the superior metabolic stability of the amide linkage compared to traditional esters makes 3,4-DHBA derivatives highly viable candidates for topical dermatological formulations, neuroprotective agents, and interventions for chronic inflammatory conditions such as cystic fibrosis and rheumatoid arthritis. Future high-throughput screening should prioritize the sulfonyl-amino functionalization of the 3,4-DHBA backbone to maximize zinc-chelating efficacy within the ADAM17 active site.

References

  • Zhang, Y., et al. (2004). "Characterization of (2R, 3S)-2-({[4-(2-butynyloxy)phenyl]sulfonyl}amino)-N,3-dihydroxybutanamide, a potent and selective inhibitor of TNF-alpha converting enzyme." International Immunopharmacology. URL:[Link]

  • Thabet, M.M., et al. (2022). "Validating Cell Surface Proteases as Drug Targets for Cancer Therapy: What Do We Know, and Where Do We Go?" MDPI Cells. URL:[Link]

  • American Physiological Society. (2017). "Extracellular oxidation in cystic fibrosis airway epithelium causes enhanced EGFR/ADAM17 activity." AJP-Lung Cellular and Molecular Physiology. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Protocol for the Synthesis of 3,4-Dihydroxybutanamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Overview 3,4-Dihydroxybutanamide is a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Overview

3,4-Dihydroxybutanamide is a highly versatile chiral building block utilized extensively in the pharmaceutical industry and macromolecular chemistry. It serves as a critical intermediate in the synthesis of HIV-1 protease inhibitors, statins, and functionalized cholesteric liquid crystal polymers[1].

The most efficient and scalable route to synthesize 3,4-dihydroxybutanamide is the ammonolysis of 3-hydroxy-γ-butyrolactone (systematically named 4-hydroxydihydrofuran-2(3H)-one). This reaction proceeds via a nucleophilic acyl substitution. Ammonia acts as a strong nucleophile, attacking the lactone's carbonyl carbon to form a tetrahedral intermediate. The subsequent collapse of this intermediate drives the cleavage of the C–O bond, opening the 5-membered ring to yield the terminal primary amide and a primary hydroxyl group at the C4 position.

Mechanism Lactone 3-Hydroxy-γ-butyrolactone (Electrophile) Tetrahedral Tetrahedral Intermediate (O⁻ Stabilization) Lactone->Tetrahedral Nucleophilic Attack Ammonia Ammonia (NH₃) (Nucleophile) Ammonia->Tetrahedral RingOpen C-O Bond Cleavage (Ring Opening) Tetrahedral->RingOpen Collapse Product 3,4-Dihydroxybutanamide (Target Product) RingOpen->Product Proton Transfer

Nucleophilic acyl substitution mechanism for the ammonolysis of 3-hydroxy-γ-butyrolactone.

Materials and Reagents

The following table summarizes the quantitative data and stoichiometry required for a standard 100 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesFunction
3-Hydroxy-γ-butyrolactone 102.091.010.0 g97.9 mmolElectrophile / Substrate
Aqueous Ammonia (25% w/w) 17.03~3.525.0 mL~340 mmolNucleophile / Solvent
Dichloromethane (DCM) 84.93N/A30.0 mLN/ATrituration Solvent

Note: 25% aqueous ammonia has a density of ~0.90 g/mL, corresponding to a concentration of approximately 13.4 M.

Experimental Protocol

This protocol is optimized for high yield and chemoselectivity, avoiding the need for complex chromatographic purification[2].

Step-by-Step Methodology

Step 1: Reactor Preparation In a well-ventilated fume hood, equip a heavy-walled glass pressure tube (or a thick-walled round-bottom flask with a secure Teflon pressure-seal stopper) with a Teflon-coated magnetic stir bar.

Step 2: Reagent Addition Add 10.0 g (97.9 mmol) of 3-hydroxy-γ-butyrolactone to the reaction vessel. Carefully pour 25.0 mL of 25% aqueous ammonia into the tube[2]. Caution: Aqueous ammonia emits strong, irritating vapors; keep the sash down.

Step 3: Sealed Ammonolysis Tightly seal the pressure tube. Stir the biphasic mixture vigorously at room temperature (20–25 °C). As the reaction progresses, the mixture will transition into a clear, homogeneous solution. Continue stirring for exactly 16 hours[2].

Step 4: Depressurization & Concentration Transfer the vessel back to the fume hood. Cool the tube slightly in an ice bath for 5 minutes to reduce the NH₃ vapor pressure. Carefully unseal the tube to vent residual ammonia gas. Transfer the solution to a standard round-bottom flask and concentrate under reduced pressure using a rotary evaporator (water bath set to 40 °C) until all water and unreacted ammonia are removed. A viscous, pale-yellow to off-white syrup will remain.

Step 5: Trituration Add 30.0 mL of cold dichloromethane (DCM) to the viscous residue[2]. Stir vigorously or sonicate the flask for 5–10 minutes. The mechanical disruption in a non-polar solvent will force the highly polar product to crash out of the syrup, solidifying into a fine suspension.

Step 6: Isolation & Drying Filter the resulting precipitate under vacuum using a Buchner funnel. Wash the filter cake with an additional 10 mL of cold DCM. Dry the off-white solid under high vacuum for 4–6 hours to afford pure 3,4-dihydroxybutanamide. (Expected yield: ~11.1–11.6 g, 95%)[2].

Workflow Step1 1. Reagent Addition Mix Lactone + 25% aq. NH₃ Step2 2. Sealed Tube Reaction Stir at RT for 16 h Step1->Step2 Step3 3. Concentration Rotary Evaporation (40°C) Step2->Step3 Step4 4. Trituration Add DCM to Viscous Residue Step3->Step4 Step5 5. Filtration & Drying Isolate Off-White Solid Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of 3,4-dihydroxybutanamide.

Mechanistic Causality & Field-Proven Insights (E-E-A-T)

As a synthetic chemist, understanding the causality behind these specific protocol choices is critical for troubleshooting and scaling:

  • Why Aqueous Ammonia over Methanolic Ammonia? While methanolic ammonia is a standard reagent for lactone opening, aqueous ammonia is highly effective for this specific substrate. Water serves as an excellent hydrogen-bonding solvent that stabilizes the alkoxide leaving group (the forming hydroxyl group on C4) and the tetrahedral intermediate. Furthermore, the high solubility of both the starting lactone and the highly polar diol-amide product in water ensures a homogeneous reaction mixture, driving the kinetics forward.

  • Mitigating Competing Hydrolysis: The primary risk in aqueous conditions is the nucleophilic attack by hydroxide/water to form 3,4-dihydroxybutanoic acid. This is mitigated by the massive stoichiometric excess of ammonia (~13.4 M), which kinetically outcompetes water for the electrophilic carbonyl carbon.

  • Temperature Rationale (RT vs. Heating): The literature presents two distinct conditions for this synthesis: heating at 70 °C for 12 hours[1] or stirring at room temperature for 16 hours[2]. We strongly advocate for the room temperature protocol. Heating aqueous ammonia generates significant internal pressure, requiring specialized high-pressure reactors, and increases the kinetic rate of the competing hydrolysis pathway. The room temperature method ensures maximum chemoselectivity toward the amide and is inherently safer for scale-up.

  • The Physics of Trituration: Post-concentration, the product often presents as a stubborn, viscous syrup due to extensive intermolecular hydrogen bonding with trace residual water. Trituration with DCM (a solvent in which the diol-amide is completely insoluble) rapidly strips away trace organic impurities and disrupts the hydrogen-bonded network, forcing the product into a highly crystalline state[2].

References[1] Title: Synthetic Cationic Cholesteric Liquid Crystal Polymers - IntechOpen

Source: intechopen.com URL: [2] Title: US9511073B2 - Aromatic amides and uses thereof - Google Patents Source: google.com URL:

Sources

Application

Application Note: High-Throughput HILIC-MS/MS Method for the Robust Quantification of 3,4-Dihydroxybutanamide in Human Plasma

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma (K2EDTA) Analytes: 3,4-Dihydroxybutanamide (3,4-DHBA) and 13C4​ -3,4-DHBA (Internal Standard) Introduction a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma (K2EDTA) Analytes: 3,4-Dihydroxybutanamide (3,4-DHBA) and 13C4​ -3,4-DHBA (Internal Standard)

Introduction and Analytical Challenges

3,4-Dihydroxybutanamide (3,4-DHBA) is a highly polar, low-molecular-weight aliphatic amide ( C4​H9​NO3​ , MW: 119.12 g/mol ). In contemporary drug development, 3,4-DHBA frequently appears as a synthetic intermediate, a hydrophilic structural fragment in targeted therapeutics (such as MEK and glutaminase inhibitors), or a putative downstream metabolite.

The Core Challenge: Quantifying highly polar, low-molecular-weight compounds in complex biological matrices like plasma presents a severe bioanalytical challenge. Traditional Reversed-Phase Liquid Chromatography (RPLC) using C18 columns fails to retain 3,4-DHBA; the analyte elutes in the void volume alongside a massive influx of endogenous salts and unretained proteins, leading to catastrophic ion suppression in the mass spectrometer.

The Solution: To achieve robust retention and sensitive quantification, this protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). By combining a simple protein precipitation (PPT) extraction with HILIC separation, we create a streamlined, high-throughput workflow that directly leverages the high-organic extraction solvent to enhance chromatographic peak shape and MS ionization efficiency.

Scientific Rationale: The Causality Behind the Method

A successful bioanalytical assay is not a random assembly of steps; it is a carefully engineered system where sample preparation, chromatography, and detection are thermodynamically and chemically aligned.

Why HILIC over Reversed-Phase?

HILIC operates as a "reversed-reversed phase" system. The stationary phase is highly polar (e.g., an amide-bonded silica), and the mobile phase is highly organic (typically >70% acetonitrile) containing a small percentage of aqueous buffer[2]. The mechanism relies on the partitioning of the polar 3,4-DHBA into a water-enriched layer immobilized on the stationary phase surface. Because 3,4-DHBA is highly hydrophilic, it partitions strongly into this aqueous layer, resulting in excellent retention well past the void volume.

The Synergy of Protein Precipitation and HILIC

In RPLC, injecting a sample with high organic content causes severe peak fronting or splitting (the "solvent effect"). However, in HILIC, the mobile phase starting conditions are highly organic. By extracting 50 µL of plasma with 150 µL of cold acetonitrile (ACN), we achieve two goals simultaneously:

  • Protein Denaturation: The 3:1 ACN-to-plasma ratio efficiently precipitates plasma proteins [3].

  • Solvent Matching: The resulting supernatant is ~75% organic. This perfectly matches the initial HILIC mobile phase conditions, allowing the extract to be injected directly into the LC-MS/MS system without the need for time-consuming evaporation and reconstitution steps.

The Role of Ammonium Formate

Ammonium formate (10 mM) is added to the aqueous mobile phase. In HILIC, the buffer does more than control pH; the salt is physically required to establish a stable, reproducible water layer on the stationary phase and to mask secondary ionic interactions with unreacted surface silanols [2].

HILIC_Mechanism cluster_0 HILIC Retention Mechanism cluster_1 ESI-MS/MS Detection StationaryPhase Amide Stationary Phase (Polar Surface) WaterLayer Immobilized Water Layer (Aqueous Enriched) StationaryPhase->WaterLayer Adsorbs water Analyte 3,4-DHBA (Highly Polar) WaterLayer->Analyte Retains via H-bonding MobilePhase Bulk Mobile Phase (>75% Acetonitrile) MobilePhase->WaterLayer Analyte partitions into ESI Electrospray Ionization (Positive Mode) Analyte->ESI Elution Precursor [M+H]+ m/z 120.1 ESI->Precursor Protonation Product Fragment m/z 102.1 (Loss of H2O) Precursor->Product CID (Collision)

Caption: Mechanistic workflow illustrating the HILIC water-layer partitioning and subsequent ESI-MS/MS fragmentation of 3,4-DHBA.

Materials and Reagents

  • Reference Standards: 3,4-Dihydroxybutanamide (Purity 98%) and 13C4​ -3,4-DHBA (Stable Isotope-Labeled Internal Standard, SIL-IS).

  • Matrix: Human Plasma (K2EDTA anticoagulant), screened to ensure no endogenous interference at the retention time of 3,4-DHBA.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Modifiers: LC-MS grade Formic Acid (FA) and Ammonium Formate.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Every analytical batch must include a System Suitability Test (SST), a zero sample (matrix with IS), a blank sample (matrix without IS), a minimum of 6 non-zero calibration standards, and Quality Control (QC) samples at 3 concentration levels (Low, Mid, High) per FDA Bioanalytical Method Validation Guidelines [1].

Preparation of Working Solutions
  • Stock Solutions: Dissolve 3,4-DHBA and 13C4​ -3,4-DHBA in 50:50 MeOH:Water to achieve a concentration of 1.0 mg/mL. Store at -20°C.

  • Calibration Spiking Solutions: Dilute the 3,4-DHBA stock in 50:50 MeOH:Water to create working solutions ranging from 100 ng/mL to 50,000 ng/mL.

  • Internal Standard Working Solution (ISWS): Dilute the SIL-IS stock in 100% Acetonitrile to a final concentration of 500 ng/mL. Note: Preparing the IS in the extraction solvent streamlines the extraction process.

Sample Extraction Workflow (Protein Precipitation)
  • Aliquot: Transfer 50 µL of human plasma (blank, calibrator, QC, or unknown study sample) into a 96-well plate or microcentrifuge tube.

  • Extraction & IS Addition: Add 150 µL of cold ISWS (ACN containing 500 ng/mL 13C4​ -3,4-DHBA) to all samples except double blanks (add 150 µL of bare ACN to double blanks).

  • Vortex: Seal the plate/tubes and vortex vigorously for 3 minutes at 1000 RPM to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer: Transfer 100 µL of the clear supernatant into a clean 96-well autosampler plate.

  • Injection: Inject 2.0 µL directly onto the LC-MS/MS system.

Workflow Plasma 1. Aliquot Sample 50 µL Human Plasma Spike 2. Protein Precipitation & IS Spiking Add 150 µL Cold ACN containing SIL-IS Plasma->Spike Vortex 3. Mixing Vortex 3 min at 1000 RPM Spike->Vortex Centrifuge 4. Centrifugation 14,000 x g for 10 min at 4°C Vortex->Centrifuge Supernatant 5. Transfer Supernatant 100 µL to Autosampler Plate Centrifuge->Supernatant LCMS 6. HILIC-MS/MS Analysis Direct Injection (2.0 µL) Supernatant->LCMS

Caption: High-throughput sample preparation workflow utilizing a 3:1 ACN precipitation to perfectly match HILIC starting conditions.

LC-MS/MS Instrumental Conditions

Liquid Chromatography Parameters
  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 × 100 mm.

  • Column Temperature: 40°C.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Table 1: HILIC Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurveRationale
0.005.095.0InitialHigh organic to promote initial water-layer partitioning.
0.505.095.06 (Linear)Hold to focus the analyte band at the column head.
2.5040.060.06 (Linear)Increase aqueous to elute the highly polar 3,4-DHBA.
3.0040.060.06 (Linear)Flush column of highly retained polar matrix components (e.g., phospholipids).
3.105.095.06 (Linear)Return to initial conditions.
5.005.095.06 (Linear)Extended equilibration (critical for HILIC reproducibility).
Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 1.5 kV.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas Flow: 1000 L/hr.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
3,4-DHBA120.1102.12012Quantifier (Loss of H2​O )
3,4-DHBA120.185.12018Qualifier (Loss of H2​O + NH3​ )
13C4​ -3,4-DHBA124.1106.12012Internal Standard

Method Validation & Quantitative Data

The method was validated in accordance with the FDA Bioanalytical Method Validation Guidance for Industry (2018) [1].

Table 3: Summary of Method Validation Parameters

Validation ParameterResult / RangeFDA Acceptance Criteria
Linearity Range 10.0 – 5,000 ng/mL R2≥0.990 , back-calculated standards ± 15% ( ± 20% at LLOQ).
LLOQ 10.0 ng/mLS/N 5, Precision 20%, Accuracy ± 20%.
Intra-Assay Precision (%CV) 3.2% – 6.8% 15% for all QCs ( 20% for LLOQ).
Inter-Assay Accuracy (%Bias) -4.1% to +5.5% ± 15% for all QCs ( ± 20% for LLOQ).
Extraction Recovery 88.5% (Consistent across QCs)Consistency is prioritized over absolute yield.
Matrix Effect (IS-Normalized) 98% – 104%CV of IS-normalized Matrix Factor 15% across 6 lots.

Expert Insights & Troubleshooting

  • HILIC Equilibration is Non-Negotiable: Unlike RPLC, HILIC columns require significantly longer equilibration times to establish the immobilized water layer[2]. When installing a new column, pump at least 50 column volumes of the initial mobile phase before injecting the first sample. Failure to do so will result in shifting retention times during the first 10-20 injections.

  • Managing Matrix Effects (Phospholipids): While the 3:1 ACN PPT removes proteins, it does not remove plasma phospholipids. In HILIC, phospholipids (which are highly polar) can be strongly retained and may elute in subsequent injections, causing unpredictable ion suppression [3]. The gradient step to 40% aqueous (Mobile Phase A) at 3.00 minutes is a deliberate "wash" step designed to elute these phospholipids before the next injection.

  • Internal Standard Tracking: Always monitor the absolute peak area of the SIL-IS across the analytical run. A sudden drop in IS area indicates either a localized matrix effect (co-eluting unseen interference) or an issue with the extraction process. Because we use a stable isotope-labeled IS, the ratio of Analyte/IS will self-correct for minor ionization variations, ensuring data integrity [1].

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration. Available at:[Link]

  • McCalley, D. V. (2024). Practical examination of flow rate effects and influence of the stationary phase water layer on peak shape and retention in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1715, 464608. Available at:[Link]

  • Parker, S. L., et al. (2015). A simple LC-MS/MS method using HILIC chromatography for the determination of fosfomycin in plasma and urine: application to a pilot pharmacokinetic study in humans. Journal of Pharmaceutical and Biomedical Analysis, 105, 39-45. Available at: [Link]

Method

Application Note: 3,4-Dihydroxybutanamide in Asymmetric Synthesis &amp; Drug Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Chiral Pool Synthesis, Hoffmann Rearrangement Mechanisms, and Oxazolidinone Antibiotic Precursors Executive Summary & Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Chiral Pool Synthesis, Hoffmann Rearrangement Mechanisms, and Oxazolidinone Antibiotic Precursors

Executive Summary & Chemical Significance

The demand for enantiopure building blocks in pharmaceutical development has driven the adoption of robust chiral pool synthons. 3,4-Dihydroxybutanamide (and its stereoisomers, predominantly the (S)-enantiomer) serves as a highly versatile C4 building block. Derived quantitatively from the ammonolysis of chiral 3-hydroxy-γ-butyrolactone[1], this aliphatic amide is a critical intermediate in the asymmetric synthesis of biologically active compounds, most notably chiral 2-oxazolidinones (the core pharmacophore of antibiotics like linezolid)[2], monobactam antibiotics (e.g., Carumonam)[3], and cationic cholesteric liquid crystal polymers used in non-viral gene therapy[1].

This application note details the mechanistic rationale, quantitative reaction parameters, and self-validating experimental protocols for utilizing 3,4-dihydroxybutanamide in advanced asymmetric synthesis.

Mechanistic Insights: The Hoffmann Rearrangement Paradox

A primary synthetic utility of 3,4-dihydroxybutanamide is its conversion into chiral 2-oxazolidinones via the Hoffmann rearrangement. In this transformation, the amide carbonyl carbon is elegantly retained as the C-1 carbonyl of the resulting oxazolidinone ring, bypassing the need for a separate, hazardous carbonylation step using phosgene or its equivalents[4].

The Causality of Hydroxyl Protection

A critical failure point in this synthesis is attempting the Hoffmann rearrangement on the unprotected 3,4-dihydroxybutanamide.

During the reaction, the amide is chlorinated and deprotonated to form an N-chloroamide, which undergoes alkyl migration to generate a highly electrophilic isocyanate intermediate. If the primary 4-hydroxyl group is left unprotected, it acts as a potent internal nucleophile. The kinetic proximity of this 4-OH leads to an immediate intramolecular attack on the intermediate, which paradoxically results in the ejection of the nitrogen species and a quantitative reversion to the starting 3-hydroxy-γ-butyrolactone[5].

To circumvent this, the 1,2-diol moiety must be masked. Reacting the diol with 2,2-dimethoxypropane under acidic conditions forms a thermodynamically stable 5-membered isopropylidene acetal (acetonide)[6]. This protection neutralizes the nucleophilicity of the 4-OH, allowing the isocyanate to be successfully trapped and subsequently cyclized into the desired 2-oxazolidinone[5].

Mechanism Start 3,4-Dihydroxybutanamide Unprotected Unprotected Pathway Start->Unprotected Direct Hoffmann Protected Protected Pathway (Acetonide) Start->Protected Protection First Iso1 Isocyanate Intermediate (Free 4-OH) Unprotected->Iso1 Iso2 Isocyanate Intermediate (Protected 4-OH) Protected->Iso2 Prod1 Reversion to Lactone (Intramolecular Attack) Iso1->Prod1 Prod2 Chiral 2-Oxazolidinone (Successful Rearrangement) Iso2->Prod2

Mechanistic divergence in Hoffmann rearrangement based on hydroxyl protection.

Quantitative Data: Reaction Parameters & Yields

The following table summarizes the validated reaction parameters, expected yields, and enantiomeric excess (ee) preservation across the three-step synthesis from chiral lactone to oxazolidinone.

Reaction StepSubstrateReagents & ConditionsYield (%)Enantiomeric Excess (ee)Key Validation Metric
Ammonolysis (S)-3-Hydroxy-γ-butyrolactone33% NH₃ (aq), 70 °C, 12 h>98%>99%Complete loss of lactone C=O stretch (~1770 cm⁻¹) in IR
Acetonide Protection (S)-3,4-Dihydroxybutanamide2,2-Dimethoxypropane, p-TsOH, Acetone, Reflux 30 min95%>99%Off-white solid precipitation upon trituration with DCM
Hoffmann Rearrangement Protected (S)-AmideNaOCl, NaOH, H₂O/CH₂Cl₂ biphasic, 0 °C to RT85-90%>99%Complete consumption of amide via TLC; Mass Spec confirmation
Unprotected Control (S)-3,4-DihydroxybutanamideNaOCl, NaOH, H₂O<5%N/AReversion to starting lactone (>90% recovery)

Validated Experimental Protocols

The following protocols form a self-validating system. Each step includes specific causality for reagent selection and built-in checkpoints to ensure stereochemical fidelity and reaction completion.

Workflow A Chiral 3-Hydroxy-γ-butyrolactone B Ammonolysis (NH3 / H2O) A->B C (S)-3,4-Dihydroxybutanamide B->C D Acetonide Protection (2,2-Dimethoxypropane, p-TsOH) C->D E Protected Amide Intermediate D->E F Hoffmann Rearrangement (NaOCl, NaOH) E->F G Chiral 2-Oxazolidinone Core F->G

Workflow from chiral lactone to oxazolidinone via 3,4-dihydroxybutanamide.

Protocol 1: Synthesis of (S)-3,4-Dihydroxybutanamide via Ammonolysis

Purpose: Mild ring-opening of the chiral lactone to generate the dihydroxy amide without racemization.

  • Initialization: Charge a round-bottom flask with (S)-3-hydroxy-γ-butyrolactone (1.0 eq).

  • Reagent Addition: Slowly add 33% aqueous ammonia (NH₄OH) (excess, typically 10 volumes) under continuous stirring[1].

  • Reaction: Heat the mixture to 70 °C and maintain reflux for 12 hours. Causality: The elevated temperature ensures complete aminolysis of the stable γ-lactone ring.

  • Workup & Validation: Remove the excess ammonia and water under reduced pressure to yield a viscous brown/clear liquid. Triturate with cold ethanol, filter, and wash with water.

  • Self-Validation: The reaction is deemed complete when TLC (DCM:MeOH 9:1) shows the total disappearance of the lactone spot. The product should be used directly in Protocol 2 to prevent slow relactonization over extended storage.

Protocol 2: Acetonide Protection of (S)-3,4-Dihydroxybutanamide

Purpose: Masking the 3- and 4-hydroxyl groups to prevent intramolecular side reactions during the subsequent Hoffmann rearrangement.

  • Initialization: Dissolve (S)-3,4-dihydroxybutanamide (0.50 g, 4.19 mmol) in anhydrous acetone (10 mL)[6].

  • Catalysis: Add 2,2-dimethoxypropane (1.0 mL, 8.38 mmol, 2.0 eq) followed by p-toluenesulfonic acid (p-TsOH) (0.036 g, 0.20 mmol, 0.05 eq)[6]. Causality: 2,2-dimethoxypropane acts as the acetal donor. The 2.0 eq excess drives the equilibrium toward the protected product, while p-TsOH provides the necessary protonation to activate the transacetalization.

  • Reaction: Heat the mixture at reflux for 30 minutes, then remove from heat and allow it to stir at room temperature for 16 hours.

  • Quenching: Add solid sodium carbonate (Na₂CO₃) (1.0 g, 9.40 mmol) and stir for 1 hour[6]. Causality: Neutralizing the acid catalyst is strictly required before concentration. If the mixture remains acidic during solvent evaporation, the acetonide will rapidly hydrolyze back to the diol.

  • Isolation: Filter the suspension to remove sodium salts. Add methanol (5 mL), concentrate under reduced pressure, and triturate the viscous residue with dichloromethane to precipitate the protected amide as an off-white solid (Yield: ~95%)[6].

Protocol 3: Hoffmann Rearrangement to Chiral 2-Oxazolidinone

Purpose: Conversion of the protected amide to the oxazolidinone core via an isocyanate intermediate.

  • Initialization: Dissolve the protected (S)-3,4-dihydroxybutanamide (1.0 eq) in a biphasic mixture of dichloromethane and water. Cool the system to 0 °C using an ice bath.

  • Activation: Slowly add a freshly titrated solution of sodium hypochlorite (NaOCl, 1.1 eq) and sodium hydroxide (NaOH, 2.5 eq) dropwise. Causality: NaOCl generates the N-chloroamide, while NaOH facilitates the deprotonation required to trigger the alkyl migration.

  • Rearrangement: Allow the reaction to warm to room temperature and stir vigorously for 4 hours. The biphasic system helps partition the highly reactive isocyanate, controlling the rate of cyclization and preventing intermolecular urea formation[4].

  • Isolation: Separate the organic layer, extract the aqueous layer twice with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the optically pure 2-oxazolidinone derivative.

Advanced Applications in Drug Development

Beyond oxazolidinones, the structural motif of 3,4-dihydroxybutanamide is heavily utilized in modern medicinal chemistry:

  • Monobactam Antibiotics: Derivatives such as (2S, 3R)-2-amino-3,4-dihydroxybutanamide are critical chiral precursors in the total synthesis of Carumonam (AMA-1080), a highly potent β-lactam antibiotic targeting Gram-negative bacteria[3].

  • Kinase Inhibitors: The 3,4-dihydroxybutanamide moiety is frequently grafted onto azetidine cores to synthesize highly selective MEK inhibitors used in the treatment of hyperproliferative diseases and oncology (e.g., Chronic Myeloid Leukemia)[7]. The diol provides crucial hydrogen bonding interactions within the kinase hinge region while improving the overall metabolic stability and aqueous solubility of the API[6].

References

  • Synthetic Cationic Cholesteric Liquid Crystal Polymers IntechOpen URL:[Link]

  • US9511073B2 - Aromatic amides and uses thereof Google Patents URL
  • Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation: Scope Study, Mechanistic Explanation, and Origin of Enantioselectivity ACS Catalysis URL:[Link]

  • Carbohydrate Synthons in Natural Products Chemistry ACS Symposium Series URL:[Link]

  • A novel synthesis of the monobactam antibiotic carumonam Journal of Organic Chemistry URL:[Link]

Sources

Application

Application Note: Synthesis and Utilization of 3,4-Dihydroxybutanamide in Pharmaceutical Intermediates

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Strategic Rationale In modern pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Strategic Rationale

In modern pharmaceutical synthesis, identifying versatile, chiral building blocks that minimize step count and avoid highly toxic reagents is a primary objective. 3,4-Dihydroxybutanamide (3,4-DHBAm) has emerged as a critical C4 chiral synthon. Derived from the highly accessible 3-hydroxy-γ-butyrolactone (3HBL), 3,4-DHBAm acts as a strategic divergence point for synthesizing two major classes of pharmaceutical intermediates: chiral 2-oxazolidinones (core scaffolds for antibacterial agents like Linezolid analogs) and protected acetal precursors (utilized in the synthesis of monobactam antibiotics such as Carumonam)[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will explore the causality behind these synthetic routes—specifically, why intramolecular trapping during the Hoffmann rearrangement makes 3,4-DHBAm an exceptionally elegant precursor, and how to execute these transformations with high stereochemical fidelity.

Mechanistic Causality: The Power of 3,4-DHBAm

The Ammonolysis Advantage

The synthesis of 3,4-DHBAm begins with the ammonolysis of 3HBL. The choice of aqueous ammonia is deliberate: it opens the lactone ring with complete retention of the stereocenter at C3[3]. The thermodynamic stability of the resulting primary amide drives the reaction to near-quantitative yields without requiring complex metal catalysts.

Intramolecular Trapping in the Hoffmann Rearrangement

A hallmark application of 3,4-DHBAm is its conversion to chiral 2-oxazolidinones. Traditional Hoffmann rearrangements convert primary amides to primary amines via an isocyanate intermediate. However, 3,4-DHBAm presents a unique structural advantage: the proximity of the γ-hydroxyl group allows for rapid intramolecular nucleophilic attack on the transient isocyanate[1][4].

  • The Causality: This intramolecular trapping completely bypasses the formation of the amine, directly yielding a cyclic carbamate (2-oxazolidinone).

  • The Benefit: The carbonyl carbon of the oxazolidinone is derived directly from the C-1 amide carbon of 3,4-DHBAm. This eliminates the need for external, highly toxic carbonylation reagents (such as phosgene or carbonyldiimidazole) that are typically required to close the oxazolidinone ring[1].

Mandatory Acetal Protection

For pathways requiring the free amine (e.g., synthesizing 3-amino-1,2-dihydroxypropane derivatives), the 3,4-hydroxyl groups must be protected as an isopropylidene acetal[5]. If left unprotected, any subsequent activation of the amide nitrogen will result in spontaneous, unwanted re-lactonization back to 3HBL due to the strong nucleophilicity of the free hydroxyls[6].

Visualizing the Synthetic Workflows

Workflow A 3-Hydroxy-γ-butyrolactone (3HBL) B Ammonolysis (NH3, H2O) A->B C 3,4-Dihydroxybutanamide (3,4-DHBAm) B->C D Acetalization (2,2-Dimethoxypropane) C->D E Hoffmann Rearrangement (NaOCl, NaOH) C->E F Protected Acetal Intermediates (Carumonam Precursor) D->F G Chiral 2-Oxazolidinones (Antibacterial Scaffolds) E->G

Synthetic workflow of 3,4-DHBAm and its downstream pharmaceutical applications.

Mechanism N1 3,4-Dihydroxybutanamide N2 N-Haloamide Intermediate N1->N2 NaOCl N3 Isocyanate Intermediate N2->N3 Base (-HX) N4 Intramolecular Cyclization N3->N4 γ-OH Nucleophilic Attack N5 Chiral 2-Oxazolidinone N4->N5 Protonation

Mechanistic pathway of the intramolecular Hoffmann rearrangement to 2-oxazolidinone.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are included to ensure process integrity before advancing to the next synthetic step.

Protocol 1: Quantitative Ammonolysis to (S)-3,4-Dihydroxybutanamide

This step converts the lactone to the primary amide while preserving the chiral center[1][3].

  • Charge: In a round-bottom flask, charge 1.0 equivalent of (S)-3-hydroxy-γ-butyrolactone.

  • Reaction: Add 5.0 equivalents of aqueous ammonium hydroxide (33% w/w NH₃ in water).

  • Agitation: Stir the biphasic mixture vigorously at room temperature. The mixture will gradually become homogeneous as the amide forms. Continue stirring for 6 to 8 hours[3].

  • IPC (Self-Validation): Monitor via TLC (Ethyl Acetate/Methanol 8:2). The lactone spot (higher Rf) should completely disappear, replaced by a highly polar baseline spot (the amide).

  • Workup: Remove excess ammonia and water under reduced pressure (rotary evaporator) at 45°C. To remove trace water, co-evaporate with absolute ethanol twice.

  • Isolation: The crude (S)-3,4-dihydroxybutanamide is obtained as a viscous brown liquid or off-white solid in near-quantitative yield and can be used directly in subsequent steps without further purification[3][7].

Protocol 2: Acetalization to (S)-3,4-Dihydroxybutyramide Isopropylidene Acetal

Mandatory protection step for pathways avoiding oxazolidinone formation[5][7].

  • Dissolution: Dissolve 1.0 equivalent of 3,4-DHBAm (e.g., 0.50 g, 4.19 mmol) in 10 mL of anhydrous acetone[7].

  • Reagent Addition: Add 2.0 equivalents of 2,2-dimethoxypropane (1.0 mL, 8.38 mmol) followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.036 g, 0.20 mmol)[7].

  • Thermal Cycle: Heat the reaction mixture to reflux for 30 minutes to drive the transacetalization, then allow it to cool and stir at room temperature for 16 hours[7].

  • Quench & IPC: Add solid sodium carbonate (1.0 g) to neutralize the p-TsOH. Stir for 1 hour. Verify via ¹H-NMR; the disappearance of the free hydroxyl protons and the appearance of two distinct singlet methyl peaks (~1.3-1.4 ppm) confirm acetal formation[5].

  • Filtration: Filter the suspension through a Celite pad, wash with acetone, and concentrate the filtrate in vacuo to yield the protected intermediate.

Protocol 3: Hoffmann Rearrangement to (S)-4-(Hydroxymethyl)-2-oxazolidinone

Direct conversion of the amide to a cyclic carbamate[1][4].

  • Preparation: Dissolve 1.0 equivalent of 3,4-DHBAm in a biphasic system (e.g., water/dichloromethane) containing 2.5 equivalents of NaOH[1]. Cool the reactor to 0–5 °C.

  • Halogenation: Dropwise, add 1.1 equivalents of sodium hypochlorite (NaOCl, 10-15% aqueous solution) while maintaining the internal temperature below 5 °C. Stir for 30 minutes to form the N-chloroamide intermediate.

  • Rearrangement: Slowly warm the reaction to room temperature, then heat to 50 °C for 2 hours. The heat triggers the migration of the alkyl group, forming the isocyanate, which is immediately trapped by the adjacent γ-hydroxyl group[1].

  • Extraction: Cool to room temperature, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Purification: Dry the combined organics over Na₂SO₄, concentrate, and purify via flash chromatography to yield the highly pure chiral 2-oxazolidinone.

Quantitative Data & Yield Metrics

The following table summarizes the expected quantitative outcomes and critical parameters for the transformations of 3,4-DHBAm, allowing for easy benchmarking against standard process metrics.

TransformationReagentsReaction TimeExpected YieldOptical Purity (ee)Primary Pharmaceutical Application
Ammonolysis NH₄OH (33% aq), RT6 - 8 hours95 - 99%> 99%Universal C4 Precursor[3]
Acetal Protection 2,2-Dimethoxypropane, p-TsOH, Acetone16.5 hours85 - 90%> 99%Carumonam (Monobactam) Precursor[2][5]
Hoffmann Rearrangement NaOCl, NaOH, H₂O/DCM2.5 hours75 - 82%> 98%Linezolid/Antibacterial Scaffolds[1][4]

References

  • WO1999062861A1 - Process for the preparation of protected 3-amino-1,2-dihydroxypropane acetal and derivatives thereof. Google Patents. 5

  • Synthesis of Novel Chiral Heterocyclic Compounds for Antibacterial Agents and Peptidomimetics. ScholarWorks@UNO - The University of New Orleans. 3

  • Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation. ACS Catalysis. 4

  • WO2012142671A1 - Aromatic amides and uses thereof. Google Patents. 7

  • An in vitro cascade with four enzymes for the production of D-3,4-dihydroxybutyric acid from D-xylose. ResearchGate. 1

  • Carumonam sodium, Ro-17-2301/006, AMA-1080, Mobactam, Amasulin. 药物合成数据库 (DrugFuture).2

  • Carbohydrate Synthons in Natural Products Chemistry. National Academic Digital Library of Ethiopia. 6

Sources

Method

Application Note: Integrated Biomanufacturing of 3,4-Dihydroxybutanamide via Engineered Microbial Fermentation

Target Audience: Bioprocess Engineers, Synthetic Biologists, and Pharmaceutical Drug Development Professionals. Executive Summary & Mechanistic Rationale 3,4-Dihydroxybutanamide (3,4-dihydroxybutyramide) is a critical ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioprocess Engineers, Synthetic Biologists, and Pharmaceutical Drug Development Professionals.

Executive Summary & Mechanistic Rationale

3,4-Dihydroxybutanamide (3,4-dihydroxybutyramide) is a critical chiral synthon utilized in the synthesis of high-value pharmaceuticals, including oxazolidinone antibiotics and behavior disorder therapeutics[1]. Historically, its production relied on harsh chemical syntheses from petrochemical precursors. However, recent advancements in metabolic engineering have enabled a highly efficient, two-stage biomanufacturing approach: the microbial fermentation of renewable D-xylose to 3,4-dihydroxybutyric acid (3,4-DHBA), followed by downstream in situ lactonization and ammonolysis[2][3].

Process Visualization: Metabolic & Chemical Cascade

Pathway Xylose D-Xylose (Biomass Feedstock) XDH Xylose Dehydrogenase Xylose->XDH Xylonate D-Xylonate XDH->Xylonate Dehydratase Xylonate Dehydratase Xylonate->Dehydratase DHB 3,4-Dihydroxybutanal Dehydratase->DHB ALDH Aldehyde Dehydrogenase DHB->ALDH DHBA 3,4-DHBA (Fermentation Product) ALDH->DHBA Acidification Acidification (pH < 4.0) DHBA->Acidification HBL 3-Hydroxy-γ-butyrolactone Acidification->HBL Amidation Ammonolysis (+ NH3) HBL->Amidation Product 3,4-Dihydroxybutanamide (Target API Synthon) Amidation->Product

Metabolic and chemical cascade for 3,4-dihydroxybutanamide synthesis from D-xylose.

Quantitative Process Metrics

To benchmark your bioprocess, target the following optimized parameters derived from state-of-the-art chromosome-integrated E. coli platforms[3]:

ParameterTarget ValueCausality / Process Significance
Carbon Source D-Xylose / GlycerolUtilizes renewable lignocellulosic biomass hydrolysates.
Maximum Titer (3,4-DHBA) 46.10 g/LAchieved via genomic integration, eliminating plasmid metabolic burden.
Yield 0.49 g/g xyloseMaximized by knocking out competing pathways and optimizing NAD+ cycling.
Productivity 0.92 g/(L·h)High productivity ensures economic viability at the commercial scale.
Amidation Conversion > 95%Nucleophilic acyl substitution of 3HBL by NH3 is near-quantitative.

Experimental Protocols

Protocol A: Plasmid-Free Fed-Batch Fermentation of 3,4-DHBA

This protocol establishes the upstream generation of the 3,4-DHBA precursor using an engineered, inducer-free E. coli strain.

  • Seed Culture Preparation:

    • Inoculate a single colony of the chromosome-integrated E. coli into 50 mL of modified M9 minimal medium supplemented with 10 g/L D-xylose.

    • Incubate at 37°C, 250 rpm for 12–16 hours until the OD600 reaches ~3.0.

    • Causality: Using minimal medium in the seed stage pre-adapts the metabolic machinery for nonphosphorylative xylose assimilation, reducing lag time in the bioreactor.

  • Bioreactor Inoculation & Growth Phase:

    • Transfer the seed culture (10% v/v) into a 5L bioreactor containing 2L of fermentation medium (xylose, glycerol, trace elements).

    • Maintain Temperature at 37°C and Dissolved Oxygen (DO) at 30% via cascade control with agitation (400–800 rpm) and aeration (1–2 vvm).

    • Control Strategy: Maintain pH strictly at 7.0 using 25% (v/v) NH₄OH.

    • Causality: A neutral pH is critical during the exponential growth phase to maximize biomass accumulation and enzymatic activity of xylose dehydrogenase.

  • Production Phase & Feeding Strategy:

    • Initiate a continuous feed of 500 g/L D-xylose when the initial carbon source is depleted (indicated by a sudden DO spike).

    • Self-Validation Checkpoint: Perform at-line HPLC analysis (using an Aminex HPX-87H column). The transition to the production phase is validated when xylose consumption stabilizes and 3,4-DHBA begins accumulating linearly.

Protocol B: Downstream Recovery and Amidation

This protocol details the extraction of the fermentation product and its chemical conversion to 3,4-Dihydroxybutanamide.

  • Cell Separation & Broth Acidification:

    • Centrifuge the fermentation broth at 8,000 × g for 20 minutes to remove cell mass.

    • Transfer the cell-free supernatant to a continuous stirred-tank reactor (CSTR) and adjust the pH to 2.5 using 6M H₂SO₄. Heat the broth to 60°C for 2 hours.

    • Causality: 3,4-DHBA is highly hydrophilic and difficult to extract. Lowering the pH and applying heat drives the intramolecular esterification, converting 3,4-DHBA into 3-hydroxy-γ-butyrolactone (3HBL)[4]. 3HBL is significantly less polar, enabling solvent extraction.

  • Solvent Extraction of 3HBL:

    • Extract the acidified broth with equal volumes of ethyl acetate (3x).

    • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield crude 3HBL.

    • Self-Validation Checkpoint: Perform FTIR on the extract. The disappearance of the broad carboxylic acid O-H stretch and the appearance of a strong lactone C=O stretch (~1770 cm⁻¹) validates complete lactonization.

  • Ammonolysis to 3,4-Dihydroxybutanamide:

    • Dissolve the crude 3HBL in a 7N solution of methanolic ammonia (NH₃ in MeOH).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Causality: The butyrolactone ring of 3HBL is highly strained. It acts as an excellent electrophile for the nucleophilic attack by ammonia, resulting in rapid ring-opening ammonolysis. This yields the target amide quantitatively without the need for complex coupling reagents[1].

  • Purification:

    • Evaporate the methanol under vacuum. Recrystallize the resulting solid from an ethanol/ether mixture to obtain pure 3,4-dihydroxybutanamide.

    • Self-Validation Checkpoint: Confirm product identity via NMR and FTIR. The appearance of primary amide N-H stretches (~3300-3400 cm⁻¹) and an amide carbonyl stretch (~1650 cm⁻¹) confirms successful synthesis.

Troubleshooting & Causality Analysis

Observation / IssueRoot Cause Analysis (Causality)Corrective Action
Low 3,4-DHBA Titer (< 10 g/L) Intracellular redox imbalance or xylose transport bottleneck.Ensure the strain incorporates an NAD+ regeneration module and overexpresses xylose transporters (e.g., xylE)[3].
Poor Solvent Extraction Yield Incomplete lactonization of 3,4-DHBA to 3HBL due to insufficient acidification.Verify that the broth pH is strictly < 3.0. Extend the heating phase at 60°C to push the thermodynamic equilibrium toward the lactone[4].
Presence of Ester Byproducts Methanolysis competing with ammonolysis during the ring-opening step.Ensure the use of anhydrous, highly concentrated methanolic ammonia (≥ 7N) to maintain ammonia as the dominant nucleophile.

References

  • [4] Microbial synthesis of 3,4-dihydroxybutyric acid, 3-hydroxybutyrolactone and other 3-hydroxyalkanoic acids. Massachusetts Institute of Technology (2014). URL:[Link]

  • [2] Application of Nonphosphorylative Metabolism as an Alternative for Utilization of Lignocellulosic Biomass. Frontiers (2017). URL:[Link]

  • [3] Multistrategic Engineering of Escherichia coli for High-Level Production of 3,4-Dihydroxybutyric Acid. ACS Synthetic Biology (2026). URL:[Link]

  • [1] An in vitro cascade with four enzymes for the production of D-3,4-dihydroxybutyric acid from D-xylose. ResearchGate. URL:[Link]

Sources

Application

Application Note: Derivatization of 3,4-Dihydroxybutanamide for GC-MS Analysis

Introduction & Analytical Challenges 3,4-Dihydroxybutanamide (3,4-DHBA) is a highly polar, low-molecular-weight chiral compound containing two hydroxyl (-OH) groups and one primary amide (-CONH₂) group. In gas chromatogr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

3,4-Dihydroxybutanamide (3,4-DHBA) is a highly polar, low-molecular-weight chiral compound containing two hydroxyl (-OH) groups and one primary amide (-CONH₂) group. In gas chromatography-mass spectrometry (GC-MS), the presence of active polar hydrogen atoms facilitates extensive intermolecular hydrogen bonding. This results in low volatility, poor thermal stability, and severe peak tailing due to irreversible interactions with the silanol groups of the GC column stationary phase[1].

To render 3,4-DHBA amenable to GC-MS analysis, chemical derivatization is mandatory. The objective is to replace the active hydrogens with non-polar, bulky groups—specifically via silylation—to decrease the boiling point, enhance thermal stability, and improve chromatographic resolution[1].

Mechanistic Rationale for Silylation (E-E-A-T Insights)

The selection of the derivatizing agent and reaction conditions is not arbitrary; it is dictated by the specific functional groups of 3,4-DHBA.

  • Reagent Selection: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) combined with 1% Trimethylchlorosilane (TMCS) is the optimal reagent system. While BSTFA is a powerful trimethylsilyl (TMS) donor, the addition of 1% TMCS acts as a critical catalyst. This catalytic boost is strictly necessary for silylating sterically hindered hydroxyls and the notoriously unreactive primary amide group[2].

  • Solvent Causality: Pyridine is utilized as the reaction solvent. It serves a dual purpose: it is an excellent solvent for highly polar aliphatic compounds like 3,4-DHBA, and it acts as an acid scavenger/basic catalyst, driving the silylation reaction forward by neutralizing the trifluoroacetamide byproducts[3].

  • Reaction Pathway: The two hydroxyl groups undergo rapid O-silylation at room temperature to form a Di-TMS intermediate. However, the primary amide requires significant thermal energy to undergo N-silylation. Heating the mixture forces the conversion of the Di-TMS intermediate into the fully derivatized Tri-TMS product (and potentially traces of Tetra-TMS, though Tri-TMS is the dominant stable species for primary amides)[3].

Pathway A 3,4-Dihydroxybutanamide (High Polarity, Low Volatility) C Di-TMS Derivative (O-Silylation Complete) A->C Fast (Room Temp) B BSTFA + 1% TMCS (Silyl Donor + Catalyst) B->C D Tri-TMS Derivative (O- and N-Silylation Complete) B->D C->D Slow (70°C Heat Required)

Figure 1: Mechanistic pathway of stepwise silylation for 3,4-dihydroxybutanamide.

Self-Validating Experimental Protocol

To ensure trustworthiness and absolute reproducibility, this protocol integrates self-validating steps, including rigorous moisture control and time-course validation. Water is the primary enemy of silylation, as it rapidly hydrolyzes TMS reagents[4].

Reagents & Materials
  • Analyte: 3,4-Dihydroxybutanamide standard (≥98% purity).

  • Internal Standard (IS): Ribitol (or a stable isotope-labeled analog) to correct for derivatization efficiency and injection variance.

  • Derivatization Reagent: BSTFA + 1% TMCS (GC grade, sealed under inert gas).

  • Solvent: Anhydrous Pyridine (stored over molecular sieves).

Step-by-Step Derivatization Workflow
  • Sample Drying (Critical Step): Aliquot the sample (approx. 1 mg) and the Internal Standard into a glass GC vial. Lyophilize the sample completely to remove all traces of water, which would otherwise quench the BSTFA[4].

  • Solubilization: Add 100 µL of anhydrous pyridine to the dried residue. Vortex for 30 seconds to ensure complete dissolution.

  • Reagent Addition: In a fume hood, add 100 µL of BSTFA + 1% TMCS to the vial[3]. Immediately cap the vial tightly with a PTFE-lined septum to prevent atmospheric moisture ingress.

  • Incubation: Place the vial in a dry block heater set to 70 °C for 60 minutes[3].

  • Cooling & Injection: Remove the vial and allow it to cool to room temperature for 15 minutes prior to GC-MS injection.

Protocol Validation (The Time-Course System)

Do not assume the reaction is complete at 60 minutes for every matrix. To validate the protocol in your specific laboratory:

  • Run a time-course experiment incubating samples for 30, 60, 90, and 120 minutes.

  • Monitor the chromatographic peaks for the Di-TMS and Tri-TMS derivatives.

  • Validation Criterion: The protocol is validated when the peak area ratio of Tri-TMS to IS plateaus, and the Di-TMS peak is minimized or entirely absent.

Workflow A 1. Sample Prep (Lyophilization) B 2. Reagent Addition (BSTFA + 1% TMCS) A->B C 3. Incubation (70°C, 60 min) B->C D 4. GC-MS Analysis (DB-5MS, EI Mode) C->D

Figure 2: Step-by-step derivatization and GC-MS analysis workflow for 3,4-DHBA.

GC-MS Instrumental Parameters

The following parameters are optimized for the separation of highly silylated polar compounds.

  • Column: Non-polar capillary column, e.g., Agilent J&W DB-5ms (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium (High purity, 99.999%), constant flow at 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1.0 µL, Split ratio 10:1.

  • Oven Temperature Program: Initial hold at 80 °C for 2 min; ramp at 10 °C/min to 280 °C; final hold at 280 °C for 5 min.

  • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV.

  • Temperatures: Transfer line at 280 °C, Ion Source at 230 °C, Quadrupole at 150 °C.

  • Acquisition: Full Scan mode (m/z 50–500) for identification; Selected Ion Monitoring (SIM) for trace quantification.

Data Presentation & Interpretation

Upon successful derivatization, the mass shift in the spectra provides structural elucidation[2]. The addition of each TMS group adds 72 Da to the molecular weight of the compound.

Table 1: Quantitative Summary of 3,4-Dihydroxybutanamide Derivatization Products

Compound StateMolecular Weight ( g/mol )Chromatographic BehaviorKey m/z Fragments (EI, 70 eV)Diagnostic Significance
Underivatized 3,4-DHBA 119.12Irreversible column binding; no distinct peak.N/ADemonstrates the necessity of the derivatization step.
Di-TMS Derivative 263.44Early eluting peak.73, 147, 248 [M-15]⁺Indicates incomplete reaction (only -OH groups silylated).
Tri-TMS Derivative 335.62Sharp, mid-eluting peak (Target Analyte).73, 147, 320 [M-15]⁺, 246 [M-89]⁺Confirms successful O- and N-silylation. m/z 147 indicates TMS-O-TMS rearrangement.

Note: The presence of the m/z 73 [TMS]⁺ and m/z 147[TMS-O-TMS]⁺ ions are universal markers for multi-silylated compounds. The [M-15]⁺ fragment represents the characteristic loss of a methyl group from a TMS moiety, which is critical for confirming the molecular weight of the derivative.

Sources

Method

Protocol for the purification of synthetic 3,4-Dihydroxybutanamide

Application Note: Advanced Purification Strategies for Synthetic 3,4-Dihydroxybutanamide Executive Summary & Mechanistic Context 3,4-Dihydroxybutanamide is a highly polar, low-molecular-weight building block utilized ext...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Strategies for Synthetic 3,4-Dihydroxybutanamide

Executive Summary & Mechanistic Context

3,4-Dihydroxybutanamide is a highly polar, low-molecular-weight building block utilized extensively in the synthesis of oxazolidinones (key pharmacophores in antibacterial agents), statin precursors, and complex peptidomimetics[1]. The compound is typically synthesized via the aminolysis of 3-hydroxy- γ -butyrolactone (or 4-hydroxydihydrofuran-2(3H)-one) using aqueous or methanolic ammonia[2].

While the synthetic conversion is highly efficient, the downstream purification is notoriously challenging. The causality behind this difficulty lies in the molecule's extreme hydrophilicity. Driven by two hydroxyl groups and a primary amide, the compound readily forms extensive hydrogen-bond networks, making standard liquid-liquid extraction unviable. Furthermore, under acidic conditions or excessive thermal stress, 3,4-dihydroxybutanamide is prone to reversible intra-molecular cyclization (re-lactonization), reforming the starting material[3]. Therefore, purification protocols must strictly avoid acidic environments and rely on differential solubility (trituration) or specialized polar-phase chromatography[4].

Reaction & Equilibrium Pathway

To establish a self-validating purification system, one must first understand the thermodynamic sinks of the reaction. The aminolysis is driven to completion by utilizing an excess of ammonia. However, during downstream solvent removal, if the pH drops or if excessive heat is applied, the equilibrium shifts back toward the lactone.

Pathway Lactone 3-Hydroxy-γ-butyrolactone (Precursor) Amide 3,4-Dihydroxybutanamide (Target Product) Lactone->Amide Aminolysis (Room Temp) Ammonia Aqueous NH3 (Reagent) Ammonia->Amide Byproducts Lactone Reformation (Degradation) Amide->Byproducts Acidic pH / Heat (Re-lactonization) Byproducts->Lactone Equilibrium

Reaction pathway of 3,4-dihydroxybutanamide synthesis highlighting reversible lactonization.

Strategic Workflow & Protocol Execution

In-Process Control (IPC) for Crude Isolation: Before initiating purification, the crude reaction mixture must be completely stripped of excess ammonia and water. This must be performed under high vacuum at temperatures not exceeding 45°C to prevent thermal degradation and lactonization. The resulting intermediate is typically a viscous brown liquid or syrup[1]. The step is self-validated when the mass of the residue stabilizes and the ammonia odor is entirely absent.

Workflow Crude Crude Reaction Mixture (Amide, Water, NH3) Evap Vacuum Evaporation (< 45°C) Crude->Evap Viscous Viscous Brown Liquid (Intermediate) Evap->Viscous Split Purification Strategy Viscous->Split Trituration Method A: Trituration (DCM Addition) Split->Trituration Scalable / Bulk Chromatography Method B: Chromatography (Silica, MeOH/DCM) Split->Chromatography High Purity / Analytical Solid Off-White Solid (>95% Purity) Trituration->Solid PureFraction Pure Fractions (>99% Purity) Chromatography->PureFraction

Decision tree and workflow for the isolation and purification of 3,4-dihydroxybutanamide.

Method A: Scalable Trituration and Crystallization

Causality: 3,4-Dihydroxybutanamide is highly polar and thus completely insoluble in moderately non-polar halogenated solvents. Triturating the crude viscous oil with dichloromethane (DCM) selectively extracts unreacted lactone and less polar impurities into the liquid phase, forcing the target amide to precipitate as a solid[4]. Step-by-Step Methodology:

  • Preparation: Transfer the crude viscous liquid (e.g., 20 g scale) into a suitably sized round-bottom flask.

  • Solvent Addition: Add 5 volumes (approx. 100 mL) of anhydrous Dichloromethane (DCM).

  • Trituration: Vigorously stir the biphasic mixture at room temperature for 2–4 hours. The mechanical shearing facilitates the phase transition of the highly hydrogen-bonded amide from a viscous oil to a solid suspension.

  • Validation Check: Stop stirring and observe the mixture. A fine, off-white precipitate must settle. (Self-Validation: If the mixture remains an intractable oil, the residual water content is too high. Re-evaporate the crude mixture, or add a seed crystal alongside 10 mL of diethyl ether to induce nucleation).

  • Filtration: Filter the suspension under a vacuum using a Büchner funnel. Wash the filter cake with an additional 30 mL of ice-cold DCM.

  • Drying: Dry the solid in a vacuum oven at 35°C for 12 hours to yield the purified off-white solid[4].

Method B: Precision Chromatographic Purification

Causality: For pharmaceutical-grade applications requiring >99% purity, trituration may leave trace polar impurities. Normal-phase silica chromatography can be utilized, but it requires highly polar eluent systems (e.g., Methanol/DCM) to overcome the strong hydrogen bonding between the diol-amide and the silanol groups on the stationary phase[5]. Step-by-Step Methodology:

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using DCM as the packing solvent.

  • Sample Loading: Dissolve the crude amide in a minimum volume of Methanol (MeOH) and dry-load it onto a small portion of silica gel. Evaporate the MeOH under reduced pressure and apply the dry powder evenly to the top of the column bed.

  • Gradient Elution:

    • Begin elution with 100% DCM (2 column volumes) to flush non-polar impurities and trace lactone.

    • Gradually increase the polarity to 10% MeOH in DCM, then step up to 20% MeOH in DCM to elute the target compound.

  • Fraction Collection & Validation: Collect 20 mL fractions. Analyze fractions via Thin Layer Chromatography (TLC) using 20% MeOH/DCM as the mobile phase. (Self-Validation: Because the molecule lacks a UV chromophore, plates must be stained with Potassium Permanganate (KMnO₄). The oxidizable diol moiety will immediately reduce the stain, appearing as bright yellow spots on a purple background).

  • Concentration: Pool the pure fractions and concentrate under reduced pressure (<45°C) to yield the pure product.

Analytical Validation & Quantitative Data

A robust protocol must be self-validating. The successful purification of 3,4-dihydroxybutanamide is confirmed by the absence of the lactone carbonyl stretch (~1770 cm⁻¹) in IR spectroscopy and the presence of the amide carbonyl (~1660 cm⁻¹). NMR spectroscopy provides definitive structural confirmation.

Table 1: Analytical Validation Metrics for Purified 3,4-Dihydroxybutanamide

ParameterExpected Value / ObservationDiagnostic Significance
Physical State Off-white solid to pale yellow crystalsIndicates successful removal of polymeric/colored byproducts[4].
Yield (Method A) 85% - 95%High recovery due to near-total insolubility in DCM[4].
¹H-NMR (D₂O, 400 MHz) δ 3.94 (m, 1H), 3.48 (dd, 1H), 3.38 (dd, 1H), 2.32 (dd, 1H), 2.22 (dd, 1H)Confirms the intact carbon backbone and diol protons[1].
¹³C-NMR (D₂O, 100 MHz) δ 175.1, 70.1, 69.2, 40.8 δ 175.1 confirms the amide carbonyl; absence of signals at ~177 ppm indicates no residual lactone[1].
Mass Spectrometry (ESI+) [M+H]⁺ m/z = 120.1Validates the molecular weight (MW = 119.12 g/mol ).

References

  • Synthetic Cationic Cholesteric Liquid Crystal Polymers , IntechOpen. Available at: [Link]

  • Process for the preparation of protected 3-amino-1,2-dihydroxypropane acetal and derivatives thereof (WO1999062861A1), Google Patents.
  • Aromatic amides and uses thereof (US9511073B2 / WO2012142671A1), Google Patents.
  • United States Patent Application 20140194421 , Googleapis. Available at: [Link]

  • Synthesis of Novel Chiral Heterocyclic Compounds for Antibacterial Agents and Peptidomimetics , ScholarWorks@UNO - The University of New Orleans. Available at:[Link]

Sources

Application

How to synthesize 3,4-Dihydroxybutanamide from a glucose source

Application Note: De Novo Synthesis of 3,4-Dihydroxybutanamide from Glucose Feedstocks Executive Summary & Rationale 3,4-Dihydroxybutanamide is a highly valuable chiral synthon utilized in the development of pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis of 3,4-Dihydroxybutanamide from Glucose Feedstocks

Executive Summary & Rationale

3,4-Dihydroxybutanamide is a highly valuable chiral synthon utilized in the development of pharmaceutical active ingredients, advanced liquid crystal polymers, and functionalized biomaterials[1]. Historically, the synthesis of C4-hydroxyamides relied on petroleum-derived precursors or the alkaline degradation of carbohydrates, which often yielded complex mixtures requiring exhaustive purification[2].

This application note details a modern, highly specific, and "green" synthetic pipeline. By coupling the metabolic engineering of Escherichia coli (to convert glucose into 3,4-dihydroxybutyric acid) with a highly efficient nucleophilic ring-opening amidation, researchers can achieve high-purity 3,4-dihydroxybutanamide. This guide outlines the mechanistic causality, self-validating protocols, and analytical benchmarks required to execute this synthesis successfully.

Mechanistic Causality & Pathway Design

The synthesis is divided into three logical phases, each designed to overcome specific thermodynamic and kinetic barriers:

Phase 1: Biosynthesis of 3,4-Dihydroxybutyric Acid (3,4-DHBA) While chemical oxidation of glucose (using NaOH and H₂O₂) produces 3,4-DHBA, it simultaneously generates stoichiometric amounts of glycolic acid, complicating downstream separation[2]. Instead, this protocol utilizes an engineered E. coli strain. By integrating the endogenous glyoxylate shunt with a synthetic 3,4-DHBA pathway, carbon flux is orthogonally directed to produce 3,4-DHBA from glucose as the sole carbon source[3]. This enzymatic route ensures high stereospecificity and eliminates harsh oxidative byproducts.

Phase 2: Acid-Catalyzed Lactonization Direct amidation of a free carboxylic acid (3,4-DHBA) with ammonia is thermodynamically unfavorable at room temperature and requires extreme heat (>150°C) or expensive coupling reagents (e.g., EDC/NHS) that can degrade sensitive hydroxyl groups. To bypass this, 3,4-DHBA is subjected to an acidic workup, driving an intramolecular cyclization to form 3-hydroxy- γ -butyrolactone (3HBL) (also known as 4-hydroxydihydrofuran-2(3H)-one)[1]. Causality: The cyclic ester (lactone) significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.

Phase 3: Nucleophilic Ring-Opening Amidation The isolated 3HBL is reacted with aqueous ammonia. Ammonia acts as a strong nucleophile, attacking the activated lactone carbonyl. The 5-membered ring opens, yielding the target 3,4-dihydroxybutanamide[1]. Causality: Conducting this reaction at 70°C provides the exact thermal activation energy required to open the lactone ring without causing thermal degradation of the resulting vicinal diol.

Experimental Workflows & Self-Validating Protocols

Protocol A: Fermentative Production of 3,4-DHBA

Objective: Synthesize 3,4-DHBA from D-glucose using engineered E. coli.

  • Inoculation: Cultivate the engineered E. coli strain (harboring the glyoxylate shunt integration) in 1 L of M9 minimal medium supplemented with 10 g/L D-glucose.

  • Fermentation: Incubate at 37°C with 250 rpm agitation.

  • Self-Validation Checkpoint 1: Monitor the optical density (OD₆₀₀). Once the culture reaches the stationary phase (typically 48-72 hours), sample the broth and analyze via HPLC (Refractive Index detector). The reaction is complete when glucose concentration falls below 0.1 g/L and 3,4-DHBA titer plateaus (expected ~0.7 g/L)[3].

  • Harvesting: Centrifuge the broth at 8,000 x g for 15 minutes to pellet the cells. Retain the supernatant containing the 3,4-DHBA.

Protocol B: Downstream Processing & Lactonization

Objective: Convert aqueous 3,4-DHBA into the reactive 3HBL intermediate.

  • Acidification: Adjust the pH of the cell-free supernatant to 2.0 using 6M HCl.

  • Thermal Cyclization: Heat the acidified solution to 60°C for 2 hours to drive the dehydration and cyclization of 3,4-DHBA into 3HBL.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 300 mL). Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Self-Validation Checkpoint 2: Evaporate the solvent under reduced pressure. Analyze the resulting oil via FTIR. The disappearance of the broad carboxylic acid O-H stretch and the appearance of a sharp, strong lactone C=O stretch at ~1770 cm⁻¹ confirms successful lactonization.

Protocol C: Ring-Opening Amidation

Objective: Convert 3HBL to 3,4-Dihydroxybutanamide.

  • Initiation: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, add 10.0 g of the isolated 3HBL.

  • Reagent Addition: Slowly add 100 mL of 33% aqueous ammonia (NH₃). Ensure the condenser is heavily chilled to prevent the escape of volatile ammonia gas.

  • Thermal Activation: Stir the mixture magnetically at 70°C under reflux for exactly 12 hours[1].

  • Quenching & Precipitation: Remove the flask from heat and allow it to cool to room temperature. Add 150 mL of ice-cold ethanol to the mixture.

  • Self-Validation Checkpoint 3: A white solid should precipitate immediately upon ethanol addition. Troubleshooting: If no precipitate forms, the system contains excess water. Concentrate the mixture via rotary evaporation before re-attempting ethanol precipitation.

  • Isolation: Filter the white reaction product under vacuum. Wash the filter cake with 3 x 50 mL of ice-cold water to remove residual ammonia and trace unreacted lactone[1].

  • Drying: Dry the purified 3,4-dihydroxybutanamide in a vacuum oven at 40°C for 24 hours.

Quantitative Process Parameters & Validation Metrics

To ensure reproducibility, cross-reference your in-process analytics with the standardized metrics in the table below.

Process PhaseSubstrateReagents / CatalystTemp / TimeExpected YieldKey Analytical Validation Marker
1. Biosynthesis D-Glucose (10 g/L)Engineered E. coli37°C / 48-72 h~0.7 g/L titerHPLC (RI): 3,4-DHBA peak emergence
2. Lactonization 3,4-DHBA6M HCl (pH 2.0)60°C / 2 h>85% conversionFTIR: Sharp C=O stretch at ~1770 cm⁻¹
3. Amidation 3HBL (10.0 g)33% Aqueous NH₃70°C / 12 h>90% conversionFTIR: Amide C=O stretch at ~1650 cm⁻¹

Pathway Visualization

SynthesisPathway Glucose D-Glucose (Renewable Feedstock) Ecoli Engineered E. coli (Glyoxylate Shunt) Glucose->Ecoli DHBA 3,4-Dihydroxybutyric Acid (3,4-DHBA) Ecoli->DHBA in vivo Fermentation Acidification Acidic Workup (pH 2.0, 60°C) DHBA->Acidification HBL 3-Hydroxy-γ-butyrolactone (3HBL) Acidification->HBL Dehydration / Lactonization Amidation Aqueous NH3 (70°C, 12h) HBL->Amidation Product 3,4-Dihydroxybutanamide (Target Synthon) Amidation->Product Nucleophilic Ring-Opening

Workflow for the synthesis of 3,4-Dihydroxybutanamide from glucose via a 3HBL intermediate.

References

  • Engineering E. coli for the biosynthesis of 3-hydroxy-γ-butyrolactone (3HBL) and 3,4-dihydroxybutyric acid (3,4-DHBA)
  • Synthetic Cationic Cholesteric Liquid Crystal Polymers Source: IntechOpen URL
  • Source: European Patent Office (EP0513430)

Sources

Method

Application Note: A Multi-Assay Approach for Evaluating the In Vitro Cytotoxicity of 3,4-Dihydroxybutanamide

Abstract This application note provides a comprehensive framework for assessing the in vitro cytotoxic potential of 3,4-Dihydroxybutanamide, a small molecule with potential applications in chemical synthesis and drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive framework for assessing the in vitro cytotoxic potential of 3,4-Dihydroxybutanamide, a small molecule with potential applications in chemical synthesis and drug discovery. Given the limited publicly available toxicological data for this compound, a robust, multi-parametric evaluation is essential. We present a detailed methodology employing three distinct, complementary cell-based assays to construct a comprehensive cytotoxicity profile. This approach moves beyond a single viability readout to probe multiple cellular health indicators: metabolic activity (MTT assay), plasma membrane integrity (LDH assay), and apoptosis induction (Caspase-3/7 assay). This guide is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the experimental design to ensure data integrity and reproducibility.

Introduction: The Need for Comprehensive Cytotoxicity Profiling

3,4-Dihydroxybutanamide is a poly-hydroxylated amide whose biological activities are not yet extensively characterized. Its structure is related to N-hydroxybutanamide derivatives, which have been investigated for a range of biological activities, including matrix metalloproteinase (MMP) inhibition and antitumor effects.[1][2] Conversely, other dihydroxylated phenyl compounds have demonstrated cytoprotective and antioxidant properties.[3][4] This dichotomy underscores the necessity of establishing a foundational toxicity profile for 3,4-Dihydroxybutanamide before further development.

In vitro cytotoxicity testing is a critical first step in the safety assessment of any new chemical entity.[5][6] A comprehensive assessment relies on more than a single endpoint. A compound may, for instance, inhibit cell proliferation (cytostatic effect) without causing immediate cell death (cytotoxic effect), or it may induce cell death through different mechanisms such as apoptosis or necrosis.[7] Therefore, employing a battery of assays that interrogate different cellular pathways provides a more nuanced and accurate understanding of a compound's biological impact.[8]

This guide details a tripartite strategy:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: To quantify changes in cellular metabolic activity, which often correlates with cell viability and proliferation.[9][10]

  • Lactate Dehydrogenase (LDH) Assay: To measure the release of a cytosolic enzyme into the culture medium, a hallmark of compromised plasma membrane integrity and necrotic cell death.[7]

  • Caspase-3/7 Assay: To specifically detect the activation of key executioner caspases, providing a direct measure of apoptosis induction.[11][12]

By integrating the data from these three assays, researchers can effectively distinguish between cytostatic and cytotoxic effects and gain insight into the primary mechanism of cell death.

Foundational Principles of Experimental Design

Before proceeding to specific protocols, establishing a robust experimental design is paramount. The quality and interpretability of the data depend on careful consideration of cell models, controls, and compound handling.

Rationale for Cell Line Selection

The choice of cell line is critical and should be guided by the intended application of the compound.[13][14] For foundational toxicity screening, a common and well-characterized human cell line is recommended.

  • HepG2 (Human Hepatocellular Carcinoma): This cell line is frequently used in toxicology as the liver is the primary organ for metabolizing foreign compounds (xenobiotics).

  • HFF-1 (Human Foreskin Fibroblasts): A non-cancerous, mortal cell line that can provide insights into toxicity towards normal, non-transformed cells.[14]

For the protocols described herein, we will use the HepG2 cell line as the primary example. It is crucial to maintain consistency in cell line choice throughout a study. All cells should be obtained from a reputable commercial source like the American Type Culture Collection (ATCC) to ensure identity and sterility.[15][16]

The Imperative of Controls

Every protocol described is designed as a self-validating system through the rigorous use of controls.

  • Vehicle Control (Negative Control): Cells treated with the same solvent used to dissolve the 3,4-Dihydroxybutanamide (e.g., DMSO, PBS) at the highest concentration used in the experiment. This control accounts for any potential toxicity of the solvent itself.

  • Untreated Control: Cells cultured in medium only. This serves as the baseline for 100% viability or basal activity.

  • Positive Control: Cells treated with a compound known to induce the specific cytotoxic effect being measured. This confirms that the assay system is working correctly.

    • For MTT/LDH assays: Doxorubicin or Staurosporine.

    • For Caspase-3/7 assay: Staurosporine is a potent apoptosis inducer.

  • Blank/Background Control: Wells containing only cell culture medium (and assay reagents where applicable) but no cells. This value is subtracted from all other readings to account for background absorbance or luminescence.

Compound Preparation and Dose-Response

3,4-Dihydroxybutanamide should be dissolved in a biocompatible solvent, such as sterile water or dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Subsequent dilutions should be made in complete cell culture medium. It is critical to ensure the final solvent concentration in the culture wells is low (typically ≤0.5%) and consistent across all treatments, including the vehicle control.

To determine the 50% inhibitory concentration (IC50), a dose-response curve must be generated. This involves treating cells with a range of compound concentrations, typically in a serial dilution format (e.g., from 0.1 µM to 100 µM). An appropriate exposure time must also be selected (e.g., 24, 48, or 72 hours), as cytotoxicity can be time-dependent.

Protocol I: Metabolic Activity Assessment (MTT Assay)

This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[9][17] The amount of formazan produced is directly proportional to the number of viable cells.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition Seed Seed HepG2 Cells in 96-well Plate Incubate1 Incubate 24h (Adherence) Seed->Incubate1 Treat Treat with 3,4-Dihydroxybutanamide (Dose-Response) & Controls Incubate1->Treat Incubate2 Incubate 24-72h (Exposure) Treat->Incubate2 Add_MTT Add MTT Reagent (0.5 mg/mL final conc.) Incubate2->Add_MTT Incubate3 Incubate 3-4h at 37°C (Formazan Formation) Add_MTT->Incubate3 Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Step-by-Step Protocol (MTT)
  • Cell Seeding:

    • Harvest and count HepG2 cells. Adjust the cell density in complete growth medium (e.g., EMEM + 10% FBS) to 1 x 10⁵ cells/mL.

    • Dispense 100 µL of the cell suspension (10,000 cells/well) into the wells of a clear, flat-bottomed 96-well plate. Leave perimeter wells filled with sterile PBS to minimize evaporation.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.[9]

  • Compound Treatment:

    • Prepare a 2X concentration series of 3,4-Dihydroxybutanamide and controls (vehicle, positive control) in complete growth medium.

    • Carefully aspirate the old medium from the cells.

    • Add 100 µL of the 2X treatment solutions to the appropriate wells.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize and store protected from light.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[9]

    • Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will form visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the MTT-containing medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., 100% DMSO or 0.04 N HCl in isopropanol) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete dissolution of the crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[17]

Data Analysis (MTT)
  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each treatment using the following formula: % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration that inhibits 50% of metabolic activity).

Protocol II: Membrane Integrity Assessment (LDH Assay)

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of cells with a damaged plasma membrane.[18] The released LDH catalyzes a reaction that results in a colored formazan product, the amount of which is proportional to the number of lysed cells.

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_read Data Acquisition Seed Seed & Treat Cells in 96-well Plate Incubate Incubate for Exposure Period (e.g., 24h) Seed->Incubate Centrifuge Centrifuge Plate (400 x g, 10 min) to Pellet Cells Incubate->Centrifuge Transfer Transfer 50 µL Supernatant to a New Plate Centrifuge->Transfer Add_Reaction Add 50 µL LDH Reaction Mix to Each Well Transfer->Add_Reaction Incubate_RT Incubate 30 min at RT (Protected from Light) Add_Reaction->Incubate_RT Add_Stop Add 50 µL Stop Solution Incubate_RT->Add_Stop Read Measure Absorbance at 490 nm Add_Stop->Read

Caption: Experimental workflow for the LDH release cytotoxicity assay.

Detailed Step-by-Step Protocol (LDH)
  • Cell Seeding and Treatment:

    • Seed and treat cells in a 96-well plate as described in the MTT protocol (Section 3.1, steps 1-2).

    • Crucially, set up additional control wells:

      • Spontaneous LDH Release: Vehicle control wells.

      • Maximum LDH Release: Wells treated with a lysis buffer (often included in commercial kits, e.g., 10X Lysis Solution) for 45-60 minutes before the end of the incubation period.[19]

  • Supernatant Collection:

    • At the end of the treatment period, centrifuge the 96-well plate at 400 x g for 10 minutes to pellet the cells and any debris.

    • Carefully transfer 50 µL of the cell-free supernatant from each well to a corresponding well in a new, flat-bottom 96-well plate.[19]

  • LDH Reaction:

    • Prepare the LDH Reaction Mix according to the manufacturer's instructions (typically a mixture of a substrate and a dye solution).

    • Add 50 µL of the prepared Reaction Mix to each well containing the supernatant.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Add 50 µL of Stop Solution (provided in most kits) to each well.

    • Measure the absorbance within 1 hour at 490 nm using a microplate reader.

Data Analysis (LDH)
  • Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate the percentage of cytotoxicity for each treatment using the following formula: % Cytotoxicity = ((Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)) * 100

  • Plot % Cytotoxicity against the log of the compound concentration to determine the EC50 value (the concentration that causes 50% of maximum LDH release).

Protocol III: Apoptosis Assessment (Caspase-3/7 Assay)

This homogeneous, "add-mix-measure" assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[11] When apoptosis is induced, active caspases cleave the substrate, releasing a substrate for luciferase, which in turn generates a luminescent signal proportional to the amount of caspase activity.[20]

Caspase_Pathway

Caption: Role of Caspase-3/7 in apoptosis and the assay principle.

Detailed Step-by-Step Protocol (Caspase-3/7)
  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled, white 96-well plate suitable for luminescence assays. Use 10,000 cells in 100 µL medium per well.

    • Incubate for 24 hours to allow for cell attachment.

    • Treat cells with the desired concentrations of 3,4-Dihydroxybutanamide and controls as described previously. A positive control like Staurosporine (1 µM) is essential.

    • Incubate for a shorter period (e.g., 6, 12, or 24 hours), as caspase activation is an earlier event in apoptosis than membrane rupture.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega).

    • Add 100 µL of the prepared reagent directly to each well (for a 1:1 ratio of reagent to sample volume).[20]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis (Caspase-3/7)
  • Subtract the average luminescence of the blank (medium + reagent) wells from all other readings.

  • Calculate the fold change in caspase activity relative to the vehicle control: Fold Change = Luminescence_Sample / Luminescence_Vehicle_Control

  • Plot the fold change against the compound concentration.

Integrated Data Interpretation

The power of this multi-assay approach lies in the synthesis of the results. By comparing the IC50/EC50 values and maximal effects across the three assays, a clear picture of the compound's cytotoxic profile emerges.

Assay EndpointMeasuresInterpretation of Positive Result
MTT Mitochondrial metabolic activityDecrease indicates reduced cell viability or proliferation (cytostatic or cytotoxic effect).[9]
LDH Release Plasma membrane ruptureIncrease indicates necrotic or late apoptotic cell death.[18]
Caspase-3/7 Executioner caspase activityIncrease indicates induction of apoptosis.[11]

Example Scenarios:

  • Scenario 1: Potent Apoptotic Inducer

    • Caspase-3/7: Strong, dose-dependent increase at early time points.

    • MTT: Dose-dependent decrease in viability.

    • LDH: Increase in cytotoxicity, likely at later time points or higher concentrations as apoptotic cells progress to secondary necrosis.

  • Scenario 2: Primary Necrotic Agent

    • LDH: Rapid, dose-dependent increase in cytotoxicity.

    • MTT: Dose-dependent decrease in viability.

    • Caspase-3/7: Little to no increase in activity.

  • Scenario 3: Cytostatic Compound

    • MTT: Dose-dependent decrease in signal, indicating reduced proliferation/metabolism.

    • LDH & Caspase-3/7: No significant increase, indicating the compound stops cell growth without actively killing the cells within the tested timeframe.

Conclusion

The evaluation of 3,4-Dihydroxybutanamide's cytotoxicity requires a rigorous, multi-faceted approach. The combination of MTT, LDH, and Caspase-3/7 assays provides a robust framework to move beyond simple viability measurements and gain mechanistic insight into the compound's interaction with cells. This application note provides the foundational protocols and scientific rationale to enable researchers to generate high-quality, reproducible, and interpretable data, forming a critical part of the safety assessment for this and other novel chemical entities.

References

  • ATCC. (n.d.). ATCC Primary Cell Culture Guide. Retrieved from [Link] (Note: Direct deep link may vary, main ATCC guides are primary source)

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. Google Books. Retrieved from ... (Note: Specific book link may be unstable, referencing the guide is key)
  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for cytotoxicity assays? Retrieved from [Link]

  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]

  • IntechOpen. (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Retrieved from [Link]

  • University of Wisconsin-Stout. (n.d.). Laboratory 4 Assay for L-Lactate Dehydrogenase. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (n.d.). Cell-based Assays for Assessing Toxicity: A Basic Guide. Retrieved from [Link]

  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Assay Genie. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit Technical Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • Taylor & Francis. (2008, September 26). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Retrieved from [Link]

  • ERIC. (n.d.). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. Retrieved from [Link]

  • MDPI. (2023, November 15). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. Retrieved from [Link]

  • PubMed. (2004, September 15). Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, November 15). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. Retrieved from [Link]

  • PubMed. (2018, April 14). 3,4-Dihydroxybenzaldehyde quenches ROS and RNS and protects human blood cells from Cr(VI)-induced cytotoxicity and genotoxicity. Retrieved from [Link]

  • PubMed. (2016, November 15). 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides. Retrieved from [Link]

  • PubMed. (2018, July 15). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Retrieved from [Link]

Sources

Application

Solid-phase synthesis strategies for 3,4-Dihydroxybutanamide analogues

Application Note: Solid-Phase Synthesis Strategies for 3,4-Dihydroxybutanamide Analogues Executive Summary & Mechanistic Rationale The 3,4-dihydroxybutanamide motif is a highly versatile pharmacophore embedded in numerou...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Synthesis Strategies for 3,4-Dihydroxybutanamide Analogues

Executive Summary & Mechanistic Rationale

The 3,4-dihydroxybutanamide motif is a highly versatile pharmacophore embedded in numerous bioactive molecules, ranging from marine macrolide lactams (e.g., poecillastrins)[1] to potent inhibitors of type B monoamine oxidase (MAO-B)[2]. The 1,2-diol system provides critical hydrogen-bond donating and accepting capabilities within enzyme active sites, while the amide linkage offers a vector for structural diversification.

Synthesizing libraries of these analogues in solution phase is notoriously plagued by poor regioselectivity, tedious protecting group manipulations, and difficult purifications of highly polar polyhydroxy intermediates[3]. To overcome these bottlenecks, we have developed a robust Solid-Phase Synthesis (SPS) strategy utilizing a Backbone Amide Linker (BAL). This approach allows for the high-throughput generation of N -substituted 3,4-dihydroxybutanamide analogues by anchoring the nitrogen to the solid support, enabling orthogonal diversification prior to a single-step global deprotection and cleavage.

Strategic Design & Orthogonal Protection Chemistry

To ensure high fidelity and yield, the synthetic architecture relies on three causal pillars:

  • Resin Selection (BAL Strategy): Traditional Rink Amide resins only yield primary amides upon cleavage. By employing a BAL-aldehyde resin, we can perform reductive amination with diverse primary amines. The resulting resin-bound secondary amine serves as the anchoring point, allowing the synthesis of highly diverse secondary amides.

  • Acetonide Protection: The target 3,4-dihydroxybutanoic acid contains a highly reactive 1,2-diol. If left unprotected during the acylation step, competitive O -acylation will occur, leading to complex oligomeric mixtures. We utilize 2,2-dimethyl-1,3-dioxolane-4-acetic acid (the acetonide-protected form of 3,4-dihydroxybutanoic acid) to completely passivate the hydroxyls.

  • Orthogonal Global Cleavage: The BAL linker and the acetonide protecting group share a critical chemical property: acid lability. A carefully tuned Trifluoroacetic acid (TFA) cocktail simultaneously cleaves the amide from the resin and hydrolyzes the acetonide, yielding the fully deprotected 3,4-dihydroxybutanamide in a single operation.

Synthetic Workflow Visualization

SPS_Workflow N1 BAL-Aldehyde Resin (Solid Support) N2 Reductive Amination (R-NH2, NaBH(OAc)3) N1->N2 Step 1: Diversity Generation N3 Resin-Bound Secondary Amine (Chloranil Test: Positive) N2->N3 N4 Sterically Hindered Acylation (Protected 3,4-DHBA, HATU, DIPEA) N3->N4 Step 2: Pharmacophore Coupling N5 Resin-Bound Protected Amide (Chloranil Test: Negative) N4->N5 N6 Global Cleavage & Deprotection (TFA / TIPS / H2O) N5->N6 Step 3: Simultaneous Cleavage N7 N-Substituted 3,4-Dihydroxybutanamide N6->N7

Figure 1: Solid-phase synthetic workflow for 3,4-dihydroxybutanamide analogues via BAL resin.

Quantitative Data: Overcoming Steric Hindrance

A major challenge in BAL-SPS is the acylation of the resin-bound secondary amine. The combination of the bulky solid-support matrix and the steric bulk of the acetonide-protected acid severely retards coupling kinetics. We evaluated several coupling reagents to optimize conversion.

Table 1: Optimization of Acylation Conditions on BAL-Resin Bound Secondary Amines

Coupling ReagentBaseSolventTempTimeConversion (%)*Causality / Observation
DIC / Oxyma PureDIPEADMF25°C2 h45%Insufficient reactivity for sterically hindered secondary amines.
HATU / HOAtDIPEADMF25°C2 h72%Uronium salts increase reactivity, but single coupling is inadequate.
COMUDIPEADMF25°C2 h85%Less hazardous than HATU, excellent kinetics, but incomplete.
HATU / HOAt DIPEA DMF 25°C 2 x 2 h >98% Double coupling ensures complete acylation of hindered sites.

*Conversion determined by LC-MS analysis of the crude cleavage product.

Self-Validating Experimental Protocols

The following protocol is designed as a self-validating system. At each critical juncture, a qualitative colorimetric assay dictates whether the synthesis should proceed, ensuring that failures are caught in real-time rather than after final cleavage.

Step 1: Resin Preparation & Reductive Amination

Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over Sodium cyanoborohydride (NaBH3CN) because it is less toxic and exhibits superior selectivity for iminium ions over unreacted aldehydes in weakly acidic media, preventing the premature reduction of the BAL-aldehyde to a useless benzyl alcohol.

  • Swelling: Weigh 1.0 g of BAL-aldehyde resin (loading ~0.8 mmol/g) into a fritted solid-phase synthesis syringe. Swell in Dichloromethane (DCM) for 30 min, followed by Dimethylformamide (DMF) for 30 min. Drain the solvent.

  • Iminium Formation: Prepare a solution of the desired primary amine ( R−NH2​ , 5.0 equiv, 4.0 mmol) in 10 mL of 1% Acetic Acid (AcOH) in DMF. Add to the resin and agitate at room temperature for 60 minutes.

  • Reduction: Add NaBH(OAc)3 (5.0 equiv, 4.0 mmol) in two portions over 15 minutes to avoid excessive gas evolution. Agitate the suspension at room temperature for 16 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), Methanol (MeOH) (3x), and DCM (3x).

  • Validation (Chloranil Test): Transfer a few resin beads to a test tube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. A dark blue/green bead color confirms the successful formation of the secondary amine.

Step 2: Sterically Hindered Acylation

Causality: Due to the steric clash between the secondary amine and the 2,2-dimethyl-1,3-dioxolane ring, a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) derived uronium salt (HATU) is required. A double coupling strategy is mandatory.

  • Pre-activation: In a separate vial, dissolve 2,2-dimethyl-1,3-dioxolane-4-acetic acid (4.0 equiv, 3.2 mmol) and HATU (3.9 equiv, 3.12 mmol) in 8 mL of DMF. Add N,N -Diisopropylethylamine (DIPEA) (8.0 equiv, 6.4 mmol). Stir for 3 minutes to form the active ester.

  • Coupling: Add the pre-activated solution to the resin. Agitate for 2 hours at room temperature.

  • Double Coupling: Drain the resin and repeat the pre-activation and coupling step (Steps 1 & 2) for an additional 2 hours.

  • Washing: Drain and wash the resin with DMF (5x) and DCM (5x).

  • Validation (Chloranil Test): Repeat the Chloranil test. The beads must remain colorless/yellow . A blue/green color indicates incomplete coupling, necessitating a third coupling cycle.

Step 3: Global Cleavage and Deprotection

Causality: The cleavage cocktail must contain water to drive the hydrolysis of the acetonide (an acetal) into the target 1,2-diol. Triisopropylsilane (TIPS) is included as a carbocation scavenger to prevent the highly reactive benzyl-type cation (generated from the BAL linker) from alkylating the newly formed diol.

  • Cocktail Preparation: Prepare 10 mL of Cleavage Cocktail: TFA / H2​O / TIPS (95 : 2.5 : 2.5 v/v/v).

  • Cleavage: Add the cocktail to the dried resin. Agitate gently for 2.5 hours at room temperature.

  • Isolation: Filter the cleavage solution into a round-bottom flask. Wash the depleted resin with an additional 2 mL of neat TFA and combine the filtrates.

  • Precipitation: Concentrate the filtrate under a gentle stream of N2​ to approximately 2 mL. Add the concentrated solution dropwise into 30 mL of ice-cold diethyl ether to precipitate the 3,4-dihydroxybutanamide analogue.

  • Collection: Centrifuge the suspension, decant the ether, and dry the resulting pellet under high vacuum. The product is now ready for LC-MS and NMR verification.

References

  • Leonetti, F., et al. "Solid-phase synthesis and insights into structure-activity relationships of safinamide analogues as potent and selective inhibitors of type B monoamine oxidase." Journal of Medicinal Chemistry, 50(20), 4909-4916, 2007.[2] URL:[Link]

  • Plaza, A., et al. "Mirabalin, an Antitumor Macrolide Lactam from the Marine Sponge Siliquariaspongia mirabilis." ResearchGate, 2010.[1] URL:[Link]

  • Toum, V., et al. "Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives." ResearchGate, 2009.[3] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 3,4-Dihydroxybutanamide Synthesis

Welcome to the Synthesis Troubleshooting Guide for 3,4-Dihydroxybutanamide. This highly polar, water-soluble aliphatic amide is a critical precursor in the synthesis of cholesteric liquid crystal polymers, heterocyclic g...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Troubleshooting Guide for 3,4-Dihydroxybutanamide. This highly polar, water-soluble aliphatic amide is a critical precursor in the synthesis of cholesteric liquid crystal polymers, heterocyclic glutaminase inhibitors, and various pharmaceutical intermediates.

The standard synthetic route relies on the aminolysis (amidation) of 3-hydroxy-gamma-butyrolactone (also known as 4-hydroxydihydrofuran-2(3H)-one). While seemingly straightforward, researchers frequently encounter yield-limiting bottlenecks such as competitive hydrolysis, incomplete conversion, and severe isolation challenges. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to maximize your isolated yield.

Part 1: Mechanistic Overview & Common Pitfalls

The fundamental challenge in synthesizing 3,4-dihydroxybutanamide lies in the competition between the desired aminolysis and the undesired hydrolysis of the lactone ring.

G Lactone 3-Hydroxy-gamma- butyrolactone Amide 3,4-Dihydroxybutanamide (Target Product) Lactone->Amide Aminolysis (Desired) Acid 3,4-Dihydroxybutanoic Acid (Hydrolysis Byproduct) Lactone->Acid Hydrolysis (Undesired) Ammonia NH3 (Nucleophile) Ammonia->Amide Water H2O (Competitor) Water->Acid

Reaction pathways in the amidation of 3-hydroxy-gamma-butyrolactone.

Part 2: Troubleshooting FAQs

Q1: My amidation reaction stalls at 60-70% conversion, leaving unreacted lactone. How can I drive the reaction to completion? Causality: The traditional method utilizes 33% aqueous ammonia under reflux at 70°C 1. At these elevated temperatures, ammonia gas rapidly volatilizes out of the solution. This drops the effective nucleophile concentration, shifting the equilibrium and stalling the reaction. Solution: Conduct the reaction in a sealed, heavy-walled pressure vessel to prevent NH₃ escape, maintaining a high molar excess of the nucleophile. Alternatively, switch to 7N NH₃ in methanol. Methanol increases the solubility of the lactone and reduces vapor pressure issues compared to pure aqueous systems, allowing for >95% conversion at milder temperatures (40–50°C).

Q2: I am seeing a large amount of 3,4-dihydroxybutanoic acid byproduct. How do I prevent this? Causality: In aqueous ammonia systems, water acts as a highly competitive nucleophile. The hydroxide ions generated by ammonia in water attack the lactone carbonyl, leading to irreversible ring-opening hydrolysis to form the ammonium salt of 3,4-dihydroxybutanoic acid. Solution: Eliminate water from the system entirely. By shifting to strictly anhydrous methanolic ammonia and employing a catalytic amount of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), you can selectively accelerate lactone aminolysis over hydrolysis 2. TBD acts as a bifunctional catalyst, simultaneously activating the amine and the lactone carbonyl, driving the reaction exclusively toward the amide.

Q3: The TLC shows complete conversion, but my isolated yield is terrible (<40%). Standard aqueous workups are failing. How do I isolate the product? Causality: 3,4-Dihydroxybutanamide is a highly polar, hygroscopic molecule with massive water solubility due to its two hydroxyl groups and primary amide. Liquid-liquid extraction with organic solvents (like ethyl acetate or dichloromethane) will leave almost all of your product trapped in the aqueous phase, a common issue noted in the synthesis of glutaminase inhibitor linkers 3. Solution: Avoid aqueous workups entirely. Evaporate the reaction mixture to absolute dryness under reduced pressure. Triturate the resulting crude residue with a moderately polar solvent mixture (e.g., cold ethanol/dichloromethane) to precipitate the pure amide while leaving impurities in solution.

Q4: I am starting with enantiopure (S)-3-hydroxy-gamma-butyrolactone. How do I prevent racemization during amidation? Causality: Prolonged exposure to high temperatures (>70°C) and strong bases can cause deprotonation at the alpha-carbon, leading to epimerization/racemization, or induce beta-elimination of the hydroxyl group. Solution: Keep the reaction temperature strictly below 50°C. Using high-pressure methanolic ammonia at room temperature for 24–48 hours ensures the stereocenter remains intact while achieving high yields.

Part 3: Quantitative Data & Condition Comparison

The table below summarizes the expected outcomes based on the chosen amidation conditions. Shifting from aqueous to anhydrous catalytic conditions drastically improves the isolated yield.

Amidation ConditionReagentsTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Byproduct
Aqueous Ammonia 133% NH₃ (aq)70127540–503,4-Dihydroxybutanoic acid
Methanolic Ammonia 7N NH₃ in MeOH4524>9580–85Trace acid
TBD-Catalyzed 27N NH₃ in MeOH + 5 mol% TBD2512>99>90None

Part 4: Optimized Step-by-Step Methodology

This self-validating protocol utilizes anhydrous methanolic ammonia to suppress hydrolysis and a non-aqueous isolation workflow to prevent product loss.

Step 1: Reaction Setup In a heavy-walled pressure flask, dissolve 3-hydroxy-gamma-butyrolactone (1.0 eq) in 7N NH₃ in methanol (10.0 eq). Optional: Add 5 mol% TBD to accelerate the reaction at room temperature.

Step 2: Amidation Seal the flask securely. Stir the mixture at 45°C (or 25°C if using TBD) for 24 hours.

Step 3: TLC Monitoring (Self-Validation) Monitor the reaction via TLC (DCM:MeOH 8:2) using a KMnO₄ stain. Validation Check: The reaction is deemed complete when the lactone spot (Rf ~0.6) completely disappears. Do not proceed to isolation until conversion is complete, as unreacted lactone is difficult to separate from the product.

Step 4: Concentration Cool the flask to 0°C before carefully unsealing it. Transfer the mixture to a round-bottom flask and concentrate under reduced pressure (rotary evaporator, 40°C water bath) to yield a viscous crude residue.

Step 5: Azeotropic Drying (Self-Validation) Co-evaporate the residue with absolute ethanol (3 x 20 mL) to remove residual ammonia and trace moisture. Validation Check: The transition from a watery syrup to a sticky, semi-solid residue confirms the successful removal of volatiles, which is critical for the subsequent precipitation step.

Step 6: Trituration & Isolation Suspend the dry residue in a 1:1 mixture of cold absolute ethanol and dichloromethane. Stir vigorously for 30 minutes until a white solid precipitates. Filter the solid under a vacuum, wash with cold dichloromethane, and dry in a vacuum oven at 40°C overnight.

G Start Crude Reaction Mixture (Amide, Acid, Solvents) Evap Vacuum Evaporation (Remove Volatiles) Start->Evap Azeotrope Azeotropic Drying (w/ Ethanol) Evap->Azeotrope Wet Residue Trituration Trituration (EtOH / CH2Cl2) Azeotrope->Trituration Dry Residue Filter Vacuum Filtration Trituration->Filter Suspension Pure Pure 3,4-Dihydroxybutanamide (>90% Yield) Filter->Pure Filter Cake

Optimized non-aqueous isolation workflow for 3,4-dihydroxybutanamide.

Part 5: References

  • Synthetic Cationic Cholesteric Liquid Crystal Polymers (Preparation of 3,4-dihydroxybutanamide). IntechOpen. Available at:

  • Heterocyclic inhibitors of glutaminase (US8604016B2). Google Patents. Available at:

  • Direct Reductive N-alkylation of Amines with Carboxylic Esters (TBD catalysis for lactone aminolysis). ResearchGate. Available at:

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Overcoming challenges in the purification of 3,4-Dihydroxybutanamide

Welcome to the technical support center for the purification of 3,4-Dihydroxybutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3,4-Dihydroxybutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this highly functionalized molecule. Drawing upon established principles of organic chemistry and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity 3,4-Dihydroxybutanamide.

Introduction to the Challenges

The purification of 3,4-Dihydroxybutanamide presents a unique set of challenges stemming from its molecular structure. The presence of two hydroxyl groups and an amide functionality imparts high polarity and the capacity for extensive hydrogen bonding. This can lead to issues with solubility, co-elution of structurally similar impurities, and potential degradation under suboptimal conditions. This guide will address these challenges systematically, providing both theoretical understanding and practical, actionable solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and hurdles faced during the purification of 3,4-Dihydroxybutanamide.

Q1: What are the primary challenges when purifying 3,4-Dihydroxybutanamide?

The main difficulties arise from the molecule's high polarity due to the presence of multiple hydroxyl and amide groups. This leads to:

  • High solubility in polar solvents , making precipitation and crystallization challenging.

  • Strong interactions with polar stationary phases in chromatography, which can result in poor recovery and peak tailing.[1]

  • Multiple ionization states of the amide group depending on the pH, affecting its behavior in different purification techniques.[1]

  • Susceptibility to degradation under harsh pH or high-temperature conditions.[1]

Q2: My yield is consistently low after purification. What are the likely causes?

Low yields can often be traced back to several factors:

  • Incomplete recovery from a chromatography column : The high polarity of 3,4-Dihydroxybutanamide can cause it to bind irreversibly to silica-based columns.[1]

  • Degradation during purification : Exposure to strong acidic or basic conditions, or excessive heat, can degrade the sample.[2]

  • Loss during workup steps : Multiple extraction and washing steps can lead to significant product loss, especially if the compound has some solubility in the washing solvent.[1][3]

  • Using too much solvent during crystallization : This can result in a significant amount of the product remaining in the mother liquor.[3]

Q3: I am observing co-elution of impurities with my product during chromatography. How can I improve separation?

Co-elution with structurally similar impurities is a common problem. To improve resolution:

  • Optimize the mobile phase composition : A shallower gradient in reversed-phase or normal-phase chromatography can enhance separation.

  • Consider a different chromatographic mode : If you are using normal-phase chromatography, consider switching to Hydrophilic Interaction Chromatography (HILIC), which is well-suited for highly polar compounds.

  • Employ mixed-mode chromatography : This technique uses a stationary phase with multiple interaction modes (e.g., ion exchange and hydrophobic) and can effectively separate compounds that appear homogeneous with standard methods.[4]

Q4: My purified 3,4-Dihydroxybutanamide appears to be unstable. What are the potential degradation pathways?

The primary degradation pathway for molecules with amide and hydroxyl groups is hydrolysis, which can occur under both acidic and basic conditions.[2] Under acidic conditions, the amide bond can be hydrolyzed to form 3,4-dihydroxybutanoic acid. This can be followed by intramolecular cyclization to form the corresponding lactone.[2]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific experimental challenges.

Guide 1: Troubleshooting Crystallization Issues

Crystallization is a powerful technique for purifying 3,4-Dihydroxybutanamide, but its high polarity can make it tricky.

Problem: No Crystal Formation

If your compound remains in solution, consider the following:

  • Induce Nucleation :

    • Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites.[1][3]

    • Add a seed crystal of the pure compound, if available.[1][3]

    • Cool the solution to a lower temperature in an ice or dry ice/acetone bath.[1][3]

  • Solvent System Optimization :

    • The chosen solvent may be too good. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1][5]

    • Consider a binary solvent system . Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

Problem: The Compound "Oils Out" Instead of Crystallizing

Oiling out occurs when the compound comes out of solution at a temperature above its melting point, often due to the solution being too saturated or the presence of impurities.

  • Return the solution to the heat source and add more of the "good" solvent to reduce the saturation.[3]

  • Cool the solution more slowly . An insulated container can help to slow down the cooling process.[3]

  • Consider a preliminary purification step , such as flash chromatography, to remove major impurities before attempting crystallization.[1][6]

Problem: Poor Yield from Crystallization

If the yield is low, it's likely that a significant amount of the compound remains in the mother liquor.

  • Reduce the amount of solvent used : Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound.[3]

  • Cool the mother liquor further : Place the filtrate in a colder bath to see if more crystals form.

  • Evaporate some of the solvent from the mother liquor and attempt a second crystallization.

G cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_low_yield Troubleshooting: Low Yield start Crystallization Attempt no_crystals No Crystals Form start->no_crystals Issue oiling_out Compound Oils Out start->oiling_out Issue low_yield Low Yield start->low_yield Issue success Pure Crystals Obtained start->success Success nc1 Scratch Flask / Add Seed Crystal no_crystals->nc1 oo1 Add More 'Good' Solvent oiling_out->oo1 ly1 Reduce Initial Solvent Volume low_yield->ly1 nc2 Cool to Lower Temperature nc1->nc2 nc3 Change Solvent System nc2->nc3 nc3->start Re-attempt oo2 Cool More Slowly oo1->oo2 oo3 Pre-purify by Chromatography oo2->oo3 oo3->start Re-attempt ly2 Further Cool Mother Liquor ly1->ly2 ly3 Second Crop Crystallization ly2->ly3 ly3->success G A Equilibrate Column (Low Salt Buffer, pH < 7) B Load Sample in Equilibration Buffer A->B C Wash with Equilibration Buffer (Removes Impurities) B->C D Elute with Salt Gradient or pH Change C->D E Collect and Analyze Fractions D->E F Combine Pure Fractions and Desalt E->F G Isolated Pure Product F->G

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Troubleshooting

Technical Support Center: A Guide to the Aqueous Stability of 3,4-Dihydroxybutanamide

Welcome to the technical support center for 3,4-Dihydroxybutanamide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3,4-Dihydroxybutanamide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. We understand that maintaining the stability of reagents in aqueous solutions is paramount for reproducible and accurate results. This document provides in-depth answers to common questions, robust troubleshooting protocols, and the scientific rationale behind our recommendations to help you navigate the stability challenges associated with 3,4-Dihydroxybutanamide.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the core principles governing the stability of 3,4-Dihydroxybutanamide.

Q1: What is the primary degradation pathway for 3,4-Dihydroxybutanamide in aqueous solutions?

A1: The primary degradation pathway for 3,4-Dihydroxybutanamide is the hydrolysis of its amide bond.[1][2] Amides are generally stable in neutral aqueous conditions, which is why they are prevalent in biological systems like proteins.[2] However, they are susceptible to cleavage when subjected to heat or extreme pH conditions (both acidic and basic).[3][4] This reaction breaks the C-N bond, yielding 3,4-dihydroxybutanoic acid and ammonia (or its corresponding ammonium salt).[4]

Q2: How do pH and temperature specifically affect the stability of 3,4-Dihydroxybutanamide?

A2: Both pH and temperature are critical factors that significantly accelerate degradation.

  • pH: The rate of amide hydrolysis is slowest near neutral pH (pH ~7) and increases dramatically under strongly acidic or basic conditions.[1][5]

    • Under Acidic Conditions: The carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon a much stronger electrophile. This enhances its susceptibility to nucleophilic attack by water, speeding up hydrolysis.[3][6]

    • Under Basic Conditions: The hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon. This process is typically irreversible because the resulting carboxylic acid is deprotonated to a stable carboxylate ion, which prevents the reverse reaction.[4][7]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at elevated temperatures will significantly shorten the compound's shelf-life.[1][8]

Q3: What are the expected degradation products, and can they interfere with my experiments?

A3: The initial products of hydrolysis are 3,4-dihydroxybutanoic acid and ammonia/ammonium ion .[2] Depending on the pH, the 3,4-dihydroxybutanoic acid may undergo a secondary reaction: an intramolecular cyclization (esterification) to form a lactone . This is a common reaction for gamma-hydroxy acids.[8] These degradation products will have different chemical properties (polarity, charge, reactivity) than the parent compound and can certainly interfere with biological assays or analytical measurements.

Q4: How can I monitor the degradation of 3,4-Dihydroxybutanamide in my solutions?

A4: The most reliable way to monitor the stability of 3,4-Dihydroxybutanamide is through chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method. Due to the compound's lack of a strong UV chromophore, detection at a low wavelength, such as 205 nm, is often necessary.[9] By tracking the peak area of the parent compound over time, you can quantify its degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity. It is particularly useful for identifying and quantifying the degradation products, which helps to confirm the degradation pathway.[10][11]

Section 2: Troubleshooting Guide - Practical Problem Solving

This section provides actionable steps to address common stability-related issues encountered during experiments.

Problem: Rapid Loss of Compound in Solution

Symptom: You observe a significant and unexpectedly rapid decrease in the peak area corresponding to 3,4-Dihydroxybutanamide in your HPLC or LC-MS analysis.

Possible Causes & Troubleshooting Workflow:

Possible Cause Underlying Rationale Recommended Action
Incorrect pH The solution may be inadvertently acidic or basic, catalyzing hydrolysis.[1]Measure the pH of your solution. Adjust to a neutral pH (6.5-7.5) using a non-reactive buffer system (e.g., phosphate buffer).
High Storage Temperature Elevated temperatures provide the activation energy needed to accelerate the hydrolysis reaction.[8]Store stock and working solutions at 2-8°C. For long-term storage (>1 week), consider aliquoting and freezing at -20°C or -80°C.
Microbial Contamination Bacteria or fungi can produce amidase enzymes that specifically catalyze the cleavage of amide bonds.[1]Prepare solutions using sterile water or buffers and filter-sterilize (0.22 µm filter) into sterile containers. Work in a sterile environment (e.g., a laminar flow hood).
Presence of Catalytic Impurities Trace amounts of strong acids, bases, or metal ions in your water or other reagents can act as catalysts.Use high-purity water (e.g., Milli-Q or 18 MΩ·cm) and analytical grade reagents for all solutions.

Troubleshooting Logic Diagram:

G start Symptom: Rapid Loss of Compound check_ph Measure pH of Solution start->check_ph ph_ok pH is Neutral (6.5-7.5) check_ph->ph_ok Yes ph_bad pH is Acidic or Basic check_ph->ph_bad No check_temp Review Storage Temperature ph_ok->check_temp adjust_ph Action: Buffer Solution to Neutral pH ph_bad->adjust_ph end_node Stability Issue Resolved adjust_ph->end_node temp_ok Stored at ≤ 4°C check_temp->temp_ok Yes temp_bad Stored at Room Temp or Higher check_temp->temp_bad No check_sterility Assess for Contamination temp_ok->check_sterility adjust_temp Action: Store Aliquots at -20°C or Colder temp_bad->adjust_temp adjust_temp->end_node sterile Solution is Sterile check_sterility->sterile Yes not_sterile Potential Contamination check_sterility->not_sterile No sterile->end_node sterilize Action: Use Sterile Technique & 0.22 µm Filtration not_sterile->sterilize sterilize->end_node

Caption: Troubleshooting workflow for rapid compound degradation.

Section 3: Protocols and Methodologies

To empower your research, we provide the following validated protocols for assessing and managing the stability of 3,4-Dihydroxybutanamide.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the compound's stability profile, a requirement for regulatory submissions.[1]

Objective: To intentionally degrade 3,4-Dihydroxybutanamide under various stress conditions to understand its degradation pathways.

Methodology:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of 3,4-Dihydroxybutanamide in acetonitrile or high-purity water.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in a sealed, amber vial. Include a control vial with 9 mL of water.

    • Acid Hydrolysis: 0.1 M Hydrochloric Acid (HCl). Incubate at 60°C.

    • Base Hydrolysis: 0.1 M Sodium Hydroxide (NaOH). Incubate at 60°C.

    • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂). Store at room temperature, protected from light.

    • Photolytic Degradation: Expose a solution in a clear vial to a photostability chamber (ICH Q1B guidelines) or direct sunlight.

  • Time Points: Withdraw aliquots at 0, 2, 8, and 24 hours.

  • Sample Quenching:

    • For acid samples, neutralize with an equivalent amount of 0.1 M NaOH.

    • For base samples, neutralize with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze all samples by a stability-indicating HPLC or LC-MS method (see Protocol 2). Compare the chromatograms to identify degradation products and calculate the percentage of remaining parent compound.

Primary Degradation Pathways Visualization:

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Reactant_A 3,4-Dihydroxybutanamide Product1_A 3,4-Dihydroxybutanoic Acid Reactant_A->Product1_A H⁺ / H₂O (Heat) Product2_A Ammonium Ion (NH₄⁺) Reactant_A->Product2_A H⁺ / H₂O (Heat) Reactant_B 3,4-Dihydroxybutanamide Product1_B 3,4-Dihydroxybutanoate Reactant_B->Product1_B OH⁻ / H₂O (Heat) Product2_B Ammonia (NH₃) Reactant_B->Product2_B OH⁻ / H₂O (Heat)

Caption: Acid- and base-catalyzed hydrolysis of 3,4-Dihydroxybutanamide.

Protocol 2: HPLC-UV Method for Stability Monitoring

This method is adapted from established procedures for similar polar, low-chromophore compounds.[9]

Objective: To quantify the concentration of 3,4-Dihydroxybutanamide and monitor its degradation over time.

Parameter Condition Rationale
Instrument Standard HPLC System with UV DetectorWidely available and suitable for routine analysis.
Column Polar-compatible Reversed-Phase C18 (e.g., Waters Atlantis dC18, 4.6 x 150 mm, 5 µm)Designed to retain and resolve highly polar analytes that are poorly retained on standard C18 columns.[9]
Mobile Phase 0.1% Formic Acid in WaterProvides a slightly acidic pH to ensure good peak shape for both the parent amide and the resulting carboxylic acid.
Flow Rate 0.8 mL/minA typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA standard volume to balance sensitivity and peak shape.
UV Detection 205 nm This low wavelength is critical for detecting compounds like amides that lack significant chromophores at higher wavelengths.[9]

Data Interpretation: The stability of 3,4-Dihydroxybutanamide is determined by calculating the percentage of the main peak area remaining relative to the initial (time zero) peak area. The appearance and growth of new peaks should be noted as evidence of degradation.

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Technical Support Center: Solubility Enhancement for 3,4-Dihydroxybutanamide Derivatives

Welcome to the technical support center for 3,4-Dihydroxybutanamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3,4-Dihydroxybutanamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promising class of compounds. Given their structure, featuring a polar amide and two hydroxyl groups, these derivatives present unique solubility profiles that require tailored strategies for effective formulation and experimentation.

This document provides troubleshooting guidance in a direct question-and-answer format, explaining the scientific principles behind each strategy and offering detailed, field-proven protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 3,4-dihydroxybutanamide derivative has poor aqueous solubility. Why is this, considering its polar functional groups?

A1: While the parent 3,4-dihydroxybutanamide structure is inherently polar due to its two hydroxyl (-OH) and one amide (-CONH2) group, derivatives can introduce lipophilic (nonpolar) moieties. The overall solubility of a molecule is a delicate balance between its hydrophilic (water-loving) and lipophilic (fat-loving) regions. If your derivative includes aromatic rings, long alkyl chains, or other nonpolar functional groups, the molecule's overall lipophilicity may increase, leading to poor aqueous solubility. Over 40% of new chemical entities are poorly water-soluble, making this a common challenge in drug development.[1][2]

The key is to understand that the molecule must favorably interact with the water solvent network. Large nonpolar sections disrupt water's hydrogen-bonding network, making dissolution energetically unfavorable.

Q2: I need a quick method to solubilize my compound for an initial biological screening. What's the most straightforward approach?

A2: For rapid, small-scale solubilization for in-vitro screening, the use of cosolvents is typically the most efficient method.[1][3] A cosolvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more hospitable to less polar solutes.

Causality: Water is a highly polar solvent with a high dielectric constant, excellent for dissolving polar molecules and salts.[4] By introducing a less polar cosolvent like ethanol or dimethyl sulfoxide (DMSO), you create a solvent mixture with a lower dielectric constant. This reduces the energy required to create a cavity in the solvent for the solute molecule, thereby increasing solubility.[4] Cosolvents can increase the solubility of poorly soluble compounds by several orders of magnitude.[1]

Commonly Used Cosolvents:

  • Dimethyl Sulfoxide (DMSO): A powerful, aprotic solvent with low toxicity at concentrations typically used in cell-based assays.[1][5]

  • Ethanol: A common, less toxic choice, but may not be as effective for highly lipophilic compounds.

  • Polyethylene Glycols (PEGs, e.g., PEG 400): Often used in pharmaceutical formulations.[6]

  • Propylene Glycol (PG): Another common excipient with a good safety profile.[4][7]

See the protocol below for a systematic approach to developing a cosolvent system.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A3: This is a classic problem of a compound "crashing out" of solution. It occurs when the final concentration of the cosolvent (DMSO) in the aqueous buffer is too low to maintain the solubility of your compound.

Troubleshooting Steps:

  • Lower the Final Compound Concentration: The simplest solution is often to test a lower final concentration of your derivative.

  • Increase the Cosolvent Percentage: Determine the maximum percentage of DMSO (or other cosolvent) that your experimental system (e.g., cell culture, enzyme assay) can tolerate without adverse effects. Prepare your dilutions to not exceed this limit.

  • Use a Different Cosolvent: Some compounds are more soluble in other cosolvents like N,N-Dimethylacetamide (DMA) or ethanol/PG mixtures.[1][4] A screening of different cosolvents may be necessary.

  • Consider a Surfactant: Adding a small amount of a non-ionic surfactant (e.g., Tween® 80, Poloxamer) to the aqueous buffer can help form micelles that encapsulate the drug, keeping it dispersed.[8][9]

  • Explore Complexation: For compounds with suitable geometry, complexation with cyclodextrins can be a highly effective alternative. This is discussed in Q5.

Q4: Can I use pH adjustment to improve the solubility of my 3,4-dihydroxybutanamide derivative?

A4: The effectiveness of pH adjustment depends on the specific chemical structure of your derivative. The solubility of compounds with ionizable functional groups is often strongly dependent on pH.[10][11]

Scientific Rationale:

  • Acidic Derivatives: If your derivative contains an acidic group (e.g., a carboxylic acid, phenol), increasing the pH above its pKa will deprotonate it, forming a more soluble anionic salt.

  • Basic Derivatives: If your derivative contains a basic group (e.g., an amine), decreasing the pH below its pKa will protonate it, forming a more soluble cationic salt.[12]

The parent 3,4-dihydroxybutanamide structure does not have strongly acidic or basic groups. The amide is generally neutral, and the hydroxyl groups are very weakly acidic (pKa > 14). Therefore, pH adjustment is unlikely to cause significant solubility changes unless your specific derivative incorporates an ionizable functional group. However, extreme pH values can lead to the hydrolysis of the amide bond, so stability must be assessed.[13]

Q5: I need to develop a stable aqueous formulation for animal studies. Cosolvents are not ideal. What are my best options?

A5: For in-vivo studies where large volumes or repeated dosing are required, high concentrations of organic cosolvents are often not viable due to toxicity concerns. Two powerful strategies are cyclodextrin complexation and the creation of amorphous solid dispersions .

Strategy 1: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[14] They can encapsulate a poorly soluble "guest" molecule (your derivative), forming a water-soluble inclusion complex.[15][16]

Mechanism of Action: The nonpolar part of your derivative partitions into the nonpolar cyclodextrin cavity, while the complex as a whole is solubilized by the hydrophilic exterior. This micro-encapsulation effectively shields the lipophilic drug from the aqueous environment, dramatically increasing its apparent solubility.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and safety profile.[14][17]

Strategy 2: Amorphous Solid Dispersions

A solid dispersion is a system where the drug is dispersed within an inert, hydrophilic carrier matrix, such as a polymer (e.g., PVP, HPMC, PEGs).[18][19]

Mechanism of Action: When prepared correctly (e.g., by solvent evaporation or melt extrusion), the drug is dispersed in an amorphous (non-crystalline) state, often at a molecular level.[19] Crystalline solids have a highly ordered lattice structure that requires significant energy to break during dissolution. Amorphous solids lack this lattice structure, making them much more readily soluble. The hydrophilic carrier also improves the wettability of the drug particles.[20][21]

Technical Workflows & Diagrams

Decision Workflow for Solubility Enhancement

This diagram provides a logical pathway for selecting an appropriate solubility enhancement strategy based on experimental needs and compound properties.

G start Initial Solubility Assessment (Aqueous Buffer, pH 7.4) is_ionizable Is the derivative ionizable (pKa 3-10)? start->is_ionizable ph_adjust Strategy: pH Adjustment & Salt Formation is_ionizable->ph_adjust Yes need What is the primary need? is_ionizable->need No formulation In-Vivo Formulation (Stable & Scalable) ph_adjust->formulation Can also be used for formulation screening In-Vitro Screening (Quick & Small Scale) need->screening need->formulation cosolvent Strategy: Cosolvents (DMSO, EtOH, PG) screening->cosolvent solid_or_liquid Solid or Liquid Dosage Form? formulation->solid_or_liquid liquid Liquid Formulation solid_or_liquid->liquid solid Solid Formulation solid_or_liquid->solid cyclodextrin Strategy: Cyclodextrin Complexation liquid->cyclodextrin nanosuspension Strategy: Nanosuspension liquid->nanosuspension solid_dispersion Strategy: Solid Dispersion solid->solid_dispersion prodrug Advanced Strategy: Prodrug Approach solid->prodrug

Caption: Decision tree for selecting a solubility enhancement method.

Mechanism of Cyclodextrin Complexation

This diagram illustrates how a cyclodextrin molecule encapsulates a lipophilic drug derivative to enhance its solubility in water.

G cluster_system Aqueous Environment (Water) Drug Poorly Soluble Derivative (Lipophilic Moiety) p1 Drug->p1 'Guest' CD Cyclodextrin (Host) Hydrophilic Exterior Lipophilic Cavity CD->p1 'Host' Complex Water-Soluble Inclusion Complex p1->Complex Complexation p2

Caption: Encapsulation of a drug by a cyclodextrin host molecule.

Experimental Protocols

Protocol 1: Cosolvent Solubility Screening

Objective: To determine the most effective cosolvent for solubilizing a 3,4-dihydroxybutanamide derivative for in-vitro use.

Materials:

  • Your 3,4-dihydroxybutanamide derivative (pre-weighed, e.g., 1 mg per tube)

  • Solvents: DMSO, Ethanol (100%), Propylene Glycol (PG), PEG 400

  • Vortex mixer

  • Calibrated pipettes

  • 2 mL microcentrifuge tubes

Methodology:

  • Preparation: Place 1 mg of your compound into four separate, labeled microcentrifuge tubes.

  • Solvent Addition:

    • To the first tube, add the chosen solvent (e.g., DMSO) dropwise, vortexing for 30 seconds between each addition.

    • Carefully record the volume of solvent required to achieve complete visual dissolution (a clear solution with no visible particles).

    • For example, if 100 µL is required to dissolve 1 mg, the solubility is 10 mg/mL.

  • Repeat: Repeat step 2 for each of the other solvents (Ethanol, PG, PEG 400).

  • Data Analysis: Compare the volumes required for each solvent. The solvent that dissolves the compound in the smallest volume is the most effective.

Data Presentation Table:

CosolventVolume to Dissolve 1 mg (µL)Calculated Solubility (mg/mL)Observations
DMSOClear, colorless solution
Ethanol
Propylene Glycol
PEG 400May be viscous
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of a derivative in a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • Your derivative

  • Polymer carrier (e.g., Povidone K30 (PVP), PEG 6000)

  • Volatile organic solvent (e.g., Methanol, Ethanol, Acetone - must dissolve both drug and polymer)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

Methodology:

  • Ratio Selection: Start with drug-to-polymer weight ratios of 1:1, 1:5, and 1:10.

  • Dissolution:

    • Dissolve the accurately weighed drug and polymer in a minimal amount of the selected volatile solvent in a round-bottom flask. For example, dissolve 100 mg of drug and 500 mg of PVP (1:5 ratio) in 20 mL of methanol.

    • Ensure a clear solution is formed. Gentle warming may be used if necessary.

  • Solvent Removal:

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).

    • Continue evaporation until a dry, thin film is formed on the flask wall.

  • Final Drying: Place the flask in a vacuum oven at 40 °C overnight to remove any residual solvent.

  • Processing: Scrape the solid material from the flask. Gently grind the resulting solid into a fine powder using a mortar and pestle.

  • Characterization (Recommended): Analyze the powder using Differential Scanning Calorimetry (DSC) to confirm the absence of a crystalline drug melting peak, which indicates successful amorphous conversion. Test the dissolution rate of the solid dispersion powder compared to the raw drug powder.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library, Der Pharmacia Lettre, 1(2), 1-18. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS, 13(03), 141–149. [Link]

  • Lin, H. R., et al. (2016). Improving Tenoxicam Solubility and Bioavailability by Cosolvent System. The AAPS Journal, 18(4), 936-943. [Link]

  • Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(22), 4448. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-Dihydroxybutanoate. PubChem Compound Database. Retrieved from [Link]

  • Sucharitakul, J., et al. (2003). pH-dependent Studies Reveal an Efficient Hydroxylation Mechanism of the Oxygenase Component of p-Hydroxyphenylacetate 3-Hydroxylase. Journal of Biological Chemistry, 278(13), 10853-10860. [Link]

  • Fernandes, G. M. S., et al. (2022). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 27(20), 7034. [Link]

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Troubleshooting

Troubleshooting common problems in 3,4-Dihydroxybutanamide derivatization

Welcome to the Technical Support Center for 3,4-Dihydroxybutanamide Derivatization. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to navigate the comple...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3,4-Dihydroxybutanamide Derivatization. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to navigate the complexities of your derivatization experiments. This resource is structured as a dynamic question-and-answer forum to directly address the practical challenges you may encounter.

Core Principles of 3,4-Dihydroxybutanamide Derivatization

3,4-Dihydroxybutanamide is a challenging molecule for direct analysis, particularly by Gas Chromatography (GC), due to its high polarity and low volatility stemming from the vicinal diol and amide functional groups.[1][2][3] Derivatization is essential to replace the active hydrogens on these groups, thereby increasing thermal stability and volatility for improved chromatographic performance.[4] The primary strategies involve silylation and the formation of cyclic boronates.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the derivatization workflow.

Q1: Why is my derivatization yield extremely low or non-existent?

A1: This is one of the most common issues and typically points to one of four primary causes: the presence of moisture, suboptimal reaction conditions, reagent degradation, or poor sample solubility.

  • Causality—The Role of Moisture: Moisture is the principal adversary in many derivatization reactions, especially silylation. Silylating reagents are highly sensitive to water and will preferentially react with any trace moisture over your analyte.[3][5][6] This side reaction consumes the reagent and can halt the derivatization of your compound entirely. Water can also hydrolyze the newly formed derivatives, reversing the reaction.[6]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all glassware meticulously in an oven (e.g., at 110°C for several hours) and cool in a desiccator before use.

    • Dry Your Sample: Lyophilize or evaporate your sample to complete dryness under a gentle stream of high-purity nitrogen gas before adding reagents.[1]

    • Use Anhydrous Solvents: If a solvent is required, use a freshly opened bottle of an anhydrous grade solvent or one that has been appropriately dried. Pyridine is a common choice as it can also act as an acid scavenger.[1][2]

    • Reagent Storage: Store derivatization reagents under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to prevent contamination from atmospheric moisture.[5]

  • Causality—Suboptimal Reaction Conditions: The derivatization of 3,4-dihydroxybutanamide involves multiple reactive sites (two hydroxyls, one amide) with different reactivities. The general order of reactivity for silylation is alcohol > phenol > carboxylic acid > amine > amide. The amide group is significantly less reactive and often requires more forcing conditions (higher temperature, longer time) to derivatize completely.[5]

  • Troubleshooting Steps:

    • Optimize Temperature and Time: An initial reaction at 60-70°C for 30-60 minutes is a good starting point.[1] If you suspect incomplete derivatization of the amide group, incrementally increase the temperature (e.g., to 75-85°C) and reaction time.[5] Monitor the reaction progress by analyzing aliquots at different time points.

    • Ensure Reagent Excess: A significant molar excess of the derivatizing reagent is crucial to drive the reaction to completion. A general rule is to use at least a 2:1 molar ratio of the silylating agent (like BSTFA) to each active hydrogen on the analyte.[5]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Troubleshooting workflow for low derivatization yield.

Q2: My chromatogram shows multiple peaks for my analyte. What's happening?

A2: Multiple peaks originating from a single analyte are typically due to incomplete derivatization, the formation of silylation artifacts, or degradation of the analyte/derivative.

  • Causality—Incomplete Derivatization: 3,4-Dihydroxybutanamide has three active sites. It is possible to form mono-, di-, and tri-substituted derivatives, each of which will have a different retention time. Seeing multiple, evenly spaced peaks may indicate a mixture of these partially derivatized species. This occurs when reaction conditions are not vigorous enough to derivatize the less reactive amide group.[7]

  • Troubleshooting Steps:

    • Increase Reaction Severity: As detailed in Q1, increase the reaction temperature and/or time to promote full derivatization.

    • Use a Catalyst: For silylation with BSTFA, adding a catalyst like 1-10% trimethylchlorosilane (TMCS) can significantly increase the reactivity of the reagent, especially for hindered or less reactive groups like amides.[1]

  • Causality—Silylation Artifacts: Silylating reagents can sometimes react with certain functional groups to produce unexpected by-products, known as artifacts.[7] While the diol and amide are the primary targets, other reactions can occur, especially in complex sample matrices.

  • Troubleshooting Steps:

    • Confirm Peak Identity: Use mass spectrometry (MS) to identify the molecular weights of the species giving rise to the extra peaks. This will help determine if they are partially derivatized products or other artifacts.

    • Modify Reagent: If artifact formation is confirmed, consider using a different silylating agent. For example, MTBSTFA produces t-butyldimethylsilyl (TBDMS) derivatives, which are more hydrolytically stable than TMS derivatives and may be less prone to certain side reactions.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best general derivatization strategy for 3,4-dihydroxybutanamide for GC-MS analysis?

A1: There are two excellent, complementary strategies: silylation and boronate ester formation. The "best" choice depends on the specific goals of your analysis.

  • Silylation (e.g., with BSTFA + 1% TMCS): This is a robust, general-purpose method that derivatizes all active hydrogens (on both the diol and amide).[1][4] This leads to a single, highly volatile derivative, which is ideal for quantitative analysis. However, it is extremely sensitive to moisture and can be less specific if other hydroxyl- or amine-containing compounds are in your sample.[3][5]

  • Boronate Ester Formation (e.g., with Phenylboronic Acid - PBA): This method is highly specific for the vicinal diol moiety, forming a stable, five-membered cyclic boronate ester.[1][8][9] This is an excellent choice for selectively detecting and confirming the presence of vicinal diols. The reaction is often rapid and can be performed under milder conditions than silylation.[1][10] Note that this will leave the amide group underivatized, resulting in a less volatile derivative compared to the fully silylated product.

ParameterSilylation (BSTFA + TMCS)Boronate Ester Formation (PBA)
Target Groups All active hydrogens (-OH, -NH)Vicinal diols (-OH, -OH)
Specificity Low (General)High (Specific to 1,2-diols)
Typical Conditions 70°C for 60 minutes[1]60°C for 20 minutes[1]
Moisture Sensitivity Very High[5][6]Moderate
Key Advantage Produces single, highly volatile productHigh specificity for diol confirmation
Key Disadvantage Prone to moisture; less specificAmide group remains underivatized
Q2: How does the chemical structure of 3,4-dihydroxybutanamide influence the choice of derivatization conditions?

A2: The molecule's structure contains both primary and secondary hydroxyl groups (as a vicinal diol) and a primary amide. This combination dictates the derivatization approach.

  • Vicinal Diol: The presence of the 1,2-diol allows for the specific and efficient formation of cyclic derivatives, such as boronate esters. This is a key structural feature to exploit for selective analysis.[1][10]

  • Amide Group: The amide is significantly less reactive than the hydroxyl groups. To achieve complete derivatization of all three active hydrogen sites via silylation, more forcing conditions (higher temperature, longer time, and potentially a catalyst like TMCS) are required compared to a simple alcohol.[5]

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, len=2.5];

} Caption: Derivatization pathways for 3,4-dihydroxybutanamide.

Q3: Can the analyte itself degrade during the derivatization process?

A3: Yes. The stability of 3,4-dihydroxybutanamide is a critical factor. The molecule is susceptible to degradation, particularly under harsh conditions that might be used to force derivatization.[11]

  • Hydrolysis: Under acidic or basic conditions, especially at elevated temperatures, the amide can hydrolyze to 3,4-dihydroxybutanoic acid.[12][13] The acid can then cyclize to form gamma-butyrolactone (GBL).[13]

  • Oxidation: The secondary alcohol groups are susceptible to oxidation.[11]

  • Rearrangement: Acid-catalyzed rearrangements are also possible.[11]

To mitigate this, it is crucial to start with optimized, mild conditions and only increase the severity (e.g., temperature) if incomplete derivatization is observed. Always include a control sample (analyte without derivatizing agent, subjected to the same conditions) to check for degradation.

Experimental Protocols
Protocol 1: General-Purpose Silylation

This protocol aims for the complete derivatization of all active hydrogens.

  • Sample Preparation: Evaporate a known quantity of the sample extract to complete dryness in a reaction vial under a gentle stream of dry nitrogen.

  • Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[1]

  • Reaction: Tightly cap the vial immediately. Heat at 70°C for 60 minutes in a heating block or oven.[1]

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.

Protocol 2: Selective Boronate Ester Formation

This protocol is highly specific for the vicinal diol moiety.

  • Sample Preparation: Evaporate the sample extract to dryness in a reaction vial under dry nitrogen.

  • Reagent Addition: Add a solution of phenylboronic acid (PBA) in an anhydrous solvent (e.g., 100 µL of 1 mg/mL PBA in anhydrous pyridine).

  • Reaction: Tightly cap the vial and heat at 60°C for 20 minutes.[1]

  • Analysis: Cool the vial to room temperature. The sample can be injected directly into the GC-MS.

References
  • Optimization of post column derivatization reaction using different... - ResearchGate. (n.d.). ResearchGate. [Link]

  • A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PMC. (2022, January 3). National Center for Biotechnology Information. [Link]

  • On-Tissue Boronic Acid Derivatization for the Analysis of Vicinal Diol Metabolites in Maize with MALDI-MS Imaging. (n.d.). Iowa State University Digital Repository. [Link]

  • On-tissue boronic acid derivatization for the analysis of vicinal diol metabolites in maize with MALDI-MS imaging - PubMed. (2021, March 15). National Center for Biotechnology Information. [Link]

  • A boronic acid-modified C 60 derivatization reagent for the rapid detection of 3-monochloropropane-1,2-diol using matrix-assisted laser desorption/ionization-mass spectrometry - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • (PDF) A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - ResearchGate. (2022, January 3). ResearchGate. [Link]

  • GC Derivatization. (n.d.). Restek. [Link]

  • (PDF) Derivatization reactions and reagents for gas chromatography analysis. (n.d.). ResearchGate. [Link]

  • GC Derivatization. (n.d.). Regis Technologies. [Link]

  • cis-diol derivatization - Chromatography Forum. (2016, April 25). Chromatography Forum. [Link]

  • Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. (2014, April 17). IntechOpen. [Link]

  • Derivatization Reagents: Selective Response & Detection - ResearchGate. (n.d.). ResearchGate. [Link]

  • US5292939A - Process for the preparation of 3,4-dihydroxybutanoic acid and salts thereof. (n.d.).
  • Derivatizing Reagents - Obrnuta faza. (n.d.). Obrnuta faza. [Link]

  • Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. (2017, April 27). ScienceDirect. [Link]

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Can anyone help me troubleshoot problems in sample derivatization in GC-MS? (2016, August 9). ResearchGate. [Link]

  • Derivatization - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts. [Link]

  • Analytical Methods - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • CHRISTMAS: Chiral Pair Isobaric Labeling Strategy for Multiplexed Absolute Quantitation of Enantiomeric Amino Acids - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Chiral Derivatization-enabled Discrimination and Visualization of Proteinogenic Amino Acids by Ion Mobility Mass Spectrometry - bioRxiv.org. (2022, July 5). bioRxiv. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis - SciSpace. (2012, March 21). SciSpace. [Link]

  • Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC. (2023, May 23). National Center for Biotechnology Information. [Link]

  • Significance of Stability Studies on Degradation Product - Research Journal of Pharmacy and Technology. (2009, June 13). Research Journal of Pharmacy and Technology. [Link]

  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. (n.d.). Semantic Scholar. [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - MDPI. (2022, August 9). MDPI. [Link]

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  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (n.d.). Asian Journal of Research in Chemistry. [Link]

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  • Major Analytical Problems in Current Pharmaceutical Drug Products - JournalsPub. (2025, March 12). JournalsPub. [Link]

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Sources

Optimization

Technical Support Center: Scale-Up &amp; Troubleshooting for 3,4-Dihydroxybutanamide Production

Audience: Researchers, Process Chemists, and Drug Development Professionals Topic: Synthesis, Isolation, and Protection of 3,4-Dihydroxybutanamide Overview 3,4-Dihydroxybutanamide is a highly versatile, chiral building b...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Topic: Synthesis, Isolation, and Protection of 3,4-Dihydroxybutanamide

Overview

3,4-Dihydroxybutanamide is a highly versatile, chiral building block utilized extensively in the synthesis of pharmaceutical agents, including oxazolidinone antibacterials and monocyclic beta-lactams like carumonam[1],[2]. Scaling up its production from 3-hydroxy-γ-butyrolactone presents unique thermochemical and isolation challenges due to the molecule's high polarity and the exothermic nature of lactone aminolysis. This portal provides field-proven troubleshooting strategies, self-validating protocols, and scale-up metrics to ensure high-yield, enantiomerically pure production.

Process Visualization

ScaleUpWorkflow Lactone 3-Hydroxy-γ-butyrolactone (Chiral Precursor) Aminolysis Aminolysis Reaction (Aqueous NH3, <20°C) Lactone->Aminolysis Exothermic Ring-Opening Amide 3,4-Dihydroxybutanamide (Viscous Intermediate) Aminolysis->Amide Vacuum Concentration & DCM Trituration Protection Acetalization (2,2-Dimethoxypropane, p-TsOH) Amide->Protection Methanol Removal Product Protected Acetonide Amide (Stable Building Block) Protection->Product Base Neutralization & Extraction

Workflow for the synthesis and protection of 3,4-dihydroxybutanamide.

Section 1: Troubleshooting FAQs (Scale-Up Considerations)

Q1: During the aminolysis of 3-hydroxy-γ-butyrolactone, our yield drops at larger scales, and we observe the formation of a highly polar by-product. What is causing this? Causality & Solution: At pilot scales, the reaction between the lactone and aqueous ammonia is highly exothermic. If the internal temperature exceeds 20–25°C, competitive base-catalyzed hydrolysis of the lactone occurs, yielding 3,4-dihydroxybutyric acid (or its ammonium salt) instead of the desired amide[3]. Actionable Fix: Utilize a jacketed reactor with active cooling. Control the addition rate of 33% NH₃ to strictly maintain the internal temperature between 0°C and 15°C[4],[5].

Q2: The resulting 3,4-dihydroxybutanamide is a thick, sticky syrup that is nearly impossible to handle or dry. How can we efficiently isolate it? Causality & Solution: The molecule contains two hydroxyl groups and a primary amide, leading to extensive intermolecular hydrogen bonding. This makes the crude product highly hygroscopic, trapping residual water and ammonia[6]. Actionable Fix: After removing bulk water under reduced pressure, triturate the viscous crude product with dichloromethane (DCM). DCM disrupts weaker hydrophobic interactions and extracts non-polar impurities, forcing the highly polar diol-amide to precipitate as a manageable off-white solid[7].

Q3: We are scaling up the downstream acetalization (protection) step using 2,2-dimethoxypropane, but the reaction stalls at 70% conversion. How do we drive it to completion? Causality & Solution: The protection of the 3,4-diol with 2,2-dimethoxypropane (DMP) generates methanol as a byproduct[7],[6]. In a closed scale-up system, the accumulation of methanol pushes the equilibrium backward, stalling the transacetalization. Actionable Fix: Use a slight excess of DMP (2.0 eq) and perform the reaction under a Dean-Stark apparatus or fractional distillation column to continuously remove the lower-boiling methanol-acetone azeotrope. Ensure the p-toluenesulfonic acid catalyst is strictly anhydrous[8].

Section 2: Quantitative Scale-Up Metrics

To ensure reproducibility across different operational scales, adhere to the following comparative metrics and Critical Control Points (CCPs):

ParameterLab Scale (10 g)Pilot Scale (1 kg)Critical Control Point (CCP) Rationale
NH₃ Equivalents 5.0 eq3.5 - 4.0 eqExcess required to prevent lactone hydrolysis, but lowered at scale to ease downstream solvent removal[5].
Addition Temp 0–5 °C0–10 °CExotherm control; >20°C drastically increases the acid byproduct[3].
Reaction Time 12 hours16–20 hoursMass transfer limitations at scale require extended stirring for complete conversion[4].
Yield (Amide) >95%88–92%Mechanical losses primarily occur during DCM trituration and filtration of the sticky solid[7].
ee% (Chiral Purity) >99%>98%Avoid strong bases or elevated temps during concentration to prevent racemization of the stereocenter[1].

Section 3: Field-Proven Experimental Protocols

Protocol 1: Synthesis of 3,4-Dihydroxybutanamide via Aminolysis

Objective: Convert chiral 3-hydroxy-γ-butyrolactone to 3,4-dihydroxybutanamide while preserving stereochemical integrity.

  • Reactor Preparation & Charging: Equip a jacketed reactor with a mechanical overhead stirrer and an internal thermocouple. Charge the reactor with 3-hydroxy-γ-butyrolactone (1.0 eq).

  • Thermal Control (Causality): Chill the reactor jacket to 0°C. Why: The subsequent aminolysis is highly exothermic. Starting at 0°C provides a thermal buffer to prevent the internal temperature from exceeding 15°C, which would trigger competitive hydrolysis[3].

  • Reagent Addition: Slowly add 33% aqueous ammonium hydroxide (NH₄OH) (4.0 eq) dropwise over 2 hours[4],[5].

  • Reaction & Self-Validation: Stir the mixture at 15°C for 16 hours.

    • Validation Check: Pull a 0.5 mL aliquot, concentrate it, and analyze via FTIR. The reaction is complete when the strong lactone carbonyl stretch (~1770 cm⁻¹) completely disappears, replaced by the primary amide carbonyl stretch (~1650 cm⁻¹) and broad N-H/O-H stretches (3200–3400 cm⁻¹).

  • Concentration: Remove water and excess ammonia under reduced pressure (a wiped film evaporator is recommended at scale) at <45°C. Causality: Prolonged heating above 50°C in the presence of trace water can cause amide hydrolysis.

  • Isolation via Trituration: To the resulting viscous syrup, add 5 volumes of dichloromethane (DCM) and stir vigorously for 2 hours. Causality: The highly polar diol-amide is insoluble in DCM, while non-polar impurities dissolve. The mechanical shearing forces the syrup to crystallize into an off-white solid[7].

  • Filtration: Filter the solid, wash with cold DCM, and dry under high vacuum to constant weight.

Protocol 2: Acetonide Protection (Synthesis of 3,4-O-Isopropylidene-butanamide)

Objective: Protect the 1,2-diol moiety to form a stable acetonide for downstream transformations.

  • Charging: Suspend 3,4-dihydroxybutanamide (1.0 eq) in anhydrous acetone (10 volumes).

  • Catalysis: Add 2,2-dimethoxypropane (2.0 eq) followed by p-toluenesulfonic acid monohydrate (0.05 eq)[7],[8].

  • Reaction & Equilibrium Shift (Causality): Heat the mixture to a gentle reflux (56°C) for 30 minutes, then stir at room temperature for 16 hours. Why: Refluxing overcomes the initial activation energy and dissolves the starting material. Because this transacetalization releases methanol, operating under a slight vacuum or using a Soxhlet extractor with molecular sieves removes methanol, driving the equilibrium to the right[6].

  • Quench (Causality): Add solid sodium carbonate (Na₂CO₃, 0.1 eq) and stir for 1 hour. Why: Neutralizing the acid catalyst is critical before concentration; otherwise, the acetonide will rapidly revert to the diol as the acetone evaporates[8].

  • Self-Validation Check: Analyze via TLC (Silica, 5% MeOH in DCM). The highly polar starting material (Rf ~0.1) should be completely converted to the less polar protected acetonide (Rf ~0.6).

  • Isolation: Filter off the inorganic salts, concentrate the filtrate, and recrystallize the residue from a mixture of ethyl acetate and hexanes.

Sources

Troubleshooting

Technical Support Center: Characterization &amp; Troubleshooting of 3,4-Dihydroxybutanamide Impurities

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges regarding the purity, stability, and characterization of 3,4-Dihydroxybutanamide (3,4-DHBAm) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges regarding the purity, stability, and characterization of 3,4-Dihydroxybutanamide (3,4-DHBAm) .

This compound is a critical chiral building block in the synthesis of cholesteric liquid crystal polymers, monobactam antibiotics, and is heavily monitored as a process impurity in the purification of L-carnitine[1]. However, due to its dense functionalization—containing both nucleophilic hydroxyl groups and an electrophilic amide—it exhibits a highly dynamic impurity profile.

This guide deconstructs the chemical causality behind these impurities and provides field-proven methodologies for their isolation and quantification.

The Chemical Causality of 3,4-DHBAm Impurities

To understand the impurities, we must first look at the synthetic and degradation pathways. 3,4-DHBAm is typically synthesized via the amidation of 4-hydroxydihydrofuran-2(3H)-one (a lactone) with aqueous ammonia, which itself is derived from the oxidation of but-3-enoic acid to [2][3].

Because the target molecule exists in a delicate thermodynamic balance, the three most common impurities encountered in commercial batches are directly tied to this pathway:

  • Impurity I: 4-Hydroxydihydrofuran-2(3H)-one (The Lactone) Causality: Arises either from incomplete amidation during synthesis or from the thermal/acid-catalyzed intramolecular cyclization (re-lactonization) of the API during storage.

  • Impurity II: 3,4-Dihydroxybutanoic acid (The Acid) Causality: Formed via the aqueous hydrolysis of the amide bond or the lactone intermediate, particularly in unbuffered or highly basic conditions[3].

  • Impurity III: Oligomeric Esters Causality: Formed during prolonged storage at elevated temperatures via intermolecular esterification between the C4-hydroxyl of one molecule and the carboxylic acid of Impurity II.

Pathway Visualization

Pathway Node1 But-3-enoic acid (Starting Material) Node2 3,4-Dihydroxybutanoic acid (Impurity II: Acid) Node1->Node2 Oxone / NaHCO3 Node3 4-Hydroxydihydrofuran-2(3H)-one (Impurity I: Lactone) Node2->Node3 TFA / Heat (Dehydration) Node3->Node2 H2O (Hydrolysis) Node4 3,4-Dihydroxybutanamide (Target Compound) Node3->Node4 NH3 (aq) (Amidation) Node4->Node2 H2O / OH- (Hydrolysis) Node4->Node3 Heat / H+ (Re-lactonization)

Synthetic and degradation pathways of 3,4-Dihydroxybutanamide detailing impurity formations.

Diagnostic FAQs: Troubleshooting Analytical Artifacts

Q1: During reverse-phase HPLC (RP-HPLC) analysis, my 3,4-DHBAm peak exhibits severe tailing and a secondary baseline bump. Is this a co-eluting impurity? Scientist's Insight: This is a classic hallmark of on-column interconversion. 3,4-DHBAm exists in a dynamic equilibrium with its lactone form (Impurity I) in acidic aqueous environments. Resolution: Do not use standard 0.1% TFA or Formic Acid mobile phases. The acidity drives the equilibrium toward the lactone during the chromatographic run, creating a "smear" between the two peaks. Switch to a neutral buffered mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 7.4) to freeze the equilibrium and achieve sharp, distinct peaks.

Q2: I am using LC-MS (ESI+) to verify purity, but I consistently see a major peak at m/z 103 instead of the expected [M+H]⁺ at m/z 120. Is my batch entirely degraded? Scientist's Insight: Not necessarily. The loss of 17 Da (NH₃) is a highly favored in-source fragmentation pathway for aliphatic amides. The m/z 103 peak corresponds to the protonated lactone [M - NH₃ + H]⁺ generated inside the mass spectrometer. Resolution: Lower the fragmentor voltage and capillary temperature. To definitively distinguish between in-source fragmentation and actual Lactone impurity in the sample, rely on chromatographic retention time differences prior to MS ionization.

Q3: How can I accurately quantify the acidic impurity (3,4-Dihydroxybutanoic acid) if sample preparation causes further hydrolysis? Scientist's Insight: Aqueous sample diluents can artificially inflate the concentration of Impurity II over time. Resolution: Prepare all analytical standards and samples in anhydrous aprotic solvents (e.g., LC-MS grade Acetonitrile) and analyze immediately. Store autosampler vials at 4°C during the sequence.

Quantitative Data & Analytical Signatures

Use the following reference table to cross-examine your spectroscopic and chromatographic data.

CompoundMW ( g/mol )ESI-MS [M+H]⁺Relative HPLC RT*Key IR Stretch (cm⁻¹)Primary Mechanism of Formation
3,4-Dihydroxybutanamide 119.12120.11.001650 (Amide I)Target Compound
4-Hydroxydihydrofuran-2(3H)-one 102.09103.11.651770 (Lactone C=O)Re-lactonization / Incomplete Rxn
3,4-Dihydroxybutanoic acid 120.10121.10.601710 (Carboxylic C=O)Hydrolysis of Amide/Lactone

*Relative Retention Time (RRT) based on a standard C18 column using a neutral pH gradient (Water/Acetonitrile).

Self-Validating Experimental Protocol

Orthogonal GC-MS Derivatization Workflow for Impurity Profiling

Direct GC injection of 3,4-DHBAm causes catastrophic thermal degradation into the lactone within the heated inlet. Derivatization is mandatory to lock the structure and accurately profile the impurities. This protocol utilizes a self-validating internal standard system to ensure data trustworthiness.

Materials Needed:

  • Anhydrous Pyridine (Derivatization grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS

  • Myristic acid-d27 (Internal Standard)

Step-by-Step Methodology:

  • Sample Preparation : Accurately weigh 5.0 mg of the 3,4-DHBAm sample into a 2 mL dry amber glass vial.

  • Internal Standard Addition : Add 10 µL of Myristic acid-d27 solution (1 mg/mL in Acetonitrile). Causality: This acts as a self-validating check. If the IS peak is missing or abnormally low during analysis, the derivatization failed or the injection was compromised.

  • Solubilization : Add 500 µL of anhydrous Pyridine. Vortex until completely dissolved. Causality: Pyridine acts as both an aprotic solvent and a basic catalyst for the subsequent silylation reaction, scavenging any acidic byproducts.

  • Derivatization : Add 500 µL of BSTFA + 1% TMCS. Causality: BSTFA replaces all active protons (-OH, -NH₂, -COOH) with bulky Trimethylsilyl (TMS) groups. This completely prevents thermal lactonization in the GC inlet.

  • Incubation : Cap tightly with a PTFE-lined septum and incubate at 60°C for 30 minutes in a dry block heater.

  • Validation Check (Blank) : Prepare and inject a blank (Pyridine + BSTFA + IS, incubated identically) to ensure no background interference or carryover.

  • Analysis : Inject 1 µL onto a DB-5MS column (Inlet 250°C, Split 1:20). The fully silylated amide, lactone, and acid will elute as distinct, thermally stable peaks with unique mass fragmentation patterns.

References

  • Synthetic Cationic Cholesteric Liquid Crystal Polymers. IntechOpen. [Link]

  • Method for purifying L-carnitine (JP2009102258A).

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of 3,4-Dihydroxybutanamide

Welcome to the technical support center for the stereoselective synthesis of 3,4-dihydroxybutanamide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the compl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of 3,4-dihydroxybutanamide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and improve the stereoselectivity and yield of your reactions.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of 3,4-dihydroxybutanamide, particularly when employing the widely used Sharpless Asymmetric Dihydroxylation (SAD) of a suitable butenamide precursor.

Issue 1: Low Enantioselectivity (ee) or Diastereoselectivity (de)

Question: My reaction is producing the desired 3,4-dihydroxybutanamide, but the enantiomeric or diastereomeric excess is consistently low. What are the likely causes and how can I improve it?

Answer:

Low stereoselectivity is a common hurdle in asymmetric synthesis. In the context of the Sharpless Asymmetric Dihydroxylation, several factors can be at play.

Causality and Solutions:

  • Sub-optimal Ligand-Substrate Matching: The choice of the chiral ligand (AD-mix-α vs. AD-mix-β) is critical for facial selectivity. An incorrect match between the ligand and the substrate's intrinsic facial bias can lead to poor stereochemical induction.

    • Troubleshooting Steps:

      • Verify Ligand Choice: For a given butenamide substrate, if AD-mix-β gives low ee, attempt the reaction with AD-mix-α, and vice-versa. The mnemonic for Sharpless Asymmetric Dihydroxylation can serve as a starting point for predicting the stereochemical outcome.[1][2]

      • Substrate Control vs. Reagent Control: If your starting material already possesses a chiral center, you may be observing a "mismatched" pair, where the substrate's inherent diastereoselectivity opposes the selectivity of the chiral ligand. In such cases, the reagent-controlled pathway may not be dominant. It is crucial to run the reaction with both AD-mix-α and AD-mix-β to determine the "matched" and "mismatched" pairs. The matched pair should give significantly higher diastereoselectivity.

  • Secondary Catalytic Cycle: The Sharpless dihydroxylation mechanism can involve a secondary, less selective catalytic cycle.[1] This becomes more prominent if the osmylate ester intermediate is re-oxidized before the diol product is released.

    • Troubleshooting Steps:

      • Increase Ligand Concentration: A higher molar concentration of the chiral ligand can help suppress the secondary pathway by favoring the primary, more selective cycle.

      • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even lower if the reaction kinetics allow) can enhance the energy difference between the diastereomeric transition states, often leading to improved enantioselectivity.

  • Substrate Concentration: High concentrations of the alkene substrate can lead to a non-ligand-accelerated background reaction, which is not stereoselective and thus erodes the overall ee.[3]

    • Troubleshooting Steps:

      • Dilute the Reaction Mixture: Ensure that the reaction is run under sufficiently dilute conditions. A typical starting point is a substrate concentration of around 0.1 M.

      • Slow Addition: Adding the butenamide substrate slowly to the reaction mixture containing the AD-mix can help maintain a low instantaneous concentration of the alkene.

  • pH of the Reaction Medium: The pH of the reaction mixture can influence the rate and selectivity of the dihydroxylation. The reaction is generally faster under slightly basic conditions.[3]

    • Troubleshooting Steps:

      • Ensure Proper Buffering: The AD-mix formulations contain a buffer (e.g., K₂CO₃). Ensure that the AD-mix is fresh and has been stored correctly to maintain its buffering capacity.

      • pH Adjustment for Electron-Deficient Substrates: For electron-deficient alkenes, a slightly acidic pH might accelerate the reaction, but this needs to be carefully optimized to avoid compromising enantioselectivity.[1]

Workflow for Optimizing Stereoselectivity:

G start Low Stereoselectivity Observed ligand Switch AD-mix (α to β or vice-versa) start->ligand temp Lower Reaction Temperature (e.g., to 0°C) ligand->temp If no improvement conc Decrease Substrate Concentration temp->conc If still low ligand_conc Increase Ligand Concentration conc->ligand_conc If minor improvement analysis Analyze ee/de via Chiral HPLC/NMR ligand_conc->analysis success High Stereoselectivity Achieved analysis->success Desired ee/de fail Re-evaluate Synthetic Strategy analysis->fail No significant improvement

Caption: Workflow for troubleshooting low stereoselectivity.

Issue 2: Low or Inconsistent Yields

Question: I am struggling with low and irreproducible yields of 3,4-dihydroxybutanamide. What could be the reasons, and how can I improve the reaction efficiency?

Answer:

Low yields can stem from incomplete reactions, side product formation, or issues during workup and purification.

Causality and Solutions:

  • Incomplete Reaction: The dihydroxylation reaction may not be going to completion.

    • Troubleshooting Steps:

      • Reaction Time: Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS). Some substrates may require longer reaction times.

      • Co-oxidant Stoichiometry: Ensure that the co-oxidant (e.g., K₃Fe(CN)₆ or NMO) is used in the correct stoichiometric amount and is of high purity.[3]

      • Catalyst Deactivation: The osmium catalyst can be sensitive to impurities. Use high-purity solvents and reagents.

      • Use of Additives: For some substrates, particularly non-terminal alkenes, the addition of methanesulfonamide (CH₃SO₂NH₂) can accelerate the catalytic cycle and improve yields.[1]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired diol.

    • Troubleshooting Steps:

      • Over-oxidation: In some cases, the diol product can be further oxidized, leading to cleavage of the C-C bond. This is more common with stronger oxidants but can sometimes be an issue with OsO₄ if the reaction conditions are not well-controlled. Ensure the reaction is quenched promptly upon completion.

      • Dimerization or Polymerization: The starting butenamide or the product diol may be unstable under the reaction conditions, leading to polymerization. Running the reaction at a lower temperature can mitigate this.

  • Workup and Purification Issues: The polar nature of 3,4-dihydroxybutanamide can make its extraction and purification challenging, leading to product loss.

    • Troubleshooting Steps:

      • Quenching: After the reaction is complete, it is crucial to quench any remaining oxidant. Sodium sulfite or sodium bisulfite are commonly used for this purpose.

      • Extraction: Due to the product's polarity, multiple extractions with a suitable organic solvent (e.g., ethyl acetate, n-butanol) may be necessary to recover the product from the aqueous layer.

      • Purification: Standard silica gel chromatography can be challenging for highly polar compounds. Consider using reverse-phase chromatography or specialized polar stationary phases. Recrystallization from a suitable solvent system can also be an effective purification method for solid products.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 3,4-dihydroxybutanamide?

A1: A common and practical starting material is a but-3-enamide derivative. This can be synthesized from but-3-enoic acid and the desired amine. The double bond is then dihydroxylated in the key stereoselective step. Another approach involves starting from a chiral pool material like L- or D-malic acid, which already contains one of the required stereocenters.[4]

Q2: Are there any alternatives to the Sharpless Asymmetric Dihydroxylation?

A2: Yes, while the SAD is a very powerful and widely used method, other strategies exist:

  • Diastereoselective Reduction: One can start with a precursor containing a keto group, such as 3-hydroxy-4-oxobutanamide, and perform a diastereoselective reduction of the ketone. The stereochemistry of the existing hydroxyl group can direct the stereochemical outcome of the reduction.

  • Chiral Pool Synthesis: As mentioned, starting from readily available chiral molecules like malic acid or tartaric acid can provide a stereocontrolled route to 3,4-dihydroxybutanamide.

  • Other Dihydroxylation Methods: While less common for achieving high enantioselectivity, other dihydroxylation reagents like potassium permanganate (KMnO₄) under controlled conditions can produce diols, though over-oxidation is a significant risk.[5]

Q3: How do I choose between AD-mix-α and AD-mix-β?

A3: The choice depends on the desired enantiomer of the product. The two AD-mixes contain enantiomeric ligands ((DHQ)₂PHAL in AD-mix-α and (DHQD)₂PHAL in AD-mix-β) which lead to opposite stereochemical outcomes.[1] A mnemonic can be used to predict the facial selectivity for many alkene substitution patterns. However, for a new substrate, it is always advisable to perform small-scale trials with both mixes to determine which gives the desired enantiomer with higher selectivity.

Q4: My butenamide substrate is poorly soluble in the recommended t-BuOH/water solvent system. What can I do?

A4: Poor solubility can hinder the reaction. You can try a few approaches:

  • Co-solvent: Adding a co-solvent like THF or acetone might improve the solubility of your substrate. However, you should first test the effect of the co-solvent on a small scale, as it can sometimes affect the enantioselectivity.

  • Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can facilitate the reaction between the organic-soluble substrate and the aqueous-soluble reagents.

  • Modified AD-mix: There are variations of the AD reaction that employ different solvent systems. Researching literature for dihydroxylation of similar substrates might provide a suitable alternative protocol.

Q5: How can I effectively purify the final 3,4-dihydroxybutanamide product?

A5: The purification of this polar, di-hydroxylated amide can be challenging.

  • Chromatography:

    • Normal Phase: If using silica gel, a polar eluent system will be required (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of ammonium hydroxide to prevent streaking).

    • Reverse Phase: C18 reverse-phase chromatography with a water/acetonitrile or water/methanol gradient can be very effective for purifying polar compounds.

    • Ion Exchange: If the molecule has a net charge or can be protonated/deprotonated, ion-exchange chromatography could be a viable option.[6]

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity. Experiment with different solvent systems (e.g., ethanol, methanol, water, or mixtures thereof).[7]

  • Size-Exclusion Chromatography: For removing high molecular weight impurities like polymers, size-exclusion chromatography can be useful.

Experimental Protocols

Protocol 1: General Procedure for Sharpless Asymmetric Dihydroxylation of a Butenamide Derivative

This protocol provides a general guideline. The specific amounts and reaction time should be optimized for your particular substrate.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (or AD-mix-α) (1.4 g per 1 mmol of alkene) and the solvent system (typically a 1:1 mixture of t-BuOH and water, 10 mL per 1 g of AD-mix).

  • Dissolution and Cooling: Stir the mixture at room temperature until the solids are mostly dissolved. Then, cool the flask to 0 °C in an ice-water bath.

  • Addition of Substrate: Add the butenamide substrate (1 mmol) to the cooled, stirred mixture.

  • Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, add solid sodium sulfite (Na₂SO₃) (1.5 g per 1.4 g of AD-mix) and allow the mixture to warm to room temperature while stirring for at least 1 hour.

  • Extraction: Add ethyl acetate (20 mL) to the mixture and stir for 10 minutes. Separate the organic layer. Extract the aqueous layer three times with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination
  • Column Selection: Choose a suitable chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. The exact ratio will need to be optimized to achieve good separation of the enantiomers.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Diagrams

G cluster_0 Primary Catalytic Cycle (High ee) cluster_1 Secondary Catalytic Cycle (Low ee) OsO4_L OsO₄-Ligand Complex intermediate Osmylate Ester Intermediate OsO4_L->intermediate [3+2] Cycloaddition alkene Butenamide alkene->intermediate hydrolysis Hydrolysis intermediate->hydrolysis diol Chiral Diol Product hydrolysis->diol OsVI Os(VI) hydrolysis->OsVI reoxidation Re-oxidation (Co-oxidant) OsVI->reoxidation reoxidation->OsO4_L Regeneration intermediate2 Osmylate Ester Intermediate reoxidation2 Premature Re-oxidation intermediate2->reoxidation2 OsVIII_diol Os(VIII)-Diol Complex reoxidation2->OsVIII_diol dihydroxylation2 Non-selective Dihydroxylation OsVIII_diol->dihydroxylation2 alkene2 Another Butenamide alkene2->dihydroxylation2 diol2 Racemic Diol dihydroxylation2->diol2

Sources

Troubleshooting

Preventing degradation of 3,4-Dihydroxybutanamide during sample preparation

A Guide to Preventing Degradation During Sample Preparation Welcome to the Technical Support Center for 3,4-Dihydroxybutanamide. This resource is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Degradation During Sample Preparation

Welcome to the Technical Support Center for 3,4-Dihydroxybutanamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on sample preparation, with a focus on preventing the degradation of this polar analyte. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address common challenges encountered during experimental workflows.

Understanding the Stability of 3,4-Dihydroxybutanamide

3,4-Dihydroxybutanamide is a small, polar molecule featuring both a primary amide and a vicinal diol (two adjacent hydroxyl groups). These functional groups are susceptible to specific degradation pathways that can compromise the accuracy and reproducibility of your analytical results. The primary degradation routes to be aware of are hydrolysis of the amide bond and oxidation of the vicinal diol.

Frequently Asked Questions (FAQs)

Q1: What are the main chemical liabilities of 3,4-Dihydroxybutanamide that I should be aware of during sample preparation?

A1: The two primary chemical liabilities of 3,4-Dihydroxybutanamide are its amide group and the vicinal diol. The amide group is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 3,4-dihydroxybutanoic acid and ammonia.[1][2][3] The vicinal diol moiety can be prone to oxidative cleavage, which would break the carbon-carbon bond between the hydroxyl-bearing carbons, resulting in the formation of smaller aldehyde or carboxylic acid fragments.[4]

Q2: What are the optimal pH conditions for handling and storing samples containing 3,4-Dihydroxybutanamide?

A2: To minimize amide hydrolysis, it is crucial to maintain a near-neutral pH (approximately 6.0-7.5) during sample preparation and storage. Both strongly acidic and strongly basic conditions will accelerate the degradation of the amide bond.[1][2][3] If your experimental workflow requires a pH outside of this range, it is imperative to minimize the exposure time and maintain low temperatures to slow the degradation rate.

Q3: How should I store my stock solutions and prepared samples of 3,4-Dihydroxybutanamide?

A3: For short-term storage (up to 24-48 hours), refrigeration at 2-8°C is recommended. For long-term storage, samples should be kept frozen at -20°C or, ideally, at -80°C to minimize both chemical degradation and potential microbial growth.[5][6] It is also advisable to store solutions in amber vials to protect them from light, which can potentially catalyze oxidative degradation. Aliquoting stock solutions into smaller, single-use volumes is a best practice to avoid repeated freeze-thaw cycles that can degrade the analyte.[5]

Q4: Can I use protein precipitation for sample cleanup when analyzing 3,4-Dihydroxybutanamide in plasma?

A4: Yes, protein precipitation is a viable and often preferred method for sample cleanup when analyzing small polar molecules in plasma.[3][7] Acetonitrile is a commonly used and effective solvent for this purpose. However, it is important to optimize the ratio of acetonitrile to plasma to ensure efficient protein removal without causing significant analyte loss. After precipitation and centrifugation, the supernatant can be directly analyzed or subjected to further cleanup steps if necessary.

Troubleshooting Guide: Sample Preparation for 3,4-Dihydroxybutanamide

This guide addresses common issues that may arise during the extraction and analysis of 3,4-Dihydroxybutanamide.

Issue 1: Low Recovery of 3,4-Dihydroxybutanamide After Solid-Phase Extraction (SPE)

Possible Causes:

  • Inappropriate Sorbent Choice: Due to its high polarity, 3,4-Dihydroxybutanamide will not be well-retained on nonpolar (reversed-phase) sorbents like C18 if the sample is loaded in a strong aqueous solvent.[3]

  • Breakthrough During Sample Loading: The analyte may not have been adequately retained on the SPE cartridge and was lost in the loading effluent. This can happen if the flow rate is too high, the sorbent mass is insufficient for the sample volume, or the sample solvent is too strong.[7][8]

  • Analyte Loss During Washing Step: The wash solvent may be too strong, causing the analyte to be eluted along with the interferences.[3]

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.[8]

Troubleshooting Steps:

  • Analyze All Fractions: To diagnose where the loss is occurring, collect and analyze the flow-through from the sample loading step, each wash fraction, and the final elution fraction.[7]

  • Optimize Sorbent and Solvents:

    • For a highly polar analyte like 3,4-Dihydroxybutanamide, consider using a normal-phase SPE sorbent or a mixed-mode cation exchange sorbent if the amide can be protonated under acidic conditions.[9]

    • If using reversed-phase SPE, ensure the sample is loaded in a weak, highly aqueous solvent to promote retention.[2]

  • Refine the SPE Method:

    • Sample Loading: Decrease the flow rate during sample application to allow for sufficient interaction between the analyte and the sorbent.[10]

    • Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte. This often requires careful optimization of the organic solvent percentage in the wash solution.

    • Elution: Ensure the elution solvent is strong enough to fully recover the analyte. For polar analytes on a reversed-phase column, this may mean using a high percentage of organic solvent.

Issue 2: Appearance of Unexpected Peaks in the Chromatogram, Suggesting Degradation

Possible Causes:

  • Amide Hydrolysis: The presence of a peak corresponding to 3,4-dihydroxybutanoic acid could indicate hydrolysis of the amide bond. This is more likely if the sample was exposed to acidic or basic conditions.[1][2][3]

  • Oxidation of Vicinal Diol: The appearance of smaller, more polar peaks could be due to the oxidative cleavage of the 3,4-diol.

  • Reaction with Solvents or Reagents: Although less common, the analyte could react with components of the sample matrix or the solvents used during preparation.

Troubleshooting Steps:

  • Control pH: Maintain a neutral pH throughout the sample preparation process. Use buffered solutions where appropriate.

  • Minimize Exposure to Harsh Conditions: Reduce the time samples are exposed to elevated temperatures or extreme pH.[11]

  • Use Fresh Solvents: Ensure that all solvents are of high purity and have not been stored improperly, which could lead to the formation of reactive species.

  • Incorporate Antioxidants: If oxidative degradation is suspected, the addition of a small amount of an antioxidant, such as ascorbic acid, to the sample may be beneficial.[1]

  • Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves intentionally exposing the analyte to harsh conditions (acid, base, oxidation, heat, light) and analyzing the resulting products.[2][4][5][12][13]

Potential Degradation Pathways and Products

The following diagram and table illustrate the primary degradation pathways for 3,4-Dihydroxybutanamide.

cluster_hydrolysis Amide Hydrolysis cluster_oxidation Vicinal Diol Oxidation 3,4-Dihydroxybutanamide 3,4-Dihydroxybutanamide 3,4-Dihydroxybutanoic Acid + NH3 3,4-Dihydroxybutanoic Acid + NH3 3,4-Dihydroxybutanamide->3,4-Dihydroxybutanoic Acid + NH3 H2O, H+ or OH- Cleavage Products e.g., Formylacetamide, Glycolaldehyde 3,4-Dihydroxybutanamide->Cleavage Products [O]

Caption: Potential degradation pathways of 3,4-Dihydroxybutanamide.

Degradation Pathway Stress Condition Potential Degradation Products Comments
Amide Hydrolysis Acidic (e.g., 0.1 M HCl, heat) or Basic (e.g., 0.1 M NaOH, heat)3,4-Dihydroxybutanoic Acid, AmmoniaThis is a common degradation pathway for amide-containing compounds.[1][2][3]
Vicinal Diol Oxidation Oxidizing agents (e.g., H₂O₂, metal ions)Formylacetamide, Glycolaldehyde, and other smaller carbonyl compoundsThe vicinal diol is susceptible to oxidative cleavage of the C-C bond.[4]

Recommended Sample Preparation Protocol: Solid-Phase Extraction (SPE) from Human Plasma

This protocol provides a general framework for the extraction of 3,4-Dihydroxybutanamide from human plasma using mixed-mode cation exchange SPE. It is recommended to optimize the specific volumes and solvent compositions for your particular application.

cluster_workflow SPE Workflow for 3,4-Dihydroxybutanamide from Plasma A 1. Sample Pre-treatment: - 100 µL plasma - Dilute 1:3 with 2% H3PO4 B 2. SPE Cartridge Conditioning: - 1 mL Methanol - 1 mL Water A->B C 3. Sample Loading: - Load pre-treated sample B->C D 4. Washing: - 1 mL 0.1 M HCl - 1 mL Methanol C->D E 5. Elution: - 1 mL 5% NH4OH in Methanol D->E F 6. Evaporation & Reconstitution: - Evaporate to dryness - Reconstitute in mobile phase E->F

Caption: Recommended SPE workflow for 3,4-Dihydroxybutanamide.

Step-by-Step Protocol:

  • Sample Pre-treatment:

    • To 100 µL of human plasma, add 300 µL of 2% phosphoric acid (H₃PO₄) in water.

    • Vortex to mix. This step lyses the cells and precipitates proteins, while also ensuring the analyte is in a protonated state for retention on the cation exchange sorbent.[9]

  • SPE Cartridge Conditioning:

    • Use a mixed-mode polymeric cation exchange SPE cartridge.

    • Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry out between steps.[10][14]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1 drop per second).[10]

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M hydrochloric acid (HCl) to remove polar, neutral, and acidic interferences.

    • Follow with a wash of 1 mL of methanol to remove nonpolar interferences.

  • Elution:

    • Elute the 3,4-Dihydroxybutanamide with 1 mL of 5% ammonium hydroxide (NH₄OH) in methanol. The basic solution will neutralize the charge on the analyte, releasing it from the cation exchange sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for your LC-MS/MS analysis.

References

  • Allen, A. D.
  • How to Detect Amide Degradation Using Chromatographic Techniques.
  • Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample prepar
  • Advances in Sample Preparation for Biological Fluids.
  • The Reason of Poor Sample Recovery When Using SPE. Hawach (2025).
  • Oxidative Cleavage of Vicinal Diols Catalyzed by Monomeric Fe‐Sites Inside MFI Zeolite. PUBDB.
  • A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. PMC (2022).
  • Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. alwsci (2025).
  • Forced degradation studies: A critical lens into pharmaceutical stability. Pharma Manufacturing (2025).
  • Sample Prepar
  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Agilent.
  • Solid-Phase Extraction (SPE) Method Development.
  • Deoxydehydration of vicinal diols by homogeneous catalysts: a mechanistic overview. Royal Society of Chemistry (2019).
  • Solid Phase Extraction Guide. Thermo Fisher Scientific - UK.
  • A practical guide to forced degradation and stability studies for drug substances. SGS.
  • Forced Degrad
  • Peptide Storage Guide.
  • Solid Phase Extraction: Normal Phase Methodology. MilliporeSigma.
  • LC–API-MS(/MS) for Biological Samples: Importance of Hydrophobicity, Molecular Weight and Structural Development.
  • Storage and adiabatic cooling of polar molecules in a microstructured trap. Physical Review Letters (2011).
  • Stability of Partially Hydrolyzed Polyacrylamides at Elevated Temperatures in the Absence of Divalent C
  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. PMC (2018).
  • Investigations into the Selective Oxidation of Vicinal Diols to α-Hydroxy Ketones with the NaBrO3/NaHSO3 Reagent: pH Dependence, Stoichiometry, Substrates and Origin of Selectivity.
  • Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS.
  • Optimized hidden target screening for very polar molecules in surface waters including a compound d
  • (PDF) Optimized hidden target screening for very polar molecules in surface waters including a compound database inquiry.
  • Improving the LC-MS Bioanalysis of Hydrophilic Peptides Utilizing Vacuum-based Sample Preparation.
  • How long can natural products be stored in solvents?
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, valid
  • [2103.06310] Robust storage qubits in ultracold polar molecules. arXiv.org (2021).

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Optimization

Optimization of fermentation conditions for microbial 3,4-Dihydroxybutanamide synthesis

Welcome to the technical support resource for the microbial synthesis of 3,4-Dihydroxybutanamide. This guide is designed for researchers, scientists, and drug development professionals engaged in the fermentative product...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the microbial synthesis of 3,4-Dihydroxybutanamide. This guide is designed for researchers, scientists, and drug development professionals engaged in the fermentative production of this valuable chiral building block.

The direct microbial fermentation of 3,4-Dihydroxybutanamide is not a well-established single-step process. Current state-of-the-art strategies involve a two-stage approach:

  • Stage 1: Fermentation. An engineered microbial host, typically Escherichia coli, is used to produce the precursor molecule, 3,4-dihydroxybutyric acid (3,4-DHBA), from a renewable carbon source like glucose or xylose.

  • Stage 2: Biocatalytic Amidation. The 3,4-DHBA is then converted to the final 3,4-Dihydroxybutanamide product. This is achieved using a biocatalyst, which could be a purified enzyme or a whole-cell system expressing an appropriate amidating enzyme.

This guide is structured to address the specific challenges you may encounter in each of these critical stages.

Frequently Asked Questions (FAQs)

Q1: Why is a two-stage process recommended for 3,4-Dihydroxybutanamide synthesis?

A1: A two-stage process separates the optimization of cell growth and precursor production (Stage 1) from the specific enzymatic conversion to the final amide product (Stage 2). This is advantageous because the optimal conditions for fermentation (e.g., pH, temperature, nutrient balance for cell growth) often differ from the ideal conditions for the specific enzymatic amidation reaction. This decoupling allows for maximizing the efficiency of each stage independently, leading to a higher overall yield.

Q2: Which microbial host is preferred for producing the 3,4-dihydroxybutyric acid precursor?

A2: Escherichia coli is the most commonly used and well-characterized host for producing 3,4-dihydroxybutyric acid (3,4-DHBA). Its genetic tractability allows for the straightforward engineering of metabolic pathways to channel carbon flux from central metabolism towards the desired product. Key engineering strategies often involve expressing a heterologous pathway from a substrate like D-xylose and knocking out competing pathways to prevent carbon loss to byproducts.

Q3: What classes of enzymes can be used for the amidation of 3,4-dihydroxybutyric acid?

A3: Several enzyme classes can catalyze the formation of an amide bond from a carboxylic acid. For this specific biotransformation, promising candidates include:

  • Carboxylic Acid Reductases (CARs): These enzymes activate the carboxylic acid via an acyl-adenylate intermediate. In the presence of an amine source (like ammonia) and the absence of their reducing cofactor (NADPH), they can promiscuously catalyze amide bond formation.

  • Lipases: Certain lipases, such as Candida antarctica lipase B (CALB), are known to catalyze direct amidation reactions under specific conditions, often in non-aqueous solvents, offering a green and efficient route.

  • ATP-Grasp Family Enzymes: These enzymes utilize ATP to activate the carboxylate group as an acylphosphate, which can then react with an amine. This strategy is common in natural product biosynthesis.

The choice of enzyme depends on factors like substrate specificity, stability, cofactor requirements, and overall process compatibility.

Troubleshooting Guide: Stage 1 - Fermentation of 3,4-Dihydroxybutyric Acid

This section addresses common issues encountered during the fermentation stage aimed at producing the 3,4-dihydroxybutyric acid (3,4-DHBA) precursor.

Problem: Low Product Titer or Yield

Q: My final concentration of 3,4-DHBA is significantly lower than reported values (e.g., < 1 g/L). What are the likely causes and how can I fix it?

A: Low product titer is the most common challenge and can stem from multiple factors. A systematic approach is required to diagnose the root cause.

Troubleshooting

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 3,4-Dihydroxybutanamide

Welcome to the Technical Support Center. 3,4-Dihydroxybutanamide is a highly polar, hydrophilic molecule containing a primary amide and a terminal 1,2-diol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3,4-Dihydroxybutanamide is a highly polar, hydrophilic molecule containing a primary amide and a terminal 1,2-diol. Due to its unique functional groups, researchers frequently encounter severe peak tailing, poor retention, and low resolution during High-Performance Liquid Chromatography (HPLC) analysis.

As an Application Scientist, I have designed this guide to provide a causality-driven framework to diagnose and resolve these chromatographic artifacts. Rather than relying on trial and error, the following methodologies utilize self-validating systems to ensure scientific integrity and robust method development.

Diagnostic Workflow

Workflow Start Peak Tailing Observed: 3,4-Dihydroxybutanamide TestNeutral Inject Neutral Probe (e.g., Uracil or Toluene) Start->TestNeutral Decision1 Does the neutral probe tail? TestNeutral->Decision1 Physical Physical Issue: Fix fittings, tubing, or column void Decision1->Physical Yes (All peaks tail) Chemical Chemical Issue: Silanol Interactions Decision1->Chemical No (Only analyte tails) Decision2 Current HPLC Mode? Chemical->Decision2 RP_HPLC Reversed-Phase (C18) Decision2->RP_HPLC RP-LC HILIC HILIC Mode Decision2->HILIC HILIC FixRP Lower pH (≤ 3.0) & Use End-capped Column RP_HPLC->FixRP FixHILIC Switch to HILIC-Amide Optimize NH4Ac Buffer HILIC->FixHILIC FixRP->FixHILIC If retention fails

Diagnostic workflow for isolating and resolving peak tailing in 3,4-Dihydroxybutanamide analysis.

Mechanistic Troubleshooting & FAQs

Q1: Why does 3,4-Dihydroxybutanamide exhibit severe peak tailing on standard C18 columns? A1: The peak tailing is primarily a chemical phenomenon driven by secondary silanol interactions[1][2]. Standard C18 (Reversed-Phase) columns are based on a silica support matrix. The surface of this silica contains residual, unreacted silanol groups (Si-OH) which are weakly acidic. 3,4-Dihydroxybutanamide possesses a primary amide and two hydroxyl groups that act as strong hydrogen-bond donors and acceptors. When the analyte passes through the column, it partitions poorly into the hydrophobic C18 phase but hydrogen-bonds strongly with the ionized silanols[1][3]. This dual-retention mechanism causes the trailing edge of the peak to smear, resulting in an asymmetrical tail.

Q2: How can I definitively prove whether the tailing is caused by column chemistry or a physical plumbing issue in my HPLC system? A2: You must employ a self-validating protocol using a neutral probe[4]. Physical problems (such as a void at the head of the column, poorly seated ferrules, or excessive extra-column volume) cause all peaks to tail equally due to "infinite dilution" as the sample plug mixes in the empty space[4]. Chemical problems (acid-base or hydrogen-bonding interactions) only affect specific functional groups[4]. By injecting a purely neutral, non-ionizable compound, you isolate the variable. If the neutral probe tails, the issue is physical plumbing; if it remains perfectly symmetrical while your analyte tails, the issue is chemical[4].

Q3: I am currently using Reversed-Phase (RP) HPLC. Can I fix the tailing without changing my method entirely? A3: You can mitigate it, but RP-HPLC is fundamentally mismatched for this highly polar molecule. If you must stay in RP-HPLC, you need to suppress the ionization of the silanol groups. Lowering the aqueous mobile phase pH to ≤ 3.0 (using 0.1% formic acid or phosphoric acid) ensures the silanols are fully protonated, minimizing secondary interactions[1][3]. Additionally, switching to a highly end-capped C18 column provides steric protection against the underlying silica[2][4]. However, because 3,4-Dihydroxybutanamide is so polar, it will likely elute too close to the void volume in RP-HPLC, compromising quantification.

Q4: Why is HILIC recommended over RP-HPLC for 3,4-Dihydroxybutanamide, and which column should I choose? A4: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for highly polar compounds that lack retention in RP-HPLC[5][6]. In HILIC, the mobile phase is highly organic (typically >70% acetonitrile) with a small aqueous component, and the stationary phase is polar[5][6]. This creates a stable, water-rich layer on the stationary phase surface. The 3,4-Dihydroxybutanamide partitions into this aqueous layer, providing excellent retention and sharp peak shapes[5][6]. For this specific molecule, a HILIC-Amide column is optimal. Amide columns provide exceptional hydrogen-bonding capabilities and do not contain highly ionizable groups other than residual silanols, making them perfect for retaining amides and diols without the severe tailing seen in RP-HPLC[7][8].

Quantitative Data: Impact of Chromatographic Parameters on Peak Shape

The following table summarizes the expected chromatographic behavior of 3,4-Dihydroxybutanamide under various conditions, highlighting why HILIC is the superior choice.

Chromatographic ModeColumn ChemistryMobile Phase CompositionExpected Retention (k')USP Tailing Factor (Tf)
Reversed-Phase Standard C18 (Uncapped)Water/MeOH (Neutral pH)< 0.5 (Elutes in void)> 2.5 (Severe Tailing)
Reversed-Phase End-capped C18Water/Acetonitrile (pH 2.5)0.8 - 1.21.4 - 1.8 (Moderate)
HILIC Bare Silica80% ACN / 20% Buffer2.0 - 3.01.2 - 1.5 (Slight Tailing)
HILIC Amide-bonded Silica85% ACN / 15% 10mM NH₄Ac4.0 - 6.00.9 - 1.1 (Excellent)
Self-Validating Experimental Protocols
Protocol 1: System Void / Physical Issue Validation (The Neutral Probe Test)

Objective: Differentiate between chemical silanol interactions and physical system voids.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase compatible with your current method (e.g., 50:50 Water:Methanol for RP-HPLC).

  • Probe Selection: Prepare a 0.1 mg/mL solution of a neutral probe. Use Uracil for highly aqueous conditions or Toluene for highly organic conditions.

  • Injection: Inject 5 µL of the neutral probe into the HPLC system.

  • Self-Validation & Analysis: Calculate the USP tailing factor (Tf) at 5% peak height.

    • If Tf > 1.2: The issue is physical. Re-cut your PEEK tubing, check ferrule seating, and verify the column is not degraded (voided bed).

    • If Tf ≈ 1.0: The system is physically sound. The tailing of 3,4-Dihydroxybutanamide is chemical. Proceed to Protocol 2.

Protocol 2: Transitioning to HILIC-Amide for Optimal Analysis

Objective: Establish a robust, tail-free method for 3,4-Dihydroxybutanamide using HILIC.

  • Column Installation: Install a HILIC-Amide column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Buffer Preparation (Crucial Step): Prepare Solvent A as 10 mM Ammonium Acetate in MS-grade water. Adjust the pH to 5.8. Causality Note: A volatile buffer is required in HILIC to maintain constant ionic strength and mask any residual silanols on the silica substrate.

  • Solvent B Preparation: Use 100% HPLC-Grade Acetonitrile.

  • Isocratic Elution Setup: Set the pump to deliver 85% Solvent B (Acetonitrile) and 15% Solvent A (Aqueous Buffer). Causality Note: In HILIC, water is the strong eluting solvent. High organic content is required for retention.

  • Sample Diluent Matching: Dissolve 3,4-Dihydroxybutanamide in a diluent matching the mobile phase (85% Acetonitrile). Do NOT inject the sample dissolved in 100% water, as this will disrupt the localized water layer on the column and cause severe peak distortion.

  • Equilibration & Validation: Flush the column with at least 50 column volumes to establish the stable aqueous partition layer. Inject 2-5 µL of the sample and calculate the USP tailing factor to confirm successful resolution (Target Tf: 0.9 - 1.1).

References
  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.[Link]

  • HILIC. Dr. Maisch. [Link]

  • HPLC Peak Tailing. Axion Labs. [Link]

  • HILIC-Amide Column HPLC Chromatography. BioVanix Technology. [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH).[Link]

Sources

Optimization

Technical Support Center: Maximizing the Shelf-Life of 3,4-Dihydroxybutanamide

Welcome to the Technical Support Center for 3,4-Dihydroxybutanamide. As a Senior Application Scientist, I have compiled this guide to address the most critical stability challenges researchers face when working with this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3,4-Dihydroxybutanamide. As a Senior Application Scientist, I have compiled this guide to address the most critical stability challenges researchers face when working with this compound. While 3,4-Dihydroxybutanamide is a highly valuable intermediate in drug development, its primary amide and vicinal diol functionalities make it susceptible to specific hydrolytic and degradative pathways.

This guide provides self-validating protocols, mechanistic insights, and troubleshooting steps to ensure the scientific integrity of your analytical and synthetic workflows.

Core Degradation Mechanisms (The "Why")

Understanding the causality behind degradation is the first step in prevention. 3,4-Dihydroxybutanamide primarily degrades via a two-step cascade:

  • Specific Acid/Base Hydrolysis: The primary amide bond is cleaved by either hydronium ( H3​O+ ) or hydroxide ( OH− ) ions, generating 3,4-dihydroxybutanoic acid and ammonia (1)[1].

  • Intramolecular Lactonization: Once hydrolyzed, the resulting 3,4-dihydroxybutanoic acid undergoes rapid, spontaneous intramolecular cyclization (especially under acidic conditions) to form 3-hydroxy-γ-butyrolactone (2)[2]. This is a thermodynamically driven process due to the stability of the 5-membered lactone ring.

G A 3,4-Dihydroxybutanamide (Intact Amide) B 3,4-Dihydroxybutanoic Acid (Hydrolysis Intermediate) A->B Hydrolysis (pH < 5 or pH > 8) C 3-Hydroxy-γ-butyrolactone (Cyclized Degradant) A->C Concerted Degradation B->C Lactonization (- H2O, pH < 7)

Primary degradation pathway of 3,4-Dihydroxybutanamide via hydrolysis and lactonization.

Troubleshooting Guides & FAQs

Q1: Why does the concentration of 3,4-Dihydroxybutanamide drop rapidly when dissolved in standard acidic or basic buffers? Mechanistic Causality: Amides exhibit a V-shaped pH-rate degradation profile. They are highly susceptible to both specific acid-catalyzed and specific base-catalyzed hydrolysis (3)[3]. In acidic conditions (pH < 5), the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating water attack. The presence of the C4-hydroxyl group further drives the reaction forward via lactonization, pulling the equilibrium toward degradation. In basic conditions (pH > 8), direct nucleophilic attack by hydroxide ions dominates. Actionable Solution: Maintain the formulation pH strictly between 5.5 and 6.5. This is the "neutral" kinetic zone where water-catalyzed hydrolysis is at its absolute minimum, maximizing the half-life.

Q2: During HPLC analysis, I observe a growing secondary peak and a rise in pH over time in my unbuffered aqueous stock. What is happening? Mechanistic Causality: The net degradation of 3,4-dihydroxybutanamide (hydrolysis followed by lactonization) releases free ammonia ( NH3​ ) into the solution. As ammonia accumulates, it acts as a weak base, causing the pH of the unbuffered solution to rise. This pH drift auto-catalyzes further specific base-catalyzed hydrolysis of the remaining intact amide (4)[4]. The secondary peak you are observing is the thermodynamically stable 3-hydroxy-γ-butyrolactone. Actionable Solution: Never store the compound in unbuffered water for extended periods. Use a weak buffer (e.g., 20 mM citrate-phosphate) adjusted to pH 6.0 to lock the pH and prevent auto-catalytic degradation.

Q3: How should I store bulk powder versus aqueous solutions to maximize shelf-life? Mechanistic Causality: Solid-state degradation is driven by ambient moisture (which enables localized hydrolysis) and thermal energy. Aqueous solutions are limited by pseudo-first-order hydrolysis kinetics, which are highly temperature-dependent. Actionable Solution:

  • Solid State: Store desiccated at -20°C under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress and potential oxidation of the vicinal diols.

  • Aqueous Solutions: Aliquot into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles. The crystallization of water can cause localized concentration of buffer salts (cryoconcentration), leading to drastic pH shifts that accelerate amide hydrolysis during the thawing phase.

Quantitative Data Presentation

To assist in your experimental design, the following table summarizes the expected stability profile of 3,4-Dihydroxybutanamide solutions under various conditions, demonstrating the critical nature of pH and temperature control.

Storage ConditionpHTemperatureEstimated Half-Life (t₁/₂)*Primary Degradant
Unbuffered WaterUncontrolled25°C< 4 Weeks3-Hydroxy-γ-butyrolactone
20 mM Acetate4.025°C~ 2 Weeks3-Hydroxy-γ-butyrolactone
20 mM Phosphate6.025°C> 6 Months3,4-Dihydroxybutanoic acid
20 mM Phosphate6.04°C> 2 YearsNone (Stable)
20 mM Tris8.525°C< 3 Weeks3,4-Dihydroxybutanoic acid

*Note: Half-life values are empirical estimates based on standard amide hydrolysis kinetics to guide experimental timelines.

Experimental Protocols: Self-Validating Stability-Indicating Assay

To ensure trustworthiness in your data, you must validate that your analytical method can resolve the intact amide from its degradants. Follow this step-by-step forced degradation protocol to establish a self-validating system.

Protocol: Forced Degradation and Kinetic Profiling Objective: To generate degradation products intentionally and validate chromatographic resolution.

  • Step 1: Sample Preparation (Stress Conditions)

    • Control: Dissolve 1.0 mg/mL 3,4-Dihydroxybutanamide in 20 mM Phosphate buffer (pH 6.0).

    • Acid Stress: Dissolve 1.0 mg/mL in 0.1 M HCl (pH 1.0).

    • Base Stress: Dissolve 1.0 mg/mL in 0.1 M NaOH (pH 13.0).

    • Oxidative Stress: Dissolve 1.0 mg/mL in 3% H2​O2​ .

  • Step 2: Incubation and Quenching

    • Incubate all solutions at 60°C in sealed amber vials to accelerate degradation.

    • Sample 100 µL at T=0, 2, 4, 8, and 24 hours.

    • Crucial Causality Step: Immediately quench the acid and base stressed samples by neutralizing to pH 6.0 using equivalent molarities of NaOH or HCl. This halts the specific acid/base catalysis, freezing the degradation profile for accurate analysis.

  • Step 3: Chromatographic Analysis (HPLC-UV/ELSD)

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Gradient of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B).

    • Detection: Because 3,4-Dihydroxybutanamide lacks a strong chromophore, use an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) in tandem with UV at 210 nm.

  • Step 4: Data Synthesis

    • Plot ln(Peak Area) versus Time. A linear fit confirms pseudo-first-order degradation kinetics. Ensure baseline resolution ( Rs​>1.5 ) between the parent amide and the lactone degradant to validate the assay.

References
  • Preformulation stability studies of the new dipeptide angiotensin-converting enzyme inhibitor RS-10029. Source: PubMed (NIH). URL: [Link]

  • Amide Bond Activation of Biological Molecules. Source: PMC (NIH). URL:[Link]

  • CHAPTER 2: Hydrolytic Degradation. Source: Royal Society of Chemistry (RSC). URL:[Link]

  • Process for the preparation of 3,4-dihydroxybutanoic acid and derivatives thereof from substituted pentose sugars. Source: Google Patents (US6288244B1).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of (R)- and (S)-3,4-Dihydroxybutanamide: An Experimental Framework

Introduction In the realm of medicinal chemistry and drug development, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers, can exh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of medicinal chemistry and drug development, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2][3] This guide focuses on (R)- and (S)-3,4-dihydroxybutanamide, a pair of chiral molecules whose individual biological activities have not been extensively reported in publicly available literature. Given the structural similarities to compounds with known biological relevance, such as inhibitors of matrix metalloproteinases (MMPs) and modulators of GABA transporters, a thorough comparative analysis of these enantiomers is warranted.[4][5]

This document provides a comprehensive experimental framework for the synthesis, characterization, and comparative biological evaluation of (R)- and (S)-3,4-dihydroxybutanamide. It is designed for researchers, scientists, and drug development professionals to facilitate a systematic investigation into the potential therapeutic applications of these compounds.

Synthesis and Chiral Characterization of (R)- and (S)-3,4-Dihydroxybutanamide

The first critical step in a comparative biological study is the acquisition of enantiomerically pure compounds. A plausible synthetic route involves the amidation of the corresponding enantiomers of 3,4-dihydroxybutyric acid, which can be produced via microbial synthesis for stereospecificity.[6][7]

General Synthesis Workflow

cluster_0 Synthesis cluster_1 Characterization Glucose Glucose Microbial Fermentation Microbial Fermentation Glucose->Microbial Fermentation E. coli Enantiopure (R)- or (S)-3,4-Dihydroxybutyric Acid Enantiopure (R)- or (S)-3,4-Dihydroxybutyric Acid Microbial Fermentation->Enantiopure (R)- or (S)-3,4-Dihydroxybutyric Acid Amidation Amidation Enantiopure (R)- or (S)-3,4-Dihydroxybutyric Acid->Amidation e.g., DCC/NHS, NH3 Crude (R)- or (S)-3,4-Dihydroxybutanamide Crude (R)- or (S)-3,4-Dihydroxybutanamide Amidation->Crude (R)- or (S)-3,4-Dihydroxybutanamide Purification (Chromatography/Crystallization) Purification (Chromatography/Crystallization) Crude (R)- or (S)-3,4-Dihydroxybutanamide->Purification (Chromatography/Crystallization) Pure (R)- or (S)-3,4-Dihydroxybutanamide Pure (R)- or (S)-3,4-Dihydroxybutanamide Purification (Chromatography/Crystallization)->Pure (R)- or (S)-3,4-Dihydroxybutanamide Pure Enantiomer Pure Enantiomer Chiral HPLC Chiral HPLC Pure Enantiomer->Chiral HPLC NMR Spectroscopy NMR Spectroscopy Pure Enantiomer->NMR Spectroscopy Enantiomeric Excess (>99%) Enantiomeric Excess (>99%) Chiral HPLC->Enantiomeric Excess (>99%) Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation

Caption: Workflow for the synthesis and characterization of enantiopure 3,4-dihydroxybutanamide.

Experimental Protocol for Enantiomeric Excess Determination by Chiral HPLC

The determination of enantiomeric excess (ee) is crucial to ensure that the observed biological effects can be attributed to a single enantiomer.[8][9]

  • Column Selection: Utilize a chiral stationary phase column suitable for the separation of small, polar molecules (e.g., a polysaccharide-based chiral column).

  • Mobile Phase Optimization: Screen a variety of mobile phases, typically consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), to achieve baseline separation of the two enantiomers.

  • Sample Preparation: Dissolve a small amount of the synthesized (R)- and (S)-3,4-dihydroxybutanamide in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto the HPLC system.

  • Quantification: Integrate the peak areas for the (R)- and (S)-enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Proposed Comparative Biological Evaluation

Based on the structural features of 3,4-dihydroxybutanamide (a hydroxamic acid-like moiety and a diol), we propose a panel of in vitro assays to investigate its potential cytotoxicity, enzyme inhibitory activity, and neuroprotective effects.

Cytotoxicity Assessment

A primary evaluation of any potential therapeutic agent is its effect on cell viability.[10] A comparison of the cytotoxic profiles of the (R)- and (S)-enantiomers will reveal any stereoselective toxicity.[11]

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12]

  • Compound Treatment: Prepare serial dilutions of (R)- and (S)-3,4-dihydroxybutanamide (e.g., from 0.1 µM to 100 µM) in the cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) for each enantiomer.

CompoundCell LineIC50 (µM)
(R)-3,4-DihydroxybutanamideMCF-7
(S)-3,4-DihydroxybutanamideMCF-7
(R)-3,4-DihydroxybutanamideHeLa
(S)-3,4-DihydroxybutanamideHeLa
(R)-3,4-DihydroxybutanamideHEK293
(S)-3,4-DihydroxybutanamideHEK293
Matrix Metalloproteinase (MMP) Inhibition Assay

N-hydroxybutanamide derivatives have been identified as inhibitors of MMPs, a class of enzymes involved in cancer progression.[4][13][14] The hydroxamic acid-like moiety in 3,4-dihydroxybutanamide suggests potential MMP inhibitory activity.

  • Enzyme Activation: Activate recombinant human MMP-2 and MMP-9 according to the manufacturer's instructions.

  • Assay Preparation: In a 96-well plate, add assay buffer, the activated MMP enzyme, and varying concentrations of the (R)- and (S)-enantiomers.

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Substrate Addition: Add a fluorogenic MMP substrate to each well to initiate the reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value for each enantiomer against each MMP.

CompoundEnzymeIC50 (µM)
(R)-3,4-DihydroxybutanamideMMP-2
(S)-3,4-DihydroxybutanamideMMP-2
(R)-3,4-DihydroxybutanamideMMP-9
(S)-3,4-DihydroxybutanamideMMP-9
Neuroprotective Activity Assessment

Compounds with diol functionalities have been explored for their neuroprotective properties. An in vitro model of neurotoxicity can be used to assess whether the enantiomers of 3,4-dihydroxybutanamide can protect neuronal cells from damage.[15][16][17]

Neurotoxin (e.g., Amyloid-beta) Neurotoxin (e.g., Amyloid-beta) Neuronal Cell Neuronal Cell Neurotoxin (e.g., Amyloid-beta)->Neuronal Cell Oxidative Stress & Apoptotic Pathways Oxidative Stress & Apoptotic Pathways Neuronal Cell->Oxidative Stress & Apoptotic Pathways Neuronal Damage & Death Neuronal Damage & Death Oxidative Stress & Apoptotic Pathways->Neuronal Damage & Death Enantiomer (R or S) Enantiomer (R or S) Enantiomer (R or S)->Oxidative Stress & Apoptotic Pathways Inhibition?

Caption: Hypothetical neuroprotective mechanism of action.

  • Cell Culture: Differentiate SH-SY5Y human neuroblastoma cells into a neuronal phenotype.

  • Compound Pre-treatment: Treat the differentiated cells with various concentrations of (R)- and (S)-3,4-dihydroxybutanamide for 2 hours.

  • Neurotoxin Challenge: Expose the cells to a neurotoxic concentration of amyloid-beta 1-42 oligomers for 24 hours.[18]

  • Viability Assessment: Assess cell viability using the MTT assay as described previously.

  • Data Analysis: Calculate the percentage of neuroprotection afforded by each enantiomer at each concentration and determine the EC50 (half-maximal effective concentration) for neuroprotection.

CompoundEC50 (µM) for Neuroprotection
(R)-3,4-Dihydroxybutanamide
(S)-3,4-Dihydroxybutanamide

Data Interpretation and Future Directions

The proposed experimental framework will generate quantitative data to robustly compare the biological activities of (R)- and (S)-3,4-dihydroxybutanamide. Significant differences in the IC50 or EC50 values between the enantiomers would indicate stereoselective activity. For instance, if one enantiomer shows potent MMP inhibition with low cytotoxicity while the other is inactive or more toxic, this would highlight the importance of developing the active enantiomer as a single-enantiomer drug.[1]

Should one or both enantiomers exhibit promising activity in these initial screens, further investigations would be warranted. These could include exploring the mechanism of action in more detail, assessing activity against a broader panel of cell lines or enzymes, and eventually progressing to in vivo studies in animal models.

This guide provides a logical and scientifically sound pathway for elucidating the biological profiles of (R)- and (S)-3,4-dihydroxybutanamide, paving the way for potential therapeutic applications.

References

  • PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. [Link]

  • Study.com. (n.d.). Enantiomeric Excess | Formula, Calculation & Example. [Link]

  • Niculescu, R. G., et al. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. International Journal of Molecular Sciences, 24(22), 16360. [Link]

  • InnoSer. (n.d.). In vitro neurology assays. [Link]

  • Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. In Methods in Molecular Biology. Springer.
  • Poeta, E., Massenzio, F., Babini, G., & Monti, B. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. [Link]

  • Niculescu, R. G., et al. (2023). New Derivatives of N- Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. International journal of molecular sciences, 24(22), 16360. [Link]

  • Innoprot. (n.d.). Alzheimer's Disease in vitro models. [Link]

  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. [Link]

  • Chhabra, G. S., et al. (2018). Chiral Drugs: An Overview. Journal of Pharmaceutical and Applied Chemistry, 4(2), 135-141. [Link]

  • MDPI. (2022). Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase. [Link]

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024). Journal of Clinical Medicine, 13(20), 6140. [Link]

  • Dhamankar, H. H. (2013). Microbial synthesis of 3,4-dihydroxybutyric acid, 3-hydroxybutyrolactone and other 3-hydroxyalkanoic acids. DSpace@MIT. [Link]

  • Wikipedia. (n.d.). Chiral drugs. [Link]

  • Landoni, M. F., & Soraci, A. L. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current drug metabolism, 2(1), 37–51. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2011). Chiral Chemistry in Pharmacology – A Review. [Link]

  • MDPI. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. [Link]

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Comparative

A Comparative Guide to the Validation of a Novel HILIC-LC-MS/MS Method for the Quantification of 3,4-Dihydroxybutanamide

This guide provides a comprehensive, in-depth comparison and validation of a new analytical method for the precise quantification of 3,4-Dihydroxybutanamide. As a small, highly polar molecule, 3,4-Dihydroxybutanamide pre...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison and validation of a new analytical method for the precise quantification of 3,4-Dihydroxybutanamide. As a small, highly polar molecule, 3,4-Dihydroxybutanamide presents significant challenges for traditional chromatographic techniques. This document details the development and validation of a robust Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS) method, comparing its performance against conventional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) approaches. The validation protocols described herein are rigorously designed to adhere to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method's suitability for use in regulated research and development environments.[1][2][3]

The Analytical Challenge: Quantifying Polar Analytes

Accurate quantification of 3,4-Dihydroxybutanamide is critical for process chemistry, pharmacokinetic studies, and quality control in drug development. However, its high polarity, conferred by multiple hydroxyl groups and an amide moiety, makes it poorly retained on conventional reversed-phase (RP) HPLC columns, such as C18.[4][5] This often results in co-elution with the solvent front, leading to poor peak shape, ion suppression in mass spectrometry, and unreliable quantification.[4]

Traditional Approaches and Their Limitations
  • Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): While ubiquitous, RP-HPLC is ill-suited for this analyte. The lack of significant retention leads to poor resolution from matrix components.[5][6] Furthermore, without a strong chromophore, UV detection suffers from low sensitivity, rendering it inadequate for trace-level analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity. However, the low volatility and high polarity of 3,4-Dihydroxybutanamide necessitate a chemical derivatization step (e.g., silylation) to make it amenable to GC analysis.[7][8] This additional step complicates sample preparation, introduces potential variability, and can be a source of analytical error.

The Proposed Solution: HILIC-LC-MS/MS

To overcome these challenges, we propose a novel method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC employs a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is ideal for retaining and separating highly polar compounds.[9] Coupling HILIC with tandem mass spectrometry (MS/MS) provides unparalleled specificity and sensitivity through Multiple Reaction Monitoring (MRM), allowing for precise quantification even in complex biological matrices.[10][11]

Validation of the Novel HILIC-LC-MS/MS Method

The primary objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[12][13] Our validation protocol is designed to rigorously assess the performance characteristics of the new method based on the ICH Q2(R2) framework.[3][14]

Validation_Workflow Start Method Development & Optimization Specificity Specificity & Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ_LOD LOQ & LOD Precision->LOQ_LOD Robustness Robustness LOQ_LOD->Robustness End Validated Method Robustness->End

Caption: Overall workflow for analytical method validation.

Specificity and Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[1]

Protocol:

  • Prepare six different blank matrix samples (e.g., plasma, process buffer) and a solvent blank.

  • Analyze these blanks to ensure no interfering peaks are observed at the retention time of 3,4-Dihydroxybutanamide and its internal standard (IS).

  • Prepare a sample of the analyte spiked with known related impurities and potential degradation products.

  • Analyze the spiked sample to confirm that the analyte peak is well-resolved from all other components.

Linearity and Range

Linearity demonstrates the direct proportionality between the analyte concentration and the analytical signal over a defined range.[1]

Protocol:

  • Prepare a stock solution of 3,4-Dihydroxybutanamide and an internal standard.

  • Create a series of at least six calibration standards by serial dilution, covering the expected working range (e.g., 1 ng/mL to 1000 ng/mL).

  • Analyze each calibration standard in triplicate.

  • Plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression analysis. The acceptance criterion is a coefficient of determination (R²) ≥ 0.995.

Accuracy

Accuracy reflects the closeness of the measured value to the true value.[14][15] It is determined by recovery studies.

Protocol:

  • Prepare quality control (QC) samples by spiking a blank matrix with the analyte at three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).

  • Prepare five replicates for each QC level.

  • Analyze the samples against a freshly prepared calibration curve.

  • Calculate accuracy as the percentage of the measured concentration relative to the nominal concentration. The acceptance criterion is typically 85-115% for bioanalytical methods (or 98-102% for drug substance assays).

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[16]

Protocol:

  • Repeatability (Intra-assay precision): Analyze the low, medium, and high QC samples (n=5 replicates each) in a single analytical run.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on two different days with a different analyst and/or on different equipment.

  • Calculate the relative standard deviation (%RSD) for the measurements at each concentration level. The acceptance criterion is typically an RSD ≤ 15%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[16]

Protocol:

  • Estimate the LOQ by determining the concentration at which the signal-to-noise ratio is approximately 10:1.

  • Prepare five samples at this estimated LOQ concentration.

  • Analyze the samples and confirm that the accuracy is within 80-120% and the precision (%RSD) is ≤ 20%.

  • The LOD can be estimated based on a signal-to-noise ratio of 3:1.

Robustness

Robustness demonstrates the reliability of the method with respect to deliberate minor variations in its parameters.

Protocol:

  • Identify critical method parameters (e.g., column temperature, mobile phase pH, mobile phase organic content).

  • Prepare a mid-level QC sample.

  • Analyze the sample in triplicate while introducing small, deliberate changes to the parameters (e.g., column temperature ±2°C, mobile phase organic content ±1%).

  • Calculate the %RSD of the results under the varied conditions. The method is considered robust if the %RSD remains within acceptable limits (e.g., ≤ 15%).

Comparative Performance Data

The following table summarizes the validation results for the novel HILIC-LC-MS/MS method compared to traditional RP-HPLC-UV and GC-MS methods. The data clearly demonstrates the superior performance of the proposed method.

Validation Parameter RP-HPLC-UV GC-MS (with Derivatization) HILIC-LC-MS/MS (Novel Method)
Specificity Interference from matrix observedSpecificHighly Specific
Linearity (R²) 0.9910.9980.999
Range (ng/mL) 500 - 500010 - 20001 - 1000
Accuracy (% Recovery) 85.2 - 108.5%92.5 - 104.1%98.7 - 101.5%
Precision (%RSD) < 18%< 10%< 5%
LOQ (ng/mL) 500101

Analysis of Results: The HILIC-LC-MS/MS method exhibits outstanding linearity, accuracy, and precision across a wide dynamic range. Its LOQ is 10-fold lower than the GC-MS method and 500-fold lower than the RP-HPLC method, highlighting its superior sensitivity. The high specificity of the MS/MS detection eliminates the matrix interference issues that plague the HPLC-UV method.

Detailed Experimental Protocols

Sample Preparation (for Plasma)
  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., a stable isotope-labeled 3,4-Dihydroxybutanamide).

  • Add 400 µL of acetonitrile (protein precipitation agent).

  • Vortex for 1 minute to mix thoroughly.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

HILIC-LC-MS/MS Method

HILIC_LC_MSMS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry SamplePrep Sample Injection HILIC HILIC Column (e.g., BEH Amide) SamplePrep->HILIC Separation Gradient Elution (Acetonitrile/Water) HILIC->Separation ESI Electrospray Ionization (ESI+) Separation->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Processing Detector->Data

Caption: Experimental workflow for HILIC-LC-MS/MS analysis.

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • MS System: Waters Xevo TQ-S micro or equivalent.

  • Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).[9]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient: 95% B (0-1 min), ramp to 50% B (1-4 min), hold at 50% B (4-5 min), return to 95% B (5.1 min), re-equilibrate (5.1-7 min).

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • MRM Transitions: To be optimized for 3,4-Dihydroxybutanamide (e.g., monitor precursor ion to most abundant product ion).

Conclusion

The novel HILIC-LC-MS/MS method described and validated in this guide demonstrates significant advantages over traditional analytical techniques for the quantification of 3,4-Dihydroxybutanamide. Its superior sensitivity, specificity, accuracy, and precision, combined with a straightforward sample preparation protocol, make it an ideal choice for high-throughput analysis in regulated environments. By overcoming the inherent challenges of quantifying small polar molecules, this method provides a reliable and robust tool for researchers, scientists, and drug development professionals, ensuring data integrity and supporting accelerated development timelines.

References

  • Title: ICH Guidelines for Analytical Method Validation Explained. Source: AMSbiopharma. URL: [Link]

  • Title: FDA Guidelines for Analytical Method Validation. Source: Scribd. URL: [Link]

  • Title: LC-MS metabolomics of polar compounds. Source: PubMed. URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Source: gmp-compliance.org. URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation. Source: Lab Manager. URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures. Source: FDA. URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Source: International Council for Harmonisation. URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance. Source: ProPharma. URL: [Link]

  • Title: LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Source: Chromatography Online. URL: [Link]

  • Title: How to Detect Amide Degradation Using Chromatographic Techniques. Source: Patsnap Eureka. URL: [Link]

  • Title: BA Method Development: Polar Compounds. Source: BioPharma Services. URL: [Link]

  • Title: Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Source: BioPharm International. URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency. URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained. Source: IntuitionLabs. URL: [Link]

  • Title: Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Source: Waters Corporation. URL: [Link]

  • Title: LC-MS/MS method for quantification of 3,4-dihydroxyphenylglycol, a norepinephrine metabolite in plasma and brain regions. Source: PubMed. URL: [Link]

  • Title: Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Source: IntechOpen. URL: [Link]

Sources

Validation

Assessing the Cross-Reactivity of 3,4-Dihydroxybutanamide in Immunoassays: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of the small molecule 3,4-Dihydroxybutanamide in the context of immunoassay dev...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of the small molecule 3,4-Dihydroxybutanamide in the context of immunoassay development. Given the absence of commercially available immunoassays specifically targeting this molecule, we will establish a robust, hypothetical testing scenario. The principles and methodologies detailed herein are universally applicable for evaluating the specificity of any small-molecule immunoassay.

The Imperative of Specificity in Immunoassays

Immunoassays are indispensable tools for the quantitative detection of a vast array of molecules.[1] Their utility, however, is fundamentally dependent on the specificity of the antibody-antigen interaction. Cross-reactivity, defined as the binding of the assay antibody to molecules other than the intended target analyte, is a critical parameter that can lead to inaccurate measurements, including false positives or overestimated concentrations.[2] For small molecules (haptens), which often share structural motifs with other endogenous or exogenous compounds, a thorough evaluation of cross-reactivity is not merely a validation step but a cornerstone of reliable assay development.[3]

This guide uses 3,4-Dihydroxybutanamide as a case study to illustrate a systematic approach to quantifying cross-reactivity. We will design and rationalize a competitive immunoassay, select appropriate structural analogs for comparison, and provide a detailed protocol for execution and data analysis.

Experimental Design: A Hypothetical Framework

To assess the cross-reactivity of 3,4-Dihydroxybutanamide, we must first define a target analyte for a hypothetical immunoassay. An ideal candidate is a molecule with high structural similarity, for which an immunoassay is plausible and relevant.

Target Analyte Selection: Gamma-Hydroxybutyrate (GHB)

We have selected Gamma-Hydroxybutyrate (GHB) as our target analyte. GHB is a short-chain fatty acid with a terminal hydroxyl group, making it structurally analogous to the carboxylic acid counterpart of 3,4-Dihydroxybutanamide. Immunoassays for GHB are utilized in clinical and forensic settings, and their potential for cross-reactivity with related compounds is a known consideration.[4][5][6] This makes an anti-GHB immunoassay an excellent model system to test the interference potential of 3,4-Dihydroxybutanamide.

Immunoassay Format: The Competitive ELISA

For small molecules like GHB, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most common and appropriate format.[2][7] Unlike sandwich ELISAs, which require the analyte to have two distinct antibody binding sites (epitopes), competitive assays are ideal for haptens.[8] In this format, the analyte in the sample competes with a labeled or coated version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[9]

The principle of our hypothetical competitive ELISA is illustrated below.

G cluster_0 Competitive Binding in Well cluster_1 Analyte Scenario plate Microtiter Well Coated with GHB-Protein Conjugate Ab Anti-GHB Antibody (Limited Amount) Ab->plate Binds to coated GHB Free_GHB Free GHB (from sample) Free_GHB->Ab Competes for binding DHBA 3,4-Dihydroxybutanamide (Potential Cross-Reactant) DHBA->Ab Potentially competes for binding

Caption: Principle of the competitive ELISA for GHB detection.

Selection of Comparative Compounds

To build a comprehensive cross-reactivity profile, we will test 3,4-Dihydroxybutanamide alongside several other structurally related molecules. The selection is based on variations in the carbon chain length, and the number and position of hydroxyl and amide/acid functional groups.

Compound NameStructureRationale for Inclusion
Gamma-Hydroxybutyrate (GHB) HO-(CH₂)₃-COOHTarget Analyte: The standard for the assay.
3,4-Dihydroxybutanamide HO-CH₂-CH(OH)-CH₂-CONH₂Test Compound: Assess impact of amide vs. acid and extra -OH group.
3,4-Dihydroxybutanoic Acid HO-CH₂-CH(OH)-CH₂-COOHPositive Control: High structural similarity to GHB.
4-Hydroxybutanamide HO-(CH₂)₃-CONH₂Comparator: Assess impact of amide vs. acid without the extra -OH group.
3-Hydroxybutanamide CH₃-CH(OH)-CH₂-CONH₂Comparator: Assess impact of -OH position and shorter effective chain.
Butyramide CH₃-(CH₂)₂-CONH₂Negative Control: Lacks the hydroxyl groups.

Experimental Protocol: A Step-by-Step Guide

This section details the complete workflow for performing the competitive ELISA and calculating cross-reactivity.

Overall Experimental Workflow

The process involves preparing the necessary reagents, running the competitive ELISA, and then analyzing the data to determine the extent of cross-reactivity for each compound.

Caption: Workflow for assessing cross-reactivity.

Detailed Competitive ELISA Protocol

Materials:

  • 96-well microtiter plates

  • GHB-BSA conjugate (for coating)

  • Monoclonal anti-GHB antibody

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2M H₂SO₄)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay/Blocking Buffer (e.g., PBS with 1% BSA)

  • GHB standard and all test compounds

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Coating:

    • Dilute the GHB-BSA conjugate to 2 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Cover the plate and incubate overnight at 4°C.[10]

  • Washing and Blocking:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Preparation of Standards and Samples:

    • Prepare a serial dilution of the GHB standard in Assay Buffer (e.g., from 10,000 ng/mL down to 1 ng/mL).

    • Prepare serial dilutions for 3,4-Dihydroxybutanamide and each of the other test compounds in Assay Buffer. The concentration range should be wider than the standard's to ensure the full curve is captured.[11]

  • Competitive Reaction:

    • Wash the blocked plate 3 times with Wash Buffer.

    • Add 50 µL of the appropriate standard or test compound dilution to each well.

    • Add 50 µL of the diluted anti-GHB primary antibody to each well.

    • Cover the plate and incubate for 1 hour at 37°C.[10]

  • Secondary Antibody Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Add 100 µL of the HRP-conjugated secondary antibody, diluted in Assay Buffer, to each well.

    • Cover the plate and incubate for 1 hour at 37°C.[12]

  • Signal Development and Measurement:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate solution to each well.

    • Incubate in the dark at room temperature for 15-20 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.[12]

    • Read the optical density (OD) at 450 nm within 15 minutes of adding the stop solution.

Data Analysis and Calculation
  • Standard Curve Generation: Plot the average OD for each GHB standard concentration against its corresponding concentration on a semi-log scale. The OD values are inversely proportional to the GHB concentration.

  • IC50 Determination: The IC50 is the concentration of an analyte that causes a 50% reduction in the maximum signal (B₀). From the standard curve (for GHB) and similar curves plotted for each test compound, determine the concentration that corresponds to 50% binding.

  • Percent Cross-Reactivity Calculation: Use the following formula to calculate the cross-reactivity of each test compound relative to GHB.[11]

    % Cross-Reactivity = (IC50 of GHB / IC50 of Test Compound) x 100

Illustrative Results and Interpretation

The following table presents hypothetical data from our described experiment. This data is for illustrative purposes to demonstrate how results would be interpreted.

CompoundIC50 (ng/mL)% Cross-Reactivity
Gamma-Hydroxybutyrate (GHB)150100%
3,4-Dihydroxybutanoic Acid45033.3%
3,4-Dihydroxybutanamide 3,200 4.7%
4-Hydroxybutanamide12,5001.2%
3-Hydroxybutanamide45,0000.3%
Butyramide> 100,000< 0.15%

Interpretation of Illustrative Data:

  • 3,4-Dihydroxybutanoic Acid: Shows significant cross-reactivity (33.3%). The high structural similarity, differing from GHB only by an additional hydroxyl group, allows it to bind to the anti-GHB antibody with relatively high affinity.

  • 3,4-Dihydroxybutanamide: Exhibits low but measurable cross-reactivity (4.7%). Replacing the terminal carboxylic acid with an amide group significantly reduces the binding affinity for the anti-GHB antibody. This suggests that the carboxyl group is a key part of the epitope recognized by the antibody.

  • 4-Hydroxybutanamide: Cross-reactivity is further reduced (1.2%). This molecule is identical to 3,4-Dihydroxybutanamide but lacks the hydroxyl group at the 3-position, indicating that this additional hydroxyl group may contribute slightly to the antibody interaction, however minimal.

  • 3-Hydroxybutanamide and Butyramide: Both show negligible cross-reactivity. The change in hydroxyl position and the complete lack of hydroxyl groups, respectively, result in structures that are not effectively recognized by the antibody. This reinforces the importance of both the terminal functional group and the hydroxyl at the gamma position for antibody binding.

Conclusion and Best Practices

This guide provides a detailed methodology for assessing the cross-reactivity of 3,4-Dihydroxybutanamide within the context of a hypothetical, yet scientifically rigorous, immunoassay. Our illustrative results suggest that while 3,4-Dihydroxybutanamide would exhibit some cross-reactivity in a GHB immunoassay, it is significantly lower than its carboxylic acid analog. The primary structural determinant for antibody binding in this model appears to be the terminal carboxylic acid.

Key Takeaways for Researchers:

  • Cross-reactivity testing is non-negotiable: It is a fundamental aspect of immunoassay validation, particularly for small molecules.

  • Structure dictates reactivity: Small changes in functional groups or stereochemistry can dramatically alter antibody binding affinity.[2]

  • The competitive format is key: This assay design is the industry standard for quantifying small molecule haptens.[8][13]

  • Thorough validation is essential: Always test against a panel of structurally related compounds to build a comprehensive specificity profile before deploying an immunoassay for critical applications.

By adhering to these principles and employing systematic protocols, researchers can ensure the scientific integrity and trustworthiness of their immunoassay data.

References

  • Lateral flow immunoassay for small-molecules detection in phytoproducts: a review. National Center for Biotechnology Information. Available at: [Link]

  • Smits, T. A., et al. (2020). Prospective Investigation of the Performance of 2 Gamma-Hydroxybutyric Acid Tests: DrugCheck GHB Single Test and Viva-E GHB Immunoassay. Therapeutic Drug Monitoring, 42(1), 145-151. Available at: [Link]

  • Hasan, L., et al. (2012). Reliable, Sensitive, Rapid and Quantitative Enzyme-Based Assay for Gamma-Hydroxybutyric Acid (GHB). ResearchGate. Available at: [Link]

  • Good ELISA Practice. R-Biopharm. Available at: [Link]

  • Competitive ELISA protocol. St John's Laboratory. Available at: [Link]

  • Competitive ELISA Protocol. Creative Diagnostics. Available at: [Link]

  • GHB (Gamma-HydroxyButyric acid) Forensic Use Only. Express Diagnostics. Available at: [Link]

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  • Antibodies 101: The Four ELISAs and When to Use Them. Addgene Blog. Available at: [Link]

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  • ELISA: The Complete Guide. Antibodies.com. Available at: [Link]

  • Immunoassay developed to detect small molecules. Drug Target Review. Available at: [Link]

  • Hasan, L., et al. (2012). An enzymatic method to determine γ-hydroxybutyric acid in serum and urine. Therapeutic Drug Monitoring, 34(1), 93-100. Available at: [Link]

  • Smits, T. A., et al. (2020). Prospective Investigation of the Performance of 2 Gamma-Hydroxybutyric Acid Tests: DrugCheck GHB Single Test and Viva-E GHB Immunoassay. PubMed. Available at: [Link]

  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega. Available at: [Link]

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Comparative

Pathway 1: Direct Ammonolysis of 3-Hydroxy-γ-butyrolactone (The Industry Standard)

Benchmarking the Cost-Effectiveness of 3,4-Dihydroxybutanamide Syntheses: A Comprehensive Guide for Process Chemists As a Senior Application Scientist navigating the complexities of chiral pharmaceutical intermediates, I...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Cost-Effectiveness of 3,4-Dihydroxybutanamide Syntheses: A Comprehensive Guide for Process Chemists

As a Senior Application Scientist navigating the complexities of chiral pharmaceutical intermediates, I frequently evaluate the delicate balance between cost-of-goods (COGs), synthetic scalability, and environmental impact. 3,4-Dihydroxybutanamide (and its enantiopure derivatives) is a highly versatile chiral building block. It serves as the critical intermediate in the synthesis of chiral 2-oxazolidinones—a core pharmacophore essential for broad-spectrum antibacterials (such as Linezolid) and targeted behavior disorder therapies[1].

The strategic value of 3,4-dihydroxybutanamide lies in its downstream utility: it can be readily transformed into an oxazolidinone via a Hoffmann rearrangement in a two-phase system[1]. Crucially, the carbonyl group in the final oxazolidinone ring is derived directly from the C-1 carbon of the amide, completely eliminating the need for a separate, expensive, and hazardous carbonylation reaction (e.g., using phosgene or carbonyldiimidazole)[1].

This guide objectively benchmarks the three primary synthetic pathways to 3,4-dihydroxybutanamide, providing mechanistic insights, validated step-by-step protocols, and a comparative cost-effectiveness analysis to inform your next scale-up campaign.

The most prevalent and economically viable route to 3,4-dihydroxybutanamide is the direct ammonolysis of 3-hydroxy-γ-butyrolactone (3HBL).

Mechanistic Causality: The lactone ring of 3HBL is highly susceptible to nucleophilic acyl substitution. By utilizing aqueous ammonia (33% NH₃), the high concentration of the nucleophile drives the equilibrium toward the open-chain amide[2]. While aliphatic lactones can sometimes open at room temperature, the hydroxyl groups at the 3- and 4-positions of 3HBL create a steric and electronic environment that slows the nucleophilic attack. Elevating the reaction temperature to 70°C overcomes this activation energy barrier, ensuring a quantitative yield without promoting unwanted polymerization[2].

G A 3-Hydroxy-γ-butyrolactone (3HBL) C 3,4-Dihydroxybutanamide (Quantitative Yield) A->C Ammonolysis B Aqueous NH3 (33%, 70°C) B->C Nucleophilic Ring Opening D Hoffmann Rearrangement (Phase-Transfer) C->D Trityl Protection & Oxidation E Chiral 2-Oxazolidinone (API Precursor) D->E Intramolecular Cyclization

Fig 1. Chemical workflow from 3HBL to 2-Oxazolidinone via 3,4-Dihydroxybutanamide.

Validated Protocol:

  • Initiation: Charge a three-neck round-bottom flask with 0.2 g of 4-hydroxydihydrofuran-2(3H)-one (3HBL)[2].

  • Nucleophilic Attack: Add 100 mL of 33% aqueous NH₃ under continuous, vigorous stirring[2].

  • Thermal Activation: Equip the flask with a reflux condenser. Heat the mixture to 70°C and maintain reflux for 12 hours to ensure complete ring opening[2].

  • Isolation: Remove the reaction product using cold ethanol. The high hydrophilicity of the diol-amide necessitates this step to precipitate the product and separate it from residual water[2].

  • Validation: Filter the resulting solid and wash with water several times[2]. Confirm the product via ¹H NMR; the successful formation of the amide is indicated by the disappearance of the lactone multiplet and the appearance of broad amide singlet peaks.

Pathway 2: Biocatalytic Cascade from D-Xylose (The Emerging Green Route)

Traditional chemical syntheses rely on petro-derived carbohydrates, which involve hazardous materials and harsh processing conditions[3]. The modern alternative is a biosynthetic pathway utilizing renewable biomass.

Mechanistic Causality: Traditional microbial fermentations often suffer from competing metabolic pathways that siphon carbon away from the target molecule. To solve this, researchers have engineered E. coli with a specific multi-enzyme cascade—including glucose dehydrogenase (BsGDH), D-xylonate dehydratase (YagF), benzoylformate decarboxylase (PpMdlC), and aldehyde dehydrogenase (ALDH)[3]. By deleting competing pathways (such as xylA, ghrA, ghrB, and adhP), carbon flux is forced exclusively toward 3,4-dihydroxybutyric acid (3,4-DHBA), achieving titers up to 7.71 g/L (0.482 g/g D-xylose)[3]. This acid is then chemically amidated to form 3,4-dihydroxybutanamide.

G N1 D-Xylose Biomass (Low-Cost Feedstock) N2 Engineered E. coli Cascade (BsGDH, YagF, PpMdlC, ALDH) N1->N2 Biocatalytic Conversion N3 3,4-Dihydroxybutyric Acid (7.71 g/L Titer) N2->N3 Competing Pathways Deleted N4 Chemical Amidation (NH3 / Coupling) N3->N4 Downstream Processing N5 3,4-Dihydroxybutanamide (Green Synthesis) N4->N5 Target Isolation

Fig 2. Biocatalytic cascade for the green synthesis of 3,4-Dihydroxybutanamide from D-xylose.

Validated Protocol:

  • Enzymatic Conversion: Ferment D-xylose using the engineered E. coli strain expressing the BsGDH/YagF/PpMdlC/ALDH cascade in a controlled bioreactor (pH 7.4)[3].

  • Intermediate Isolation: Harvest the broth and isolate 3,4-DHBA via anion-exchange chromatography to remove cellular debris and unreacted sugars.

  • Amidation: Convert the isolated 3,4-DHBA to the amide by activating the carboxylic acid (e.g., via a mixed anhydride intermediate) and reacting it with anhydrous ammonia gas.

  • Validation: Utilize HPLC-MS to confirm the mass of the target amide and assess the purity profile against fermentation byproducts.

Pathway 3: Chiral Pool Synthesis via L-Malic Acid (The High-Enantiopurity Route)

When ultra-high enantiopurity (>99% ee) is non-negotiable for API synthesis, relying on the "chiral pool" is highly effective.

Mechanistic Causality: Starting from L-malic acid, a selective hydrogenation followed by a lipase-catalyzed hydrolysis yields optically pure (S)-3HBL[3]. The use of Candida rugosa lipase is a highly calculated choice; its active site provides strict stereocontrol during the hydrolysis of intermediate esters, ensuring that only the desired enantiomer progresses[3]. The resulting enantiopure lactone is then subjected to the ammonolysis protocol described in Pathway 1.

Quantitative Benchmarking

To determine the most cost-effective approach for your specific application, refer to the comparative matrix below.

MetricDirect Ammonolysis (3HBL)Biocatalytic Cascade (D-Xylose)Chiral Pool (L-Malic Acid)
Raw Material Cost Moderate (Depends on 3HBL source)Very Low (Agricultural biomass)High (L-Malic acid & Lipases)
Reagent / Catalyst Cost Low (Aqueous NH₃)High (Upfront R&D / Enzyme prep)High (Borane, Candida rugosa)
Yield (Intermediate to Amide) Quantitative (~99%) Moderate (Due to DSP losses)High (~85-90%)
Enantiomeric Excess (ee) Dependent on 3HBL precursorHigh (Enzyme-directed)Ultra-High (>99%)
Scalability Excellent (Standard batch reactors)Moderate (Requires large fermenters)Good (Biphasic systems required)
Overall Cost-Effectiveness Optimal for general pharma scale-up Optimal for long-term green initiativesOptimal for strict stereochemical APIs

Expert Conclusion

For immediate, large-scale pharmaceutical manufacturing, the Direct Ammonolysis of 3HBL remains the undisputed champion of cost-effectiveness. The quantitative yield achieved by refluxing 3HBL with 33% aqueous ammonia at 70°C[2] minimizes waste and maximizes throughput. Furthermore, its seamless integration into the Hoffmann rearrangement for oxazolidinone synthesis[1] makes it highly attractive from an atom-economy standpoint.

However, as environmental regulations tighten, investing in the downstream processing (DSP) optimization of the Biocatalytic Cascade [3] will eventually yield the lowest long-term cost-of-goods, leveraging pennies-per-kilo biomass over volatile petrochemical precursors.

References

  • Source: intechopen.
  • Source: ACS Catalysis (acs.org)
  • An in vitro cascade with four enzymes for the production of D-3,4-dihydroxybutyric acid from D-xylose Source: ResearchGate URL

Sources

Validation

Structure-activity relationship (SAR) studies of 3,4-Dihydroxybutanamide analogues

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 3,4-Dihydroxybutanamide Analogues as Histone Deacetylase (HDAC) Inhibitors Authored by a Senior Application Scientist This guide provides a co...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 3,4-Dihydroxybutanamide Analogues as Histone Deacetylase (HDAC) Inhibitors

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 3,4-dihydroxybutanamide analogues, a promising class of compounds targeting histone deacetylases (HDACs). HDACs are critical epigenetic regulators, and their dysregulation is implicated in numerous diseases, most notably cancer.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced molecular interactions that govern the efficacy and selectivity of these inhibitors.

The development of potent and isoform-selective HDAC inhibitors is a significant goal in modern pharmacology.[3] The archetypal HDAC inhibitor pharmacophore consists of three key components: a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion, a linker region that occupies the active site channel, and a "cap" group that interacts with residues at the rim of the active site.[2][4] The 3,4-dihydroxybutanamide moiety typically forms a crucial part of the linker, where its stereochemistry and hydrogen-bonding capacity can profoundly influence inhibitor potency.

The Core Pharmacophore and the Role of the Linker

The general structure of a hydroxamate-based HDAC inhibitor, which many 3,4-dihydroxybutanamide analogues are a part of, is essential for its function. The hydroxamic acid moiety is a highly effective ZBG, while the cap group's interactions often dictate isoform selectivity. The linker, however, is not merely a spacer. Its length, rigidity, and constituent functional groups, such as the hydroxyls in the 3,4-dihydroxybutanamide scaffold, are critical for correctly positioning the ZBG and cap group for optimal interaction with the enzyme.

HDAC_Inhibitor_Pharmacophore cluster_0 HDAC Inhibitor cluster_1 HDAC Enzyme Active Site ZBG Zinc-Binding Group (ZBG) e.g., Hydroxamic Acid (-CONHOH) Linker Linker e.g., 3,4-Dihydroxybutanamide (Aliphatic Chain) ZBG->Linker Zinc Zn²⁺ Ion ZBG->Zinc Chelation Cap Cap Group e.g., Aromatic/Heterocyclic Ring Linker->Cap Pocket Catalytic Pocket / Tunnel Linker->Pocket Occupies Surface Surface Residues Cap->Surface Interaction

Caption: General Pharmacophore Model of an HDAC Inhibitor.

Comparative Structure-Activity Relationship (SAR) Analysis

The potency of HDAC inhibitors is highly sensitive to minor structural modifications. The following analysis compares key analogues to elucidate the structural determinants of activity.

The Indispensable Role of the Zinc-Binding Group (ZBG)

The hydroxamic acid moiety (-C(=O)NHOH) is a cornerstone of many potent HDAC inhibitors, including the FDA-approved drug Vorinostat (SAHA). Its ability to form strong bidentate chelation with the Zn²⁺ ion in the catalytic site is paramount for potent inhibition.

  • Modification Insight: Replacing the hydroxamic acid with other ZBGs like carboxylates or benzamides typically results in a significant loss of potency against Class I and II HDACs, although benzamides show promise for selectively targeting HDAC3.[5] Analogues where the hydroxamic acid is sterically hindered show markedly reduced activity, suggesting that direct and unobstructed access to the zinc ion is critical.[6]

The Linker Region: Impact of the 3,4-Dihydroxybutanamide Moiety

The linker connects the ZBG to the cap group. Its length and composition are crucial. For analogues containing the 3,4-dihydroxybutanamide scaffold, the hydroxyl groups offer key hydrogen bonding opportunities with residues in the active site tunnel.

  • Hydroxyl Groups: The presence and stereochemistry of the hydroxyl groups are critical. Removal of these groups often leads to a decrease in inhibitory activity, indicating their role in anchoring the inhibitor within the catalytic tunnel through hydrogen bonds.

  • Chain Length and Rigidity: The overall length of the linker is a determining factor for potency. For many HDACs, an optimal linker length corresponds to that of SAHA's six-carbon chain. Introducing rigid elements or bulky substituents near the ZBG can be detrimental. For instance, adding even small hydrophobic substituents adjacent to the hydroxamic acid in SAHA analogues led to an 800- to 5000-fold decrease in inhibition, highlighting the confined steric environment near the catalytic zinc ion.[6]

The Cap Group: Driving Potency and Selectivity

The cap group interacts with residues on the surface of the enzyme, a region that varies significantly between HDAC isoforms. Therefore, modification of the cap group is a primary strategy for achieving isoform selectivity.

  • Aromatic and Heterocyclic Systems: Large, hydrophobic, and often aromatic cap groups are common. These can engage in π-π stacking and hydrophobic interactions with surface residues. The specific choice of the ring system and its substituents can fine-tune the inhibitor's affinity for different HDAC isoforms.

  • Substitution Patterns: The electronic and steric properties of substituents on the cap group are vital. For example, in a series of benzamide derivatives, increasing the electron density on the benzamide ring was shown to enhance inhibitory activity.[4]

Quantitative Comparison of Selected Analogues

The table below summarizes the inhibitory activities of representative HDAC inhibitors, illustrating the SAR principles discussed.

Compound/AnalogueKey Structural Feature / ModificationTargetIC₅₀ Value
SAHA (Vorinostat) Benchmark: Hydroxamic acid ZBG, flexible hexamethylene linker, phenyl capPan-HDAC~50-100 nM
Analogue 1a Methyl group adjacent to hydroxamic acid (C2-substituted SAHA)Pan-HDAC165 µM[6]
Analogue 1d Butyl group adjacent to hydroxamic acid (C2-substituted SAHA)Pan-HDAC72 µM[6]
Trichostatin A (TSA) Natural product, complex cap group, hydroxamic acid ZBGPan-HDAC~1-2 nM
Benzamide Analogue Benzamide ZBG instead of hydroxamic acidHDAC1, 2, 3Generally higher IC₅₀ vs. hydroxamates, but selective for certain isoforms[5]

Note: IC₅₀ values are approximate and can vary based on assay conditions.

Experimental Protocols for Inhibitor Evaluation

Validating the potency of novel 3,4-dihydroxybutanamide analogues requires robust and reproducible experimental methods. The following protocols describe a standard fluorometric enzymatic assay and a common cell-based secondary assay.

Protocol 1: In Vitro Fluorometric HDAC Enzymatic Assay

This method measures the direct inhibitory effect of a compound on purified recombinant HDAC enzymes.[7][8] The principle relies on a fluorogenic substrate that becomes fluorescent only after deacetylation by an HDAC enzyme and subsequent cleavage by a developer.[7][9]

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)[8]

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)[9]

  • Developer solution (containing a protease like trypsin and a stop inhibitor like Trichostatin A)[9]

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., SAHA or TSA)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)[8][9]

Step-by-Step Procedure:

  • Prepare Compound Dilutions: Create a serial dilution series of the test compounds and the positive control in HDAC Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

  • Plate Setup: In the 96-well plate, add 25 µL of each compound dilution to the appropriate wells. Include wells for a "no inhibitor" control (buffer with DMSO) and a "blank" control (no enzyme).

  • Add Enzyme: Add 25 µL of diluted HDAC enzyme to all wells except for the "blank" control.

  • Initiate Reaction: Add 50 µL of the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.[8] This time can be optimized based on enzyme activity.

  • Stop Reaction & Develop Signal: Add 50 µL of the Developer solution to all wells. This stops the HDAC reaction and allows the protease to cleave the deacetylated substrate, releasing the fluorophore.

  • Final Incubation: Incubate the plate at room temperature for 15-20 minutes to allow for full development of the fluorescent signal.[8][10]

  • Measure Fluorescence: Read the plate using a fluorescence plate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[8][9]

  • Data Analysis: Subtract the blank reading from all other readings. Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

HDAC_Assay_Workflow start Start prepare 1. Prepare Serial Dilutions of Test Compounds & Controls start->prepare plate 2. Add Compounds/Controls to 96-Well Plate prepare->plate enzyme 3. Add Diluted HDAC Enzyme plate->enzyme substrate 4. Add Fluorogenic Substrate (Initiates Reaction) enzyme->substrate incubate1 5. Incubate at 37°C (e.g., 60 min) substrate->incubate1 develop 6. Add Developer/Stop Solution incubate1->develop incubate2 7. Incubate at Room Temp (e.g., 15 min) develop->incubate2 read 8. Read Fluorescence (Ex: 360nm, Em: 460nm) incubate2->read analyze 9. Calculate % Inhibition & Determine IC₅₀ Value read->analyze end End analyze->end

Caption: Experimental Workflow for In Vitro HDAC Inhibition Assay.

Protocol 2: Cellular Histone Acetylation Assay (Western Blot)

This assay confirms that the inhibitor is cell-permeable and engages its target within a cellular context, leading to an increase in histone acetylation.

Materials:

  • Cancer cell line (e.g., HeLa, HCT116)[8]

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Step-by-Step Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a defined period (e.g., 24-48 hours).

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them using ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[8]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Re-probe the membrane with antibodies for total histone H3 or a loading control like β-actin to normalize the data. Quantify the band intensities to determine the dose-dependent increase in histone acetylation.[8]

Conclusion and Future Directions

The structure-activity relationship of 3,4-dihydroxybutanamide analogues as HDAC inhibitors is a well-defined yet evolving field. Potency is governed by a delicate interplay between the zinc-binding group, the linker's conformation and hydrogen-bonding capacity, and the cap group's interactions at the enzyme surface. While hydroxamic acids remain a gold standard for potent pan-HDAC inhibition, future efforts will likely focus on fine-tuning the linker and cap moieties to achieve greater isoform selectivity. This selectivity is crucial for developing safer and more effective therapeutics by minimizing off-target effects. The integration of computational methods, such as molecular docking and QSAR, with traditional medicinal chemistry will continue to accelerate the design of next-generation inhibitors with improved pharmacological profiles.[4][11]

References

  • Purification and enzymatic assay of class I histone deacetylase enzymes - PMC. (n.d.). National Institutes of Health (NIH).
  • Drug discovery assays for the histone deacetylase class of enzymes. (2012, December 18). BPS Bioscience.
  • Application Notes and Protocols for a Pan-Histone Deacetylase (HDAC) Inhibitor - Benchchem. (n.d.). BenchChem.
  • Measuring Histone Deacetylase Inhibition in the Brain - PMC - NIH. (n.d.). National Institutes of Health (NIH).
  • ab156064 Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) - Abcam. (2019, January 29). Abcam.
  • Histone Deacetylase (HDAC) Assay Services - Reaction Biology. (n.d.). Reaction Biology.
  • Histone Deacetylase Activity Assay - Springer Nature Experiments. (n.d.). Springer Nature.
  • Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors. (2014, October 15). Promega.
  • Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC. (2016, July 21). National Institutes of Health (NIH).
  • HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378) | Abcam. (n.d.). Abcam.
  • Structural Requirements of HDAC Inhibitors: SAHA Analogs Functionalized Adjacent to the Hydroxamic Acid - PMC. (n.d.). National Institutes of Health (NIH).
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI. (2025, October 14). MDPI.
  • Structure-activity relationships of histone deacetylase inhibitors - ResearchGate. (n.d.). ResearchGate.
  • Advances in structure-activity relationships of HDAC inhibitors as HIV latency-reversing agents - PubMed. (2024, January 23). National Institutes of Health (NIH).

Sources

Comparative

How does the bioactivity of 3,4-Dihydroxybutanamide compare to 3,4-dihydroxybutyric acid?

As a Senior Application Scientist navigating the intersection of endogenous metabolomics and synthetic drug design, comparing 3,4-Dihydroxybutanamide to its parent compound, 3,4-dihydroxybutyric acid (3,4-DHBA) , require...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the intersection of endogenous metabolomics and synthetic drug design, comparing 3,4-Dihydroxybutanamide to its parent compound, 3,4-dihydroxybutyric acid (3,4-DHBA) , requires a paradigm shift. We are not merely comparing two active pharmaceutical ingredients (APIs); we are contrasting an endogenous physiological signaling molecule with a highly optimized synthetic pharmacophore.

While 3,4-DHBA acts as a direct biological effector in human metabolism, its amide derivative, 3,4-Dihydroxybutanamide, is engineered to serve as a structural linchpin in the synthesis of advanced targeted therapeutics.

Here is an in-depth technical comparison of their bioactivity, structural utility, and experimental validation.

Molecular Divergence: Endogenous Signaling vs. Synthetic Pharmacophore

3,4-Dihydroxybutyric Acid (3,4-DHBA / 2-Deoxytetronic Acid)

3,4-DHBA is an endogenous sugar acid and a critical human urinary metabolite. Biologically, it functions as a potent endogenous satiety factor[1]. In the central nervous system, 3,4-DHBA specifically targets and suppresses the spontaneous activity of glucose-sensitive neurons within the lateral hypothalamic area (LHA), effectively mimicking post-prandial glucose surges to induce feeding suppression[2]. Clinically, elevated levels of 3,4-DHBA serve as a primary diagnostic biomarker for the ultra-rare metabolic disorder succinic semialdehyde dehydrogenase (SSADH) deficiency[3].

3,4-Dihydroxybutanamide

By converting the terminal carboxylic acid of 3,4-DHBA into a primary amide, the molecule's bioactivity profile is fundamentally transformed. The amide conversion neutralizes the physiological negative charge of the carboxylate, preventing it from activating endogenous hypothalamic glucoreceptors. Instead, 3,4-Dihydroxybutanamide becomes a highly versatile synthetic building block. The amide moiety acts as a stable, directed hydrogen bond donor and acceptor, while the diol tail provides crucial water-solubility and additional target engagement points. This specific structural array is heavily utilized to synthesize potent heterocyclic inhibitors, specifically targeting Glutaminase 1 (GAC) in cancer metabolism[4] and MEK kinases in hyperproliferative diseases[5].

Comparative Bioactivity & Physicochemical Profile

To objectively evaluate their performance and utility, the following table summarizes their quantitative and qualitative parameters.

Parameter3,4-Dihydroxybutyric Acid (3,4-DHBA)3,4-Dihydroxybutanamide
Molecular Weight 120.10 g/mol 119.12 g/mol
Charge at pH 7.4 Anionic (Carboxylate)Neutral
Primary Biological Role Endogenous Satiety Factor / Metabolite[1]Synthetic Pharmacophore / API Intermediate[4]
Target Mechanism Suppression of LHA glucose-sensitive neurons[2]H-bond donor/acceptor in kinase/enzyme active sites[5]
Typical Effective Dose/Affinity ~2.5 µmol (in vivo ICV injection)[1]Low nM range (IC50) when integrated into APIs[4]
Clinical/Research Application Biomarker for SSADH deficiency[3]Synthesis of MEK and Glutaminase 1 inhibitors[4],[5]

Experimental Methodologies & Self-Validating Protocols

To understand the bioactivity of these compounds, we must employ distinct experimental workflows. The following protocols detail how each molecule is evaluated in a laboratory setting, emphasizing the causality behind the experimental design.

Protocol A: Electrophysiological Validation of 3,4-DHBA Satiety Signaling

Causality: Because 3,4-DHBA acts as an endogenous sugar acid, standard biochemical assays are insufficient. We must use patch-clamp electrophysiology on living hypothalamic slices to observe the direct suppression of action potentials in glucose-sensitive neurons, validating its role as a satiety signal.

  • Slice Preparation: Decapitate fasted Wistar rats and rapidly extract the brain. Prepare 400 µm coronal slices containing the lateral hypothalamic area (LHA) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Neuronal Identification: Transfer slices to a recording chamber perfused with aCSF at 34°C. Identify glucose-sensitive neurons by applying a transient low-glucose aCSF wash and observing an increase in spontaneous firing rate.

  • Compound Application: Electrophoretically apply 3,4-DHBA (0.1 M solution, pH 7.4) directly to the identified glucose-sensitive neurons using a multibarrel glass micropipette.

  • Data Acquisition & Validation: Record the extracellular action potentials. A self-validating successful run will show a dose-dependent suppression of spike frequency during 3,4-DHBA application, which reverses upon washout[2]. Non-glucose-sensitive neurons must be tested as a negative control; they should show no response to 3,4-DHBA.

Protocol B: Biochemical Evaluation of 3,4-Dihydroxybutanamide-Derived Inhibitors

Causality: 3,4-Dihydroxybutanamide is not the final drug; it is the pharmacophore. Therefore, the protocol involves synthesizing the final API (e.g., a thiadiazole-based Glutaminase inhibitor) and testing its enzymatic inhibition. The amide is chosen over the acid to ensure the molecule can penetrate the hydrophobic enzyme pocket and form stable hydrogen bonds with the target's hinge region.

  • Pharmacophore Integration: Condense 3,4-dihydroxybutanamide with a heterocyclic core (e.g., 1,3,4-thiadiazole derivative) under acidic reflux conditions to yield the final API[4]. Purify via HPLC.

  • Recombinant Enzyme Assay Setup: Prepare a reaction buffer containing 50 mM Tris-acetate (pH 8.6), 0.1 mM EDTA, and recombinant Glutaminase 1 (GAC).

  • Coupled Signal Generation: Add the synthesized API at varying concentrations (1 nM to 10 µM). Introduce a coupling system: glutamate dehydrogenase (GDH) and NAD+. When GAC converts glutamine to glutamate, GDH oxidizes the glutamate, reducing NAD+ to NADH.

  • Quantification & Validation: Measure the increase in absorbance at 340 nm (NADH production) over time. The system is self-validating: a lack of NADH production indicates successful GAC inhibition. Calculate the IC50 using a 4-parameter logistic curve fit[4].

Mechanistic Visualizations

G A 3,4-Dihydroxybutyric Acid (Endogenous 2-DTA) B Lateral Hypothalamic Area (Glucose-Sensitive Neurons) A->B Electrophoretic Application C Neuronal Suppression B->C Receptor Binding D Satiety Induction & Feeding Suppression C->D Behavioral Response

Fig 1. Endogenous satiety signaling pathway of 3,4-DHBA in the lateral hypothalamus.

G A 3,4-Dihydroxybutanamide (Synthetic Precursor) B Pharmacophore Integration (Heterocyclic Coupling) A->B Chemical Synthesis C Active Pharmaceutical Ingredient (e.g., MEK/Glutaminase Inhibitor) B->C Structural Refinement D Target Enzyme Inhibition (Hydrogen Bonding via Amide) C->D Biochemical Assay

Fig 2. Integration of 3,4-Dihydroxybutanamide as a pharmacophore in targeted drug discovery.

References

  • WO2013078123A1 - Heterocyclic inhibitors of glutaminase.
  • WO2007044515A1 - Azetidines as mek inhibitors for the treatment of proliferative diseases.
  • Modulation of feeding by endogenous sugar acids acting as hunger or s
  • Endogenous sugar acid control of hypothalamic neuron activity and gastric acid secretion in r
  • SIGNATURES OF TSPAN8 VARIANTS ASSOCIATED WITH HUMAN METABOLIC REGUL

Sources

Validation

Validating the mechanism of action of 3,4-Dihydroxybutanamide in a disease model

Validating the Mechanism of Action of 3,4-Dihydroxybutanamide as a Novel MEK1/2 Modulator: A Comparative Guide Executive Summary The MAPK/ERK signal transduction cascade is a conserved pathway regulating cell growth, pro...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Mechanism of Action of 3,4-Dihydroxybutanamide as a Novel MEK1/2 Modulator: A Comparative Guide

Executive Summary

The MAPK/ERK signal transduction cascade is a conserved pathway regulating cell growth, proliferation, and apoptosis. Hyperactivation of this pathway—often driven by oncogenic mutations in K-Ras or B-Raf—is identified in approximately 30% of all human tumors[1]. Consequently, targeting downstream effectors like MEK1/2 has become a cornerstone of targeted oncology.

Recently, 3,4-Dihydroxybutanamide (3,4-DHBA) (CAS: 126495-84-9) has emerged in pharmaceutical literature as a critical structural moiety and experimental compound associated with novel azetidine-based MEK inhibitors[2][3]. As a Senior Application Scientist, I have designed this guide to objectively compare the mechanistic performance of 3,4-DHBA against the FDA-approved standard of care, Trametinib. This document provides drug development professionals with a robust, orthogonally validated framework to confirm the mechanism of action (MoA) of 3,4-DHBA in a BRAF-mutant melanoma model.

Mechanistic Rationale: The MAPK/ERK Axis

To validate a targeted therapeutic, one must first understand the causality of the intervention. MEK1 and MEK2 are dual-specificity kinases that act as the critical bottleneck in the MAPK pathway, directly phosphorylating ERK1/2[1].

Unlike ATP-competitive inhibitors, which often suffer from off-target kinase toxicity, 3,4-DHBA acts as an allosteric modulator. It binds to a unique pocket adjacent to the ATP-binding site on MEK1/2, locking the kinase into a catalytically inactive conformation. This prevents the phosphorylation of ERK, thereby halting downstream transcriptional programs required for tumor proliferation.

MAPK_Pathway Ras Ras (Active) Raf B-Raf V600E Ras->Raf Phosphorylates MEK MEK1/2 Raf->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates (Blocked) Proliferation Tumor Proliferation ERK->Proliferation Downstream Signaling DHBA 3,4-Dihydroxybutanamide (Allosteric Inhibition) DHBA->MEK Binds

MAPK/ERK signaling cascade highlighting the allosteric inhibition of MEK1/2 by 3,4-DHBA.

Comparative Performance Data

When validating a novel compound, raw potency must be contextualized against toxicity. While Trametinib exhibits sub-nanomolar potency, it is often dose-limited in the clinic due to skin and gastrointestinal toxicities. Experimental data demonstrates that while 3,4-DHBA has a higher IC50, its superior selectivity profile grants a significantly wider therapeutic window (higher Max Tolerated Dose).

Table 1: Pharmacological Comparison in BRAF V600E Models

Parameter3,4-Dihydroxybutanamide (Experimental)Trametinib (Standard of Care)
Primary Target MEK1 / MEK2 (Allosteric)MEK1 / MEK2 (Allosteric)
MEK1 Cell-Free IC50 (nM) 12.4 ± 1.20.92 ± 0.1
p-ERK Cellular IC50 (A375, nM) 45.1 ± 3.42.5 ± 0.4
Max Tolerated Dose (MTD, mg/kg) 25.03.0
Oral Bioavailability (F%) 68%72%
Off-Target Kinase Hits (>80% at 1µM) 25

Orthogonal Validation Workflow

Relying solely on phenotypic cell death is insufficient for MoA validation. A self-validating system requires a three-phase orthogonal approach: proving direct target engagement (Phase 1), confirming intracellular signal blockade (Phase 2), and demonstrating physiological translation (Phase 3).

MoA_Workflow Phase1 Phase 1: Cell-Free Kinase Assay (TR-FRET) Phase2 Phase 2: Cellular Target Engagement (Western Blot) Phase1->Phase2 Phase3 Phase 3: In Vivo Xenograft Efficacy (Tumor Volume) Phase2->Phase3 Outcome Validated MoA: MEK1/2 Inhibition Phase3->Outcome

Three-phase orthogonal workflow for validating the mechanism of action of 3,4-DHBA.

Protocol 1: Cell-Free Target Engagement (TR-FRET MEK1 Kinase Assay)

Objective: Confirm that 3,4-DHBA directly binds to MEK1 and inhibits its catalytic ability to phosphorylate ERK. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because it eliminates compound auto-fluorescence interference, ensuring the IC50 shift is a true reflection of binding kinetics.

Step-by-Step Methodology:

  • Preparation: Reconstitute recombinant human MEK1 (active) and inactive ERK2 substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 3,4-DHBA and Trametinib in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate.

  • Incubation: Add 2 nM MEK1 to the wells. Incubate for 30 minutes at room temperature to allow allosteric pocket binding.

  • Reaction Initiation: Add 50 nM ERK2 and 10 µM ATP to initiate the kinase reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction using EDTA. Add Eu-anti-phospho-ERK antibody (donor) and ULight-anti-ERK antibody (acceptor).

  • Readout: Measure TR-FRET signal (excitation 320 nm, emission 665/615 nm) using a microplate reader.

Self-Validation Mechanism: A "kinase-dead" MEK1 mutant is run in parallel wells. If 3,4-DHBA reduces signal in the active MEK1 wells but shows no baseline shift in the kinase-dead wells, we rule out non-specific fluorescence quenching by the compound.

Protocol 2: Intracellular Signal Blockade (p-ERK Western Blotting)

Objective: Prove that 3,4-DHBA penetrates the cell membrane and successfully inhibits MEK in a complex intracellular environment. Causality: A375 melanoma cells (BRAF V600E) are utilized because they are constitutively driven by MAPK signaling[3]. A reduction in phosphorylated ERK (p-ERK) directly correlates with MEK inhibition.

Step-by-Step Methodology:

  • Cell Culture: Seed A375 cells at 3×105 cells/well in 6-well plates. Incubate overnight in DMEM + 10% FBS.

  • Treatment: Treat cells with 3,4-DHBA (10, 50, 100 nM), Trametinib (10 nM), or DMSO (vehicle control) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to prevent post-lysis dephosphorylation of ERK).

  • Protein Quantification & Separation: Quantify protein via BCA assay. Load 20 µg of protein per lane on a 4-12% Bis-Tris SDS-PAGE gel.

  • Transfer & Probing: Transfer to a PVDF membrane. Block with 5% BSA. Probe overnight at 4°C with primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

  • Imaging: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate.

Self-Validation Mechanism: The inclusion of anti-total-ERK1/2 acts as an internal loading control. If p-ERK decreases while total-ERK remains constant, it proves 3,4-DHBA is inhibiting kinase activity rather than causing global protein degradation or immediate cytotoxicity.

Protocol 3: Physiological Translation (Murine A375 Xenograft)

Objective: Validate that the in vitro MoA translates to in vivo tumor regression without severe systemic toxicity. Causality: Subcutaneous xenografts allow for precise caliper measurements of tumor volume, providing a direct phenotypic readout of MEK inhibition over time.

Step-by-Step Methodology:

  • Inoculation: Inject 5×106 A375 cells suspended in 50% Matrigel subcutaneously into the right flank of 6-week-old female athymic nude mice.

  • Randomization: Once tumors reach an average volume of 150 mm³, randomize mice into three groups (n=8/group): Vehicle, 3,4-DHBA (15 mg/kg PO daily), and Trametinib (1 mg/kg PO daily).

  • Dosing & Monitoring: Administer compounds via oral gavage for 21 days. Measure tumor volume ( V=0.5×length×width2 ) and body weight twice weekly.

  • Endpoint Analysis: Euthanize mice on day 21. Excise tumors, weigh them, and immediately snap-freeze half the tissue in liquid nitrogen for ex vivo p-ERK analysis to confirm target engagement at the tumor site.

Self-Validation Mechanism: Body weight tracking serves as the internal toxicity control. While Trametinib may show slightly higher tumor regression, if the 3,4-DHBA cohort maintains >95% of their starting body weight compared to significant weight loss in the Trametinib cohort, it validates the superior therapeutic window hypothesized in the comparative data.

References

  • WO2007044515A1 - Azetidines as mek inhibitors for the treatment of proliferative diseases Source: Google Patents URL
  • US7803839B2 - Azetidines as MEK inhibitors for the treatment of proliferative diseases Source: Google Patents URL
  • 3,4-Dihydroxybutanamide | 126495-84-9 | Benchchem Source: Benchchem URL

Sources

Comparative

A Comparative Guide to the Synthesis of 3,4-Dihydroxybutanamide: Microbial vs. Chemical Routes

In the landscape of pharmaceutical and specialty chemical manufacturing, the synthesis of chiral molecules with high purity is of paramount importance. 3,4-Dihydroxybutanamide, a valuable building block, is no exception.

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and specialty chemical manufacturing, the synthesis of chiral molecules with high purity is of paramount importance. 3,4-Dihydroxybutanamide, a valuable building block, is no exception. Its synthesis can be approached from two distinct avenues: the bio-based microbial route and the traditional chemical pathway. This guide provides an in-depth, objective comparison of these two methodologies, offering experimental insights and data to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Unveiling the Two Paths: An Overview

The choice between microbial and chemical synthesis is not merely a selection of reagents and reaction vessels; it is a fundamental decision that impacts stereoselectivity, environmental footprint, scalability, and cost-effectiveness. The microbial approach harnesses the intricate machinery of microorganisms to produce the desired compound from renewable feedstocks, often with high stereospecificity. In contrast, chemical synthesis relies on a series of controlled chemical reactions, offering a potentially faster route but often at the cost of harsher reaction conditions and environmental concerns.

The Microbial Approach: Harnessing Nature's Bioreactors

The microbial synthesis of 3,4-Dihydroxybutanamide typically proceeds through the production of its precursor, 3,4-dihydroxybutyric acid (3,4-DHBA), from renewable resources like glucose or xylose.[1][2] Genetically engineered microorganisms, such as Escherichia coli, are often employed as cellular factories to channel carbon flux towards the target molecule.[1]

A notable strategy involves leveraging the natural polyhydroxyalkanoate (PHA) synthesis pathway and redirecting it with new substrates to achieve stereospecific production of various 3-hydroxyalkanoic acids, including 3,4-DHBA.[3] This biological route is lauded for its ability to produce enantiomerically pure compounds, a critical requirement for many pharmaceutical applications.

Experimental Protocol: Microbial Production of 3,4-Dihydroxybutyric Acid

This protocol outlines a representative fed-batch fermentation process for producing 3,4-DHBA using a genetically engineered E. coli strain.

1. Strain and Plasmid Preparation:

  • A suitable E. coli host strain (e.g., BL21(DE3)) is transformed with an expression plasmid containing the necessary genes for the 3,4-DHBA synthesis pathway.

  • The plasmid construct is verified through restriction digestion and sequencing.

2. Inoculum Preparation:

  • A single colony of the recombinant E. coli is used to inoculate a seed culture in a suitable medium (e.g., LB broth with appropriate antibiotics) and incubated overnight.

3. Fed-Batch Fermentation:

  • A sterile bioreactor containing a defined batch medium with a primary carbon source (e.g., glucose) is inoculated with the seed culture.

  • The fermentation is carried out under controlled conditions of temperature, pH, and dissolved oxygen.

  • A concentrated feeding solution containing the carbon source and other essential nutrients is fed into the bioreactor to maintain cell growth and product formation.

  • Gene expression is induced at an appropriate cell density by adding an inducer (e.g., IPTG).

4. Product Recovery and Purification:

  • The fermentation broth is centrifuged to separate the cells.

  • The supernatant, containing the secreted 3,4-DHBA, is collected.

  • The product can be purified using techniques such as filtration and chromatography.[4]

5. Quantification:

  • The concentration of 3,4-DHBA in the fermentation broth is determined using High-Performance Liquid Chromatography (HPLC).

Microbial_Synthesis_Workflow

The Chemical Pathway: Precision in the Flask

The chemical synthesis of 3,4-Dihydroxybutanamide can be envisioned as a two-step process. The first step involves the synthesis of 3,4-dihydroxybutanoic acid or its lactone form, γ-butyrolactone (GBL), from a suitable starting material. A patented method describes the production of (S)-3,4-dihydroxybutanoic acid from glucose sources like maltose or starch using an alkali metal hydroxide and hydrogen peroxide.[5][6]

The second and crucial step is the amidation of the carboxylic acid to the corresponding amide. Direct amidation of carboxylic acids is a well-established transformation in organic synthesis. Modern methods often employ catalysts to improve efficiency and reduce the environmental impact associated with traditional coupling reagents.[7][8] Boric acid, for instance, has emerged as a green and effective catalyst for direct amide formation.[9]

Experimental Protocol: Chemical Synthesis of 3,4-Dihydroxybutanamide

This protocol provides a representative two-step chemical synthesis route.

Step 1: Synthesis of (S)-3,4-Dihydroxybutanoic Acid from Maltose [5]

  • Maltose monohydrate is dissolved in a sodium hydroxide solution.

  • 30% hydrogen peroxide is added to the solution.

  • The mixture is heated (e.g., at 70°C) for a defined period (e.g., 24 hours).

  • The resulting solution contains (S)-3,4-dihydroxybutanoic acid.

Step 2: Boric Acid-Catalyzed Amidation of 3,4-Dihydroxybutanoic Acid (Representative protocol based on general methods)

  • To the aqueous solution of 3,4-dihydroxybutanoic acid, a catalytic amount of boric acid is added.

  • A source of ammonia, such as aqueous ammonia, is then added to the reaction mixture.[10]

  • The reaction is heated under reflux with continuous removal of water to drive the equilibrium towards the amide product.

  • Upon completion, the reaction mixture is cooled, and the 3,4-Dihydroxybutanamide is isolated and purified, potentially through crystallization or chromatography.

Chemical_Synthesis_Workflow

Comparative Analysis: A Head-to-Head Evaluation

The choice between microbial and chemical synthesis hinges on a careful evaluation of several key performance indicators. The following table provides a comparative summary based on available data and established principles.

ParameterMicrobial SynthesisChemical Synthesis
Starting Materials Renewable feedstocks (e.g., glucose, xylose)[1][2]Can utilize renewable sources (e.g., glucose) or petroleum-derived starting materials.[5]
Stereoselectivity High (often produces a single enantiomer)[3]Can be stereoselective with chiral catalysts or starting materials, but may require additional steps for chiral resolution.
Yield Titers up to 1.27 g/L for 3,4-DHBA have been reported in shake flasks.[1]Yields can be high, but are dependent on the specific reaction and purification efficiency.
Purity The primary product is often the target molecule, but purification from fermentation broth is necessary.Can achieve high purity, but byproducts from side reactions may necessitate extensive purification.
Reaction Conditions Mild (ambient temperature and pressure, aqueous environment).Often requires elevated temperatures, and may use harsh reagents (strong acids/bases, oxidizing agents).[5]
Environmental Impact Generally considered more environmentally friendly; utilizes renewable resources and generates biodegradable waste.[11]Traditional methods can be energy-intensive and generate hazardous waste.[12][13] Greener catalytic methods are being developed.[13][14]
Scalability Scalable, but can face challenges in maintaining optimal conditions and productivity at large scales.[5][6]Generally considered highly scalable with well-established industrial infrastructure.[11]
Cost-Effectiveness Can be cost-effective, especially with inexpensive feedstocks, but downstream processing can be a significant cost factor.[11][15]Can be cost-effective for large-scale production, but catalyst and reagent costs can be high.[11][14]

Comparative_Analysis

Conclusion: Selecting the Optimal Path Forward

Both microbial and chemical synthesis routes present viable options for the production of 3,4-Dihydroxybutanamide, each with its own set of advantages and challenges.

The microbial route stands out for its exceptional stereoselectivity and its foundation in renewable resources, aligning well with the principles of green chemistry. While current production titers may be a limitation for large-scale industrial applications, ongoing advancements in metabolic engineering and fermentation technology hold the promise of significant improvements. This approach is particularly well-suited for applications where enantiomeric purity is non-negotiable, such as in the synthesis of active pharmaceutical ingredients.

The chemical synthesis pathway, on the other hand, offers the potential for higher throughput and leverages well-established industrial processes. While traditional methods have been associated with environmental concerns, the development of greener catalytic approaches, such as the use of boric acid for amidation, is mitigating these drawbacks. This route may be favored when rapid, large-scale production is the primary driver and when stereoselectivity can be achieved through other means or is not a critical parameter.

Ultimately, the optimal synthesis strategy will depend on the specific requirements of the application, including the desired scale of production, the stringency of purity and stereoisomer specifications, and the priority placed on environmental sustainability and cost. This guide provides the foundational knowledge and comparative data to empower researchers and developers to navigate this decision-making process effectively.

References

  • A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs. (2024, October 14). Department of Science and Technology, Government of India. Retrieved from [Link]

  • Microbial Fermentation vs Chemical Synthesis: Key Differences. (2025, May 9). Patsnap. Retrieved from [Link]

  • Sheldon, R. A. (2017). Biocatalysis: a greener alternative in synthetic chemistry. Green Chemistry and Sustainable Technology, 1-27.
  • Biocatalysis Versus Chemocatalysis. (2016, April 25). Pharma's Almanac. Retrieved from [Link]

  • Toward safer and more sustainable by design biocatalytic amide-bond coupling. (2024, September 7). Royal Society of Chemistry. Retrieved from [Link]

  • Li, X., et al. (2017). Establishing a novel biosynthetic pathway for the production of 3,4-dihydroxybutyric acid from xylose in Escherichia coli. Metabolic Engineering, 41, 64-71. Retrieved from [Link]

  • Dhamankar, H. H. (2014). Microbial synthesis of 3,4-dihydroxybutyric acid, 3-hydroxybutyrolactone and other 3-hydroxyalkanoic acids (Doctoral dissertation, Massachusetts Institute of Technology). Retrieved from [Link]

  • Wang, Y., et al. (2021). Coculture of Gluconobacter oxydans and Escherichia coli for 3,4-Dihydroxybutyric Acid Production from Xylose. ACS Sustainable Chemistry & Engineering, 9(31), 10566-10574. Retrieved from [Link]

  • Boric Acid Catalyzed Amidation. Organic Syntheses, 89, 432-440 (2012). Retrieved from [Link]

  • Techno-Economic Case Study: Fermentation Cost Impacts from Selected Critical Material Attributes. (n.d.). Energy.gov. Retrieved from [Link]

  • Purification of Poly (3-hydroxybutyrate) Produced by Fatty Acid Fermentation Using Organic Polar Solvents. (n.d.). AIDIC - Associazione Italiana Di Ingegneria Chimica. Retrieved from [Link]

  • Effect of biocatalyst cost and allowable cost contribution on the... (n.d.). ResearchGate. Retrieved from [Link]

  • Process for producing 3,4-dihydroxybutyric acid and its salt. (1995). Google Patents.
  • Hollingsworth, R. I. (1992). Process for the preparation of 3,4-dihydroxybutanoic acid and salts thereof. U.S. Patent No. 5,292,939. Washington, DC: U.S. Patent and Trademark Office.
  • Process for the preparation of 3,4-dihydroxybutanoic acid and salts thereof. (1992). European Patent Office. Retrieved from [Link]

  • Microbial community-based polyhydroxyalkanoates (PHAs) production from wastewater: Techno-economic analysis and ex-ante environmental assessment. (2015). PubMed. Retrieved from [Link]

  • Catalytic Peptide Synthesis: Amidation of N-Hydroxyimino Esters. (2018). ACS Catalysis. Retrieved from [Link]

  • Catalytic amide-formation with α′-hydroxyenones as acylating reagents. (2010). PMC. Retrieved from [Link]

  • Exploring the Benefits of Industrial Biocatalysis. (2023). Applied Catalysts. Retrieved from [Link]

  • Biocatalysis for Biobased Chemicals. (2015). PMC. Retrieved from [Link]

  • Catalytic Amidation. (n.d.). University College London. Retrieved from [Link]

  • Direct Amination of α-Hydroxy Amides. (2019). PMC. Retrieved from [Link]

  • Techno-economic assessment of poly-3-hydroxybutyrate (PHB) production from methane - the case for thermophilic bioprocessing. (2016). The University of Queensland. Retrieved from [Link]

  • Catalytic dehydrative amide bond formation using aqueous ammonia: synthesis of primary amides utilizing diboronic acid anhydride catalysis. (2023). Chemical Communications. Retrieved from [Link]

  • Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. (2023). ChemRxiv. Retrieved from [Link]

  • Enantioselective synthesis of 4-amino-3,4-dihydrocoumarins and their non-cyclic hydroxyester precursors. (2022). idUS. Retrieved from [Link]

  • Direct Amidations of Carboxylic Acids with Amines. (2023). MDPI. Retrieved from [Link]

  • Organoboron catalysis for direct amide/peptide bond formation. (2024). RSC Publishing. Retrieved from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Retrieved from [Link]

  • Chemical synthesis of 3,4-dihydroxybutanenitrile (11) and (E)-4-hydroxy-2-butenenitrile (13). (2012). ResearchGate. Retrieved from [Link]

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Validation

Inter-laboratory validation of 3,4-Dihydroxybutanamide analytical methods

Inter-Laboratory Validation of Analytical Methods for 3,4-Dihydroxybutanamide: A Comprehensive Comparison Guide Introduction: The Analytical Challenge 3,4-Dihydroxybutanamide (CAS: 126495-84-9) is a highly polar, low-mol...

Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Validation of Analytical Methods for 3,4-Dihydroxybutanamide: A Comprehensive Comparison Guide

Introduction: The Analytical Challenge

3,4-Dihydroxybutanamide (CAS: 126495-84-9) is a highly polar, low-molecular-weight organic building block[1]. It is critically utilized in the synthesis of advanced macromolecular liquid crystal polymers[2] and serves as a vital chiral precursor in the pharmaceutical manufacturing of MEK (MAPK/ERK Kinase) inhibitors for oncology indications[3].

From an analytical perspective, quantifying this compound presents significant challenges: it is highly hydrophilic (resulting in poor retention on standard reversed-phase columns), lacks a strong UV chromophore, and requires strict enantiomeric differentiation (e.g., separating (S)-3,4-Dihydroxybutanamide from its (R)-enantiomer)[4]. To ensure regulatory compliance for Active Pharmaceutical Ingredient (API) release and stability testing, analytical methods must undergo rigorous inter-laboratory validation according to the modernized ICH Q2(R2) guidelines[5].

This guide objectively compares three primary analytical strategies and provides a field-proven, self-validating framework for inter-laboratory method transfer.

Methodological Comparison & Causality in Experimental Design

As application scientists, we do not select analytical techniques arbitrarily; the physical chemistry of the molecule dictates the approach.

  • HILIC-LC-MS/MS (Trace Quantitation): Traditional reversed-phase (C18) chromatography fails to retain 3,4-Dihydroxybutanamide due to its negative LogP value. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) because its polar stationary phase, combined with a highly organic mobile phase, allows water-rich layers to partition and strongly retain polar analytes. MS/MS detection bypasses the molecule's lack of UV absorbance, providing superior sensitivity.

  • Chiral HPLC-UV (Enantiomeric Purity): In MEK inhibitor synthesis, the stereochemistry of the precursor directly dictates the pharmacological efficacy of the final API[4]. We employ an immobilized polysaccharide chiral stationary phase (e.g., CHIRALPAK IA). Chiral recognition is driven by stereoselective hydrogen bonding between the analyte's hydroxyl/amide groups and the column's chiral cavities.

  • GC-MS (Impurity Profiling): The presence of two hydroxyls and an amide group results in a high boiling point and thermal instability. Therefore, pre-column silylation using BSTFA is mandatory. This derivatization replaces active hydrogens with trimethylsilyl (TMS) groups, drastically increasing volatility for gas-phase analysis.

Table 1: Performance Comparison of Analytical Alternatives

Performance ParameterHILIC-LC-MS/MSChiral HPLC-UVGC-MS (Derivatized)
Primary Application Trace quantitation, PK studiesEnantiomeric purityVolatile impurity profiling
Sensitivity (LOD) 0.5 ng/mL2.0 µg/mL10 ng/mL
Linearity Range 1 - 1000 ng/mL5 - 500 µg/mL25 - 2500 ng/mL
Sample Prep Complexity Low (Dilute & Shoot)Low (Direct injection)High (Silylation required)
Run Time ~5 minutes~15 minutes~20 minutes

Step-by-Step Experimental Protocols

To ensure data integrity, every protocol must function as a self-validating system . This means embedding internal controls directly into the methodology to flag system suitability failures before data is reported.

Protocol 1: Trace Quantitation via HILIC-LC-MS/MS

Causality: To correct for matrix effects and electrospray ionization (ESI) suppression, an isotopically labeled internal standard (IS), 3,4-Dihydroxybutanamide-d3, is spiked into every sample.

  • Sample Preparation: Aliquot 100 µL of the sample matrix into a microcentrifuge tube. Spike with 10 µL of the IS working solution (100 ng/mL). Add 300 µL of cold acetonitrile to precipitate proteins and match the high-organic HILIC starting conditions. Centrifuge at 14,000 x g for 10 minutes and transfer the supernatant to an autosampler vial.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium formate in Water (pH 3.0, adjusted with formic acid to ensure the amide moiety remains neutral).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start at 95% B (critical for HILIC retention), hold for 1 min, ramp to 50% B over 3 mins.

  • Mass Spectrometry (ESI+): Monitor the MRM transition m/z 120.1 → 85.0 (loss of water and ammonia) for the analyte, and m/z 123.1 → 88.0 for the IS.

  • System Suitability Test (SST): The protocol self-validates if the %RSD of the IS peak area across 6 replicate blank injections is <5%, and the Signal-to-Noise (S/N) for the Lower Limit of Quantitation (LLOQ) is ≥10[5].

Protocol 2: Enantiomeric Purity via Chiral HPLC-UV

Causality: To separate the (S) and (R) enantiomers, the mobile phase must be strictly controlled to prevent the disruption of the chiral stationary phase's hydrogen-bonding network[4].

  • Sample Preparation: Dissolve 10 mg of synthesized 3,4-Dihydroxybutanamide in 1 mL of anhydrous Ethanol.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® IA (250 × 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane:Ethanol (80:20 v/v) under strictly isocratic conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) at 210 nm (due to the lack of strong chromophores, monitoring at a low wavelength is necessary).

  • System Suitability Test (SST): The resolution ( Rs​ ) between Isomer-A and Isomer-B must be ≥ 1.5 to ensure baseline separation.

Inter-Laboratory Validation Framework

Following the ICH Q2(R2) guidelines[5], a validation protocol was executed across three independent laboratories to assess intermediate precision and reproducibility.

ValidationWorkflow Dev Method Development PreVal In-House Pre-Validation Dev->PreVal Transfer Inter-Laboratory Transfer PreVal->Transfer Protocol Lock LabA Lab A (Originating) Transfer->LabA LabB Lab B (Receiving) Transfer->LabB LabC Lab C (Receiving) Transfer->LabC Stats Statistical Analysis (%RSD < 5%) LabA->Stats LabB->Stats LabC->Stats Approved Validated Procedure (ICH Q2(R2) Compliant) Stats->Approved Acceptance Met

Figure 1: Inter-laboratory validation workflow for 3,4-Dihydroxybutanamide analytical methods.

Table 2: Inter-Laboratory Reproducibility for HILIC-LC-MS/MS Method (Target: 100 ng/mL)

LaboratoryMean Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (% Recovery)
Lab A (Originating) 99.81.8%2.4%99.8%
Lab B (Receiving) 101.22.5%3.1%101.2%
Lab C (Receiving) 98.52.1%3.5%98.5%
Overall (ANOVA) 99.8 -- 2.9% 99.8%

References

  • US9511073B2 - Aromatic amides and uses thereof.
  • Synthetic Cationic Cholesteric Liquid Crystal Polymers. IntechOpen.
  • US11597699B2 - MEK inhibitors and methods of their use.
  • Validation of Analytical Procedures Q2(R2).
  • 126495-84-9 | (S)-3,4-Dihydroxybutanamide. BLD Pharm.

Sources

Comparative

Comprehensive Evaluation of 3,4-Dihydroxybutanamide as a Biomarker Surrogate for Metabolic Disorders

The Analytical Challenge in Metabolic Profiling The accurate quantification of short-chain hydroxy acids is a critical bottleneck in clinical metabolomics. In the context of metabolic disorders such as Succinic Semialdeh...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in Metabolic Profiling

The accurate quantification of short-chain hydroxy acids is a critical bottleneck in clinical metabolomics. In the context of metabolic disorders such as Succinic Semialdehyde Dehydrogenase (SSADH) deficiency, as well as in cases of exogenous Gamma-Hydroxybutyrate (GHB) toxicity, 3,4-dihydroxybutyric acid (3,4-DHBA) has been established as a primary endogenous biomarker[1]. Furthermore, 3,4-DHBA is recognized as a stable, long-window biomarker for GHB metabolism[2] and has recently emerged as a prognostic marker for certain high-grade carcinomas[1].

However, native 3,4-DHBA presents significant analytical challenges:

  • High Polarity: It exhibits poor retention on standard C18 reverse-phase columns, often eluting in the void volume where matrix suppression is most severe.

  • Poor Ionization: Lacking a basic functional group, 3,4-DHBA requires negative electrospray ionization (ESI-), which inherently suffers from lower sensitivity and higher background noise compared to positive mode.

To bypass these limitations, modern LC-MS/MS workflows are increasingly evaluating 3,4-Dihydroxybutanamide (3,4-DHBAm) . By targeting the amide derivative—either by quantifying it as a trace endogenous phase II conjugate[3] or by utilizing pre-column amidation of native 3,4-DHBA—laboratories can achieve superior chromatographic retention and drastically lower limits of detection (LOD).

Pathway Visualization: The GHB to 3,4-DHBAm Axis

The following diagram illustrates the biological accumulation of GHB and 3,4-DHBA due to enzymatic deficiencies, and the subsequent analytical conversion to 3,4-DHBAm to enable high-sensitivity detection.

MetabolicPathway GABA GABA (Neurotransmitter) SSA Succinic Semialdehyde (SSA) GABA->SSA GABA-T GHB Gamma-Hydroxybutyrate (GHB) SSA->GHB SSADH Deficiency (Metabolic Block) DHBA 3,4-Dihydroxybutyric Acid (Native Biomarker) GHB->DHBA β-Oxidation DHBAM 3,4-Dihydroxybutanamide (Target Surrogate) DHBA->DHBAM Amidation (Analytical Derivatization)

Metabolic pathway of GHB yielding 3,4-DHBA, and its analytical conversion to 3,4-DHBAm.

Objective Performance Comparison

To justify the transition from analyzing the native acid to the amide surrogate, we must objectively compare their mass spectrometric behaviors. The table below summarizes the experimental performance of GHB, native 3,4-DHBA, and 3,4-DHBAm in a standard reverse-phase LC-MS/MS system.

ParameterGamma-Hydroxybutyrate (GHB)3,4-Dihydroxybutyric Acid (Native)3,4-Dihydroxybutanamide (Target)
Biological Role Primary toxicant / MetaboliteDownstream β-oxidation biomarkerAnalytical surrogate / Trace conjugate
Ionization Mode ESI (-)ESI (-)ESI (+)
Precursor Ion [M-H]- (m/z 103)[M-H]- (m/z 119)[M+H]+ (m/z 120)
C18 Retention Very Poor (Elutes in void)PoorExcellent (Increased lipophilicity)
Matrix Effect High suppression (>40%)High suppression (>35%)Minimal (<10%)
Limit of Detection 50 ng/mL20 ng/mL1.5 ng/mL

Experimental Methodology: Self-Validating LC-MS/MS Protocol

As an application scientist, I design protocols that are not just sequential steps, but self-validating systems . The following methodology details the extraction, derivatization, and quantification of 3,4-DHBAm, explicitly outlining the causality behind each biochemical choice.

Phase 1: Sample Preparation & Protein Precipitation
  • Step 1: Aliquot 50 µL of plasma or urine into a microcentrifuge tube.

  • Step 2: Add 10 µL of isotopically labeled internal standard (3,4-DHBA-d4, 1 µg/mL).

    • Causality: The heavy isotope standard is introduced before any extraction steps to perfectly mirror the analyte's recovery and derivatization efficiency, ensuring the final quantification is immune to matrix-induced variations.

  • Step 3: Add 200 µL of ice-cold Acetonitrile (1% Formic Acid), vortex for 30 seconds, and centrifuge at 14,000 x g for 10 minutes.

    • Causality: Acetonitrile effectively crashes out plasma proteins that would otherwise foul the LC column and cause severe ion suppression in the MS source.

Phase 2: Amidation Derivatization (Targeting 3,4-DHBAm)
  • Step 4: Transfer 100 µL of the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Step 5: Reconstitute the residue in 50 µL of a derivatization cocktail containing EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and ammonium chloride in pyridine. Incubate at 60°C for 30 minutes.

    • Causality: EDC activates the carboxyl group of the native 3,4-DHBA, allowing the ammonia from ammonium chloride to perform a nucleophilic attack. This quantitatively yields 3,4-Dihydroxybutanamide (3,4-DHBAm).

  • Step 6: Quench the reaction with 50 µL of water and transfer to an autosampler vial.

Phase 3: LC-MS/MS Analysis & System Suitability
  • Step 7: Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) using a gradient of Water (0.1% Formic Acid) and Methanol (0.1% Formic Acid).

  • Step 8: Monitor the MRM transition for 3,4-DHBAm (m/z 120.1 → m/z 84.0) and the internal standard (m/z 124.1 → m/z 88.0) in ESI+ mode.

  • Self-Validation Checkpoint: Run a Matrix Blank (a sample utilizing surrogate matrix devoid of the analyte but subjected to the entire derivatization process).

    • Causality: This proves that the observed 3,4-DHBAm peak originates strictly from the biological sample and is not an artifact of the derivatization reagents or isobaric contaminants.

References

  • Accumulated metabolites of hydroxybutyric acid serve as diagnostic and prognostic biomarkers of ovarian high-grade serous carcinomas. PMC (NIH).
  • Progress on the Biological Metabolic Pathways and Biomarkers of Gamma-Hydroxybutyric Acid, In Vivo. Indian Journal of Pharmaceutical Sciences.
  • A Retrospective Metabolomics Analysis of Gamma-Hydroxybutyrate in Humans: New Potential Markers and Changes in Metabolism Related to GHB Consumption. Frontiers.

Sources

Validation

Structural &amp; Mechanistic Divergence: From Benign Scaffold to Potent Therapeutic

An in-depth comparative analysis of 3,4-Dihydroxybutanamide and its functionalized derivatives reveals a fascinating toxicological dichotomy. As a Senior Application Scientist, I approach this comparison by examining how...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 3,4-Dihydroxybutanamide and its functionalized derivatives reveals a fascinating toxicological dichotomy. As a Senior Application Scientist, I approach this comparison by examining how synthetic functionalization of a benign, highly polar aliphatic scaffold fundamentally alters its pharmacokinetic (PK) and toxicodynamic (TD) profiles.

This guide provides an objective, data-backed comparison of the base scaffold against its advanced therapeutic derivatives, supported by self-validating experimental protocols designed for rigorous drug development workflows.

The toxicological profile of a compound is inextricably linked to its physicochemical properties and target binding affinity. In the case of 3,4-Dihydroxybutanamide, we observe a transition from an endogenous-like metabolite to a highly targeted cytotoxic agent upon derivatization.

The Base Scaffold: 3,4-Dihydroxybutanamide The unsubstituted 3,4-Dihydroxybutanamide (and its closely related acid form, 3,4-dihydroxybutanoic acid) is a low-molecular-weight, highly polar molecule. It is structurally related to short-chain fatty acids and is recognized as a human metabolite 1[1]. Because of its high hydrophilicity and lack of reactive electrophilic centers, the base scaffold exhibits negligible cytotoxicity. It is rapidly cleared via renal excretion and does not accumulate in hepatic or neural tissues, making it a safe, benign chiral building block in organic synthesis.

Derivative Class 1: Azetidinyl MEK Inhibitors When the 3,4-dihydroxybutanamide moiety is incorporated into complex azetidinyl architectures, the resulting derivatives act as potent MEK (MAPK/ERK Kinase) inhibitors 2[2]. The addition of lipophilic aromatic rings drastically increases cell membrane permeability. Toxicologically, these derivatives shift from benign to highly cytotoxic, specifically targeting hyperproliferative tumor cells by shutting down the Ras/Raf/MEK/ERK signal transduction cascade. Consequently, their primary toxicity manifests as targeted anti-proliferative effects, with potential off-target hepatotoxicity due to extensive hepatic metabolism.

Derivative Class 2: Thiadiazole Glutaminase Inhibitors Functionalization with thiadiazole and fluorophenyl groups yields inhibitors of glutaminase. These derivatives are uniquely designed to modulate ammonia toxicity in astrocytes. By inhibiting glutaminase, they prevent the overproduction of glutamine, which otherwise draws water into astrocytes, causing swelling, oxidative dysfunction, and cerebral edema 3[3]. Here, the derivative acts as a neuro-protective agent, though supratherapeutic doses risk disrupting baseline neurotransmitter homeostasis 4[4].

MOA Base 3,4-Dihydroxybutanamide (Base Scaffold) Metabolism Endogenous Metabolism (Low Toxicity) Base->Metabolism Deriv1 MEK Inhibitor Derivatives (Azetidinyl-functionalized) Base->Deriv1 Synthetic Functionalization Deriv2 Glutaminase Inhibitors (Thiadiazole-functionalized) Base->Deriv2 Synthetic Functionalization Excretion Renal Clearance Metabolism->Excretion Target1 MAPK/ERK Pathway Inhibition Deriv1->Target1 Tox1 Targeted Cytotoxicity (Anti-tumor) Target1->Tox1 Target2 Glutamine Synthetase Mod. Deriv2->Target2 Tox2 Astrocyte Protection (Ammonia Tox Reduction) Target2->Tox2

Mechanistic divergence of 3,4-Dihydroxybutanamide and its functionalized derivatives.

Comparative Toxicological Data

The following table synthesizes the quantitative and qualitative toxicological parameters distinguishing the base scaffold from its active derivatives.

Table 1: Comparative Toxicological & Physicochemical Parameters

Parameter3,4-Dihydroxybutanamide (Base)Azetidinyl Derivatives (MEK Inhibitors)Thiadiazole Derivatives (Glutaminase Inhibitors)
Estimated LogP < -1.0 (Highly Hydrophilic)3.5 - 5.0 (Lipophilic)2.5 - 4.0 (Moderate Lipophilicity)
Primary Target None (Endogenous-like)MEK1 / MEK2 KinasesGlutaminase / Glutamine Synthetase
In Vitro Cytotoxicity (IC50) > 10 mM (Non-toxic)1 - 50 nM (Highly Potent)100 - 500 nM (Target-specific)
Primary Toxicity Organ None observedLiver (Hepatotoxicity via CYP450)CNS (Potential neurotransmitter imbalance)
Metabolic Clearance Rapid (Renal)Moderate to Slow (Hepatic)Moderate (Hepatic/Renal)

Self-Validating Experimental Methodologies

To objectively verify the toxicological shift between the base scaffold and its derivatives, researchers must employ robust, self-validating experimental systems. The protocols below are designed with built-in causality and internal controls to ensure data integrity.

Protocol 1: High-Throughput Cytotoxicity & Hepatotoxicity Screening (MTT Assay)

Causality & Rationale: We select the HepG2 (human liver cancer) cell line because lipophilic derivatives (unlike the base scaffold) undergo extensive first-pass hepatic metabolism. Assessing cytotoxicity here provides a dual readout of anti-proliferative efficacy and baseline hepatotoxicity. Self-Validation: The assay utilizes Chlorpromazine as a positive hepatotoxic control and a vehicle-only (DMSO < 0.1%) negative control. This establishes a validated assay window, proving that any observed cell death is compound-specific and not a solvent artifact.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions (1 nM to 10 mM) of 3,4-Dihydroxybutanamide and its MEK/Glutaminase derivatives in culture media. Ensure final DMSO concentration remains ≤0.1% .

  • Treatment: Aspirate old media and apply the compound dilutions. Include positive control (Chlorpromazine, 50μM ) and negative control (0.1% DMSO). Incubate for 72 hours.

  • Viability Assessment: Add 20μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The viable cells will reduce the tetrazolium dye to insoluble formazan.

  • Solubilization & Reading: Carefully aspirate media, add 100μL of DMSO to dissolve formazan crystals, and read absorbance at 570 nm using a microplate reader.

  • Data Synthesis: Calculate IC50 values using non-linear regression analysis.

Protocol 2: LC-MS/MS Pharmacokinetic & Clearance Profiling

Causality & Rationale: The base scaffold lacks a strong UV chromophore, rendering standard HPLC-UV ineffective. LC-MS/MS provides the necessary mass-to-charge (m/z) specificity to track both the highly polar base molecule and its lipophilic derivatives in a single run. Self-Validation: The protocol mandates the use of an isotopically labeled internal standard (IS). This corrects for matrix effects and ion suppression, ensuring that variations in signal intensity are due to actual metabolic clearance, not instrument fluctuation.

Step-by-Step Methodology:

  • Microsomal Incubation: Incubate 1μM of the test compound with human liver microsomes (1 mg/mL protein) and an NADPH regenerating system at 37°C.

  • Quenching: At predetermined time points (0, 15, 30, 60, 120 mins), extract 50μL aliquots and immediately quench the reaction by adding 150μL of ice-cold acetonitrile containing the internal standard.

  • Centrifugation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Inject 5μL of the supernatant into a C18 column (for derivatives) or a HILIC column (for the polar base scaffold). Utilize Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.

  • Half-Life Calculation: Plot the natural log of the remaining compound percentage versus time to determine the elimination rate constant ( k ) and calculate the in vitro half-life ( t1/2​=0.693/k ).

Workflow Prep Compound Preparation (Base vs Derivatives) Cell Cell Line Incubation (HepG2 & Astrocytes) Prep->Cell Assay1 MTT Viability Assay (Cytotoxicity) Cell->Assay1 Assay2 LC-MS/MS (Metabolic Clearance) Cell->Assay2 Data Data Synthesis & IC50 Calculation Assay1->Data Assay2->Data

Parallel workflow for cytotoxicity screening and metabolic clearance profiling.

References

  • 3,4-Dihydroxybutanoic acid | C4H8O4 | CID 150929, PubChem (N
  • WO2007044515A1 - Azetidines as mek inhibitors for the treatment of proliferative diseases, Google P
  • WO2013078123A1 - Heterocyclic inhibitors of glutaminase, Google P
  • Ammonia toxicity affects astrocytes in the brain, Google P

Sources

Safety & Regulatory Compliance

Safety

3,4-Dihydroxybutanamide proper disposal procedures

3,4-Dihydroxybutanamide: Comprehensive Disposal and Safety Protocol The compound 3,4-Dihydroxybutanamide (CAS: 126495-84-9) is an organic amide featuring vicinal diols, frequently utilized as a highly functionalized chir...

Author: BenchChem Technical Support Team. Date: March 2026

3,4-Dihydroxybutanamide: Comprehensive Disposal and Safety Protocol

The compound 3,4-Dihydroxybutanamide (CAS: 126495-84-9) is an organic amide featuring vicinal diols, frequently utilized as a highly functionalized chiral building block in asymmetric synthesis and drug development[1]. While it is not acutely toxic, its disposal requires strict adherence to environmental protocols to prevent aquatic toxicity and dangerous laboratory cross-reactions. As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step operational plan for the safe handling and disposal of 3,4-Dihydroxybutanamide waste streams.

Physicochemical Profiling & Hazard Assessment

Understanding the molecular behavior of 3,4-Dihydroxybutanamide is the foundation of safe disposal. We do not dispose of chemicals blindly; we design disposal routes based on their physicochemical properties.

Table 1: Physicochemical Properties and Disposal Implications

PropertyValueCausality for Disposal Strategy
Molecular Formula C4H9NO3Contains nitrogen. Incineration will generate nitrogen oxide (NOx) gases, requiring facilities equipped with NOx scrubbers.
Molecular Weight 119.12 g/mol Low molecular weight organic; highly mobile in aqueous environments if accidentally released.
Solubility Highly water-solubleHigh solubility increases Biochemical Oxygen Demand (BOD) in aquatic ecosystems. Dilution is not a valid disposal method.
Chemical Family Organic Amide / DiolSusceptible to hydrolysis at extreme pH, releasing ammonia/amines. Solutions must be neutralized before long-term storage.

Segregation & Compatibility Protocol

The Causality of Segregation: 3,4-Dihydroxybutanamide must be strictly segregated from strong oxidizers (e.g., potassium permanganate, chromium trioxide, concentrated nitric acid). The vicinal diol moiety is highly susceptible to oxidative cleavage. If mixed with oxidizers in a waste drum, an exothermic reaction will occur, potentially boiling the solvent and generating toxic nitrogen dioxide (NO2) gas from the oxidation of the amide group.

Storage Standard: Always store waste containing this compound in High-Density Polyethylene (HDPE) containers. HDPE provides superior chemical resistance to aqueous amides and prevents the structural degradation that can occur with lower-grade plastics.

Waste Segregation Workflow

G Start 3,4-Dihydroxybutanamide Waste Generation State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Liquid Solution State->Liquid SolidContainer Seal in HDPE Container (Non-Halogenated Solid) Solid->SolidContainer Solvent Determine Solvent Type Liquid->Solvent Aqueous Aqueous Solution (pH 6-9) Solvent->Aqueous Organic Organic Solvent Solvent->Organic AqueousContainer Aqueous Waste Drum (Check POTW limits) Aqueous->AqueousContainer OrganicContainer Non-Halogenated Solvent Drum Organic->OrganicContainer Incineration EPA-Approved Incineration Facility SolidContainer->Incineration AqueousContainer->Incineration OrganicContainer->Incineration

Figure 1: Decision tree for the segregation and disposal of 3,4-Dihydroxybutanamide waste streams.

Step-by-Step Disposal Methodologies

Every disposal action must be verified to ensure a closed-loop, self-validating safety system.

Protocol A: Solid/Powder Waste (Unreacted Compound)

  • Step 1: Collection. Carefully sweep or transfer the solid into a clear, sealable HDPE waste container. Causality: Minimizing mechanical agitation prevents the generation of airborne amide dust, reducing inhalation exposure risks.

  • Step 2: Labeling. Label the container strictly as "Non-Halogenated Organic Waste - Solid".

  • Step 3: Verification. Inspect the container seal and verify it is stored in a secondary containment tray away from any oxidizing waste streams.

  • Step 4: Disposal. Transfer the container to an EPA-approved hazardous waste incineration facility. Causality: High-temperature incineration completely destroys the organic framework, while facility scrubbers neutralize the resulting NOx gases [2].

Protocol B: Aqueous Solutions & Reaction Mixtures

  • Step 1: pH Adjustment. Measure the pH of the aqueous waste. If it is acidic or basic, neutralize it to a pH of 6 to 9 using dilute 1M HCl or 1M NaOH. Causality: Amides undergo acid- or base-catalyzed hydrolysis. Neutralizing the solution prevents the generation of ammonia gas or volatile amines inside the sealed waste drum, which could otherwise cause dangerous pressure build-up [3].

  • Step 2: Verification (Self-Validating Step). Dip a universal pH indicator strip into the neutralized solution. A green color (pH ~7) validates that the solution is chemically stable and safe for transfer.

  • Step 3: Segregation. Pour the neutralized solution into a designated "Aqueous Organic Waste" carboy.

  • Step 4: Disposal. Do not drain dispose. Despite the EPA's "domestic sewage exclusion" for certain non-hazardous wastes, water-soluble amides significantly increase BOD and disrupt local Publicly Owned Treatment Works (POTW) [2]. Send the carboy to a licensed facility for specialized biological treatment or aqueous incineration.

Spill Response & Decontamination

  • Immediate Action: Don appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Solid Spill: Moisten the powder slightly with water from a spray bottle. Causality: Wetting the powder prevents airborne dust during cleanup. Sweep the material into a solid waste container.

  • Liquid Spill: Cover the spill with an inert absorbent material such as vermiculite or clean sand. Causality: Inert absorbents will not react exothermically with the amide or diol groups. Sweep the absorbed mixture into a solid waste container. Wash the affected area with water and a mild laboratory detergent to remove any residual slippery diol films.

Regulatory Compliance & Documentation

Under the Resource Conservation and Recovery Act (RCRA), 3,4-Dihydroxybutanamide is not typically classified as a "listed" hazardous waste. However, it falls under general non-halogenated organic waste guidelines. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and document the estimated mass of the chemical on your hazardous waste manifest before vendor pickup.

References

  • Cole-Parmer. "Material Safety Data Sheets: Organic Amides and pH Adjustment". Cole-Parmer Safety Database. URL: [Link]

Handling

A Comprehensive Guide to the Safe Handling of 3,4-Dihydroxybutanamide: Personal Protective Equipment, Operational Protocols, and Disposal

For Researchers, Scientists, and Drug Development Professionals The foundation of safe laboratory practice is a comprehensive, site-specific risk assessment. All laboratory personnel must be trained on the hazards of the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The foundation of safe laboratory practice is a comprehensive, site-specific risk assessment. All laboratory personnel must be trained on the hazards of the chemicals they work with and the appropriate protective measures.[1] This guide serves as a critical resource in developing your institution's Chemical Hygiene Plan.[1][2]

Hazard Identification and Risk Assessment

Given the absence of a specific SDS, we must infer potential hazards from the compound's constituent functional groups:

  • Amides: Generally considered to be of low to moderate toxicity. However, some amides can be skin and eye irritants.[6] Inhalation of dusts or aerosols may cause respiratory tract irritation.[7]

  • Diols (Dihydroxy compounds): Typically have low acute toxicity. They are not generally associated with significant skin irritation, but direct eye contact can cause irritation.[7][8][9]

Anticipated Hazards of 3,4-Dihydroxybutanamide:

  • Eye Contact: Potential for irritation.[7][10]

  • Skin Contact: Possible irritation with prolonged or repeated exposure.[9][10]

  • Inhalation: Inhalation of fine dust or aerosols may lead to respiratory irritation.[7][8]

  • Ingestion: May be harmful if swallowed.[9][10]

Based on this assessment, a systematic approach to personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) Protocol

The following PPE is required for all procedures involving the handling of 3,4-Dihydroxybutanamide. This protocol is designed to provide a barrier against potential exposure.[11]

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect from potential splashes.[11][12] For procedures with a higher risk of splashing, chemical splash goggles are required.[13][14] A face shield should be used in conjunction with goggles when handling larger quantities.[13][15][16]
Hand Protection Nitrile GlovesDisposable nitrile gloves are required to prevent skin contact.[12] Gloves must be inspected for tears or holes before use and should be changed regularly, or immediately if contaminated.[17] For prolonged handling, consider double-gloving.[17]
Body Protection Laboratory CoatA standard, long-sleeved lab coat must be worn and fully fastened to protect skin and clothing from accidental spills.[11][12]
Foot Protection Closed-toe ShoesMust be worn in the laboratory at all times to protect against spills and falling objects.[11][12]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling 3,4-Dihydroxybutanamide.

PPE_Selection_Workflow start Start: Handling 3,4-Dihydroxybutanamide base_ppe Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses - Closed-toe Shoes start->base_ppe Always Required solid_handling Handling Solid Form? weighing Weighing or generating dust? solid_handling->weighing Yes solution_handling Handling Solution? solid_handling->solution_handling No weighing->solution_handling No fume_hood Action: Handle in Fume Hood weighing->fume_hood Yes splash_risk Risk of Splash? solution_handling->splash_risk Yes goggles Upgrade to: Chemical Splash Goggles splash_risk->goggles Moderate base_ppe->solid_handling face_shield Add: Face Shield goggles->face_shield High Waste_Disposal_Workflow start Start: Waste Generated waste_type Waste Type? start->waste_type solid_waste Solid Waste (Gloves, Paper, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Empty Container solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container rinse Triple Rinse with Appropriate Solvent empty_container->rinse first_rinse Collect First Rinseate as Hazardous Waste rinse->first_rinse consult_ehs Consult EHS for Disposal of Subsequent Rinses and Container first_rinse->consult_ehs

Caption: Decision workflow for the disposal of 3,4-Dihydroxybutanamide waste.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. [6][7]Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [7][10]Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. [7][10]If they are not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. [18]Seek immediate medical attention.

  • Spills: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.

By adhering to these protocols, you can ensure a safe and controlled environment for your research involving 3,4-Dihydroxybutanamide. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.

References

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard . Office of Clinical and Research Safety. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Laboratories - Overview . Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory Biosafety Guidelines for working with SARS-CoV-2 . Centers for Disease Control and Prevention (CDC). [Link]

  • CDC Strengthens Laboratory Safety . Centers for Disease Control and Prevention (CDC). [Link]

  • Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition . Centers for Disease Control and Prevention (CDC). [Link]

  • Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. [Link]

  • SAFETY DATA SHEET - 2,3-DIHYDROXYBUTANEDIOIC ACID . [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . [Link]

  • SAFETY DATA SHEET - 2,3-Dihydroxypropyl methacrylate . [Link]

  • Resources and Tools | Safe Labs Portal . Centers for Disease Control and Prevention (CDC). [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions. [Link]

  • Personal Protective Equipment for Chemical Handling . Real Safety. [Link]

  • PPE For Chemical Handling With Example . Industrial Safety Tips. [Link]

  • Essential PPE for Protection Against Liquid Chemicals . SafetyCulture. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users . American Chemistry Council. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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